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  • Product: 6-Isopropyl-4-methylpyridin-3-amine

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 6-Isopropyl-4-methylpyridin-3-amine: A Technical Guide for Drug Discovery

Executive Summary & Structural Logic In modern medicinal chemistry, the functionalization of heteroaromatic rings is a critical strategy for optimizing ligand-target interactions and tuning physicochemical properties. 6-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In modern medicinal chemistry, the functionalization of heteroaromatic rings is a critical strategy for optimizing ligand-target interactions and tuning physicochemical properties. 6-Isopropyl-4-methylpyridin-3-amine is a highly specialized, sterically encumbered pyridine derivative that serves as a premium building block in the synthesis of advanced therapeutics, particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

The structural logic of this molecule relies on a triad of functional groups attached to the electron-deficient pyridine core:

  • 3-Amino Group: Acts as the primary vector for synthetic elaboration (e.g., amide coupling, Buchwald-Hartwig cross-coupling) and serves as a critical hydrogen-bond donor in biological systems.

  • 4-Methyl Group: Provides immediate steric bulk adjacent to the amine. This conformational lock restricts the rotational freedom of subsequent attachments (like an amide bond), forcing the molecule into a specific dihedral angle that minimizes entropic penalty upon target binding.

  • 6-Isopropyl Group: Significantly increases the lipophilicity (LogP) of the scaffold while acting as a metabolic shield. The steric hindrance of the branched alkyl chain protects the adjacent C6 and C5 positions from cytochrome P450-mediated oxidation.

G Core Pyridine Core (Hinge Binder) Amine 3-Amino Group (Coupling Vector) Core->Amine Methyl 4-Methyl Group (Conformational Lock) Core->Methyl Isopropyl 6-Isopropyl Group (Metabolic Shield) Core->Isopropyl

Pharmacophore mapping of 6-Isopropyl-4-methylpyridin-3-amine.

Physicochemical Profiling

Accurate physicochemical data is essential for both synthetic planning and downstream biological evaluation. The free base form is typically utilized for organic synthesis, while the dihydrochloride salt is preferred for formulation or aqueous assays due to enhanced solubility[1],[2].

PropertyValueCausality / Significance
Chemical Name 6-Isopropyl-4-methylpyridin-3-amineDefines the exact regiochemistry of the core scaffold.
CAS Registry Number 1699662-11-7 (Free Base)[1]Primary identifier for literature and procurement.
CAS Registry Number 2839144-41-9 (Dihydrochloride)[2]Salt form utilized for improved aqueous solubility.
Molecular Formula C9H14N2Determines exact mass for HRMS validation.
Molecular Weight 150.22 g/mol Low MW ensures high Ligand Efficiency (LE) in drug design.
SMILES CC(C)c1cc(C)c(N)cn1Enables computational docking, QSAR, and virtual screening.

Synthetic Methodologies

Historically, the synthesis of highly substituted 3-aminopyridines relied on harsh nitration followed by catalytic hydrogenation (e.g., using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 at -78°C). However, these conditions are often incompatible with complex alkyl substituents and pose significant scale-up hazards.

To overcome this, modern synthesis employs the transition-metal-catalyzed amination of boronic acids. The following protocol adapts a patented copper-catalyzed cross-coupling methodology, specifically optimized for the steric environment of 6-isopropyl-4-methylpyridin-3-amine[3].

Protocol: Copper-Catalyzed Amination of (6-Isopropyl-4-methylpyridin-3-yl)boronic acid

Objective: Synthesize the target amine via a single-step oxidative cross-coupling, avoiding harsh nitration/reduction sequences.

Step 1: Reagent Preparation & Catalyst Loading

  • Action: Charge a dry, argon-purged round-bottom flask with (6-isopropyl-4-methylpyridin-3-yl)boronic acid (1.0 eq) and Copper(I) oxide (

    
    , 0.1 eq).
    
  • Causality: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is selected as an earth-abundant, mild catalyst that facilitates the oxidative addition of the amine into the C-B bond. Unlike palladium, copper is less sensitive to the steric bulk of the ortho-methyl group.
    

Step 2: Solvent and Amine Source Addition

  • Action: Suspend the solids in Methanol (0.5 M relative to the boronic acid). Add aqueous ammonia (28% w/w, 5.0 eq) dropwise.

  • Causality: Methanol acts as a protic co-solvent that solubilizes the boronic acid while stabilizing the transition state. The large stoichiometric excess of ammonia drives the equilibrium toward the aminated product and suppresses competitive oxidative hydroxylation (phenol formation).

Step 3: Self-Validating Reaction Monitoring (IPC)

  • Action: Stir the mixture at 25°C. After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation: The protocol acts as a self-validating system; the reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows >95% depletion of the starting material mass (

    
    ) and the dominant emergence of the product mass (
    
    
    
    ).

Step 4: Workup and Isolation

  • Action: Filter the mixture through a pad of Celite. Concentrate the filtrate under reduced pressure, extract with Ethyl Acetate, wash with brine, and dry over

    
    .
    
  • Causality: Filtering through Celite immediately removes the insoluble copper catalyst, preventing coordination-induced product loss during the liquid-liquid extraction phase.

G Start Boronic Acid Precursor Reagents NH3 (aq), Cu2O MeOH, 25°C Start->Reagents Reaction C-N Cross-Coupling (Oxidative Addition) Reagents->Reaction IPC IPC: LC-MS (Monitor [M+H]+) Reaction->IPC Product Product IPC->Product

Copper-catalyzed amination workflow with integrated IPC.

Applications in Drug Discovery

In the context of targeted therapeutics, 6-Isopropyl-4-methylpyridin-3-amine is frequently utilized as a hinge-binding pharmacophore in kinase inhibitor design.

  • Hinge Interaction: The pyridine nitrogen serves as a robust hydrogen-bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Met or Cys residues).

  • Hydrophobic Packing: The 6-isopropyl group extends into the hydrophobic pocket adjacent to the hinge, displacing high-energy water molecules and significantly boosting binding affinity through the hydrophobic effect.

  • Vector Extension: The 3-amino group is typically converted into an amide or urea, serving as a directional vector that projects the rest of the molecule into the solvent-exposed channel or the DFG-out allosteric pocket.

G Ligand Pyridine Derivative Hinge Kinase Hinge Region (H-Bond Acceptor) Ligand->Hinge Pyridine N Pocket Hydrophobic Pocket (Steric Fit) Ligand->Pocket 6-Isopropyl Solvent Solvent Channel (Amide Extension) Ligand->Solvent 3-Amino Linker

Logical binding pathway of the pyridine scaffold in a kinase domain.

Analytical Characterization

To ensure the scientific integrity of the synthesized batch, the following analytical signatures must be verified:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.01 (s, 1H, H-2): Highly deshielded due to its position between the pyridine nitrogen and the amino group.
      
    • 
       6.95 (s, 1H, H-5): Singlet confirming the para-relationship to the C2 proton.
      
    • 
       3.60 (br s, 2H, 
      
      
      
      ): Broad singlet, disappears upon
      
      
      exchange.
    • 
       2.95 (hept, J = 6.9 Hz, 1H, 
      
      
      
      ): Characteristic splitting pattern of the isopropyl methine proton.
    • 
       2.15 (s, 3H, 
      
      
      
      ): Sharp singlet for the C4 methyl.
    • 
       1.25 (d, J = 6.9 Hz, 6H, 
      
      
      
      ): Intense doublet corresponding to the six equivalent isopropyl methyl protons.
  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 151.12; Found: 151.1.

References

  • ChemSrc. "6-Isopropyl-4-methylpyridin-3-amine dihydrochloride (CAS: 2839144-41-9)". ChemSrc Database. Available at:[Link]

  • Google Patents. "Preparation method of 3-amino-4-methylpyridine (CN104356057A)". Google Patents.

Sources

Exploratory

Technical Monograph: CAS 1699662-11-7 (6-Isopropyl-4-methylpyridin-3-amine)

The following technical guide details the properties, synthesis, and application of 6-Isopropyl-4-methylpyridin-3-amine (CAS 1699662-11-7). [1][2] PART 1: EXECUTIVE SUMMARY Identity & Classification CAS 1699662-11-7, che...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 6-Isopropyl-4-methylpyridin-3-amine (CAS 1699662-11-7).

[1][2]

PART 1: EXECUTIVE SUMMARY

Identity & Classification CAS 1699662-11-7, chemically identified as 6-Isopropyl-4-methylpyridin-3-amine (or 6-(propan-2-yl)-4-methylpyridin-3-amine), is a specialized heterocyclic building block used in the synthesis of small molecule pharmaceuticals.[1][2] It belongs to the aminopyridine class, a scaffold ubiquitous in kinase inhibitors and GPCR modulators.

Therapeutic Relevance This compound is a structural regioisomer of the key intermediate used in Sotorasib (AMG 510) , the first-in-class KRAS G12C inhibitor. While Sotorasib utilizes the 2-isopropyl isomer (2-isopropyl-4-methylpyridin-3-amine), the 6-isopropyl variant (CAS 1699662-11-7) is critical for Structure-Activity Relationship (SAR) studies. It allows medicinal chemists to probe the steric tolerance of the "solvent-front" or "gatekeeper" regions in kinase binding pockets, optimizing selectivity profiles by altering the vector of the hydrophobic isopropyl group.

PART 2: CHEMICAL & PHYSICOCHEMICAL PROFILE[5]

Identity Data
ParameterDetail
CAS Number 1699662-11-7
IUPAC Name 6-(Propan-2-yl)-4-methylpyridin-3-amine
Molecular Formula C

H

N

Molecular Weight 150.22 g/mol
SMILES CC1=C(C=NC(=C1)C(C)C)N
Appearance Off-white to pale yellow solid
Physicochemical Properties (Experimental & Predicted)
PropertyValueContext
LogP (Predicted) ~1.8 - 2.1Lipophilic enough for cell permeability; ideal for hydrophobic pockets.
pKa (Conjugate Acid) ~6.5 - 7.0Pyridine nitrogen is weakly basic; the 3-amino group is electron-donating.
Topological Polar Surface Area (TPSA) 39.0 ŲIndicates good oral bioavailability potential (Rule of 5 compliant).
Solubility DMSO, Methanol, DCMModerate water solubility due to the lipophilic isopropyl group.

PART 3: PHARMACOLOGY & MECHANISM OF ACTION

Structural Logic in Drug Design

In kinase inhibitor design, the aminopyridine motif often serves as the hinge-binding element. The pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Met, hinge residue), while the exocyclic amine donates a hydrogen bond to the backbone carbonyl.

  • The "Isopropyl" Vector : The isopropyl group at position 6 (versus position 2) projects into a different region of the ATP-binding pocket.

    • 2-Isopropyl (Sotorasib-like) : Projects towards the P-loop or solvent front, often inducing a specific conformation in KRAS.

    • 6-Isopropyl (CAS 1699662-11-7) : Projects towards the ribose-binding pocket or the catalytic loop, depending on the binding mode. This isomer is essential for "scaffold hopping" to avoid patent space or to improve selectivity against off-target kinases.

Pathway Visualization (SAR Logic)

The following diagram illustrates the divergent synthesis and application of the 2-isopropyl vs. 6-isopropyl isomers in drug discovery.

SAR_Logic Precursor Pyridine Precursor (Halogenated) Isomer2 2-Isopropyl Isomer (CAS 1698293-93-4) Precursor->Isomer2 Regioselective Coupling (Pos 2) Isomer6 6-Isopropyl Isomer (CAS 1699662-11-7) Precursor->Isomer6 Regioselective Coupling (Pos 6) Isomer2->Isomer6 Regioisomers Target_KRAS Target: KRAS G12C (e.g., Sotorasib) Isomer2->Target_KRAS Validated Scaffold Target_Novel Target: Novel Kinase/GPCR (Selectivity Profiling) Isomer6->Target_Novel SAR Exploration (Steric Vector)

Caption: Divergent application of isopropyl-methylpyridin-3-amine regioisomers in medicinal chemistry.

PART 4: EXPERIMENTAL PROTOCOLS

Synthesis Strategy

To ensure high regioselectivity, the synthesis typically avoids direct alkylation. A robust route involves Negishi Coupling followed by Reduction .

Step 1: Negishi Coupling (Introduction of Isopropyl)

  • Reagents : 6-Chloro-4-methyl-3-nitropyridine (Starting Material), Isopropylzinc bromide (0.5 M in THF), Pd(dppf)Cl

    
     (Catalyst).
    
  • Protocol :

    • Charge a dry flask with 6-chloro-4-methyl-3-nitropyridine (1.0 eq) and Pd(dppf)Cl

      
       (0.05 eq) under Argon.
      
    • Add anhydrous THF.

    • Dropwise add Isopropylzinc bromide (1.5 eq) at 0°C.

    • Reflux for 4–12 hours (monitor by LC-MS for disappearance of chloride).

    • Quench with saturated NH

      
      Cl, extract with EtOAc.
      
    • Yield : Intermediate 6-isopropyl-4-methyl-3-nitropyridine.[1]

Step 2: Nitro Reduction (Formation of Amine)

  • Reagents : Iron powder (Fe), NH

    
    Cl, Ethanol/Water (4:1).
    
  • Protocol :

    • Dissolve the nitro intermediate in EtOH/H

      
      O.
      
    • Add Fe powder (5.0 eq) and NH

      
      Cl (5.0 eq).
      
    • Heat to 80°C for 2 hours.

    • Filter through Celite to remove iron residues.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

    • Product : 6-Isopropyl-4-methylpyridin-3-amine (CAS 1699662-11-7).[3][4][1][5]

Quality Control & Handling
  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.

  • Solubility Check : Dissolve 10 mg in 1 mL DMSO for stock solution (approx. 66 mM). Sonicate if necessary.

  • Safety : Irritant. Wear gloves and safety glasses.[2] Avoid inhalation of dust.[2]

PART 5: PRECLINICAL DATA ANALYSIS (Simulated)

In a comparative SAR study, the placement of the isopropyl group significantly affects potency against specific targets.

CompoundStructure (Isomer)Target (e.g., KRAS G12C) IC

Target (e.g., Off-target Kinase) IC

Interpretation
Ref (Sotorasib Frag) 2-Isopropyl< 10 nM> 1000 nMOptimized for KRAS G12C binding pocket (P-loop interaction).
CAS 1699662-11-7 6-Isopropyl > 500 nM< 50 nM (Hypothetical)Steric Clash : The 6-isopropyl group clashes with the KRAS G12C pocket residues but may perfectly fit a different kinase (e.g., with a larger ribose pocket), making it a vital tool for selectivity screening .

PART 6: REFERENCES

  • BLD Pharm . (2024).[3][4] Product Analysis: 6-Isopropyl-4-methylpyridin-3-amine (CAS 1699662-11-7).[3][4][5] Retrieved from

  • ChemSrc . (2024).[6] CAS 1699662-11-7 Physicochemical Properties and Safety Data. Retrieved from

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Reference for the 2-isopropyl isomer utility in Sotorasib). Retrieved from

  • PubChem . (2024).[6] Compound Summary: Aminopyridine Derivatives. Retrieved from

Sources

Foundational

An In-depth Technical Guide to 2-Isopropyl-4-methylpyridin-3-amine: A Key Intermediate in Modern Oncology

A Note to the Reader: Initial searches for the compound "3-Amino-4-methyl-6-isopropylpyridine" did not yield conclusive data, suggesting it may be a less common or potentially misidentified chemical entity. This guide wi...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Initial searches for the compound "3-Amino-4-methyl-6-isopropylpyridine" did not yield conclusive data, suggesting it may be a less common or potentially misidentified chemical entity. This guide will instead focus on its structural isomer, 2-isopropyl-4-methylpyridin-3-amine (CAS: 1698293-93-4), a compound of significant and rising importance in the field of pharmaceutical sciences. This molecule is a critical building block in the synthesis of targeted cancer therapies, and this document will provide a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Executive Summary

2-Isopropyl-4-methylpyridin-3-amine has emerged as a pivotal intermediate in the synthesis of covalent inhibitors targeting the KRAS G12C mutation, a significant driver in various solid tumors.[1][2][3] Its unique structural arrangement is essential for the efficacy of these novel therapeutics. This guide offers a detailed exploration of its molecular characteristics, a breakdown of a common synthetic pathway, and an overview of its critical role in the development of next-generation cancer treatments.

Molecular Profile and Physicochemical Properties

The precise molecular architecture of 2-isopropyl-4-methylpyridin-3-amine is fundamental to its utility in pharmaceutical synthesis. The strategic placement of the amino, methyl, and isopropyl groups on the pyridine ring dictates its reactivity and its ability to form key interactions within the active sites of target proteins.[1]

PropertyValueSource
Molecular Formula C₉H₁₄N₂PubChem[4]
Molecular Weight 150.22 g/mol PubChem[4], Sigma-Aldrich, ChemScene[5]
CAS Number 1698293-93-4PubChem[4], Sigma-Aldrich
IUPAC Name 4-methyl-2-(propan-2-yl)pyridin-3-aminePubChem[4]
Synonyms 3-Amino-2-isopropyl-4-methylpyridine, 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINEPubChem[4]
Appearance White to yellow liquid or solidSigma-Aldrich
Purity Typically ≥97%Sigma-Aldrich

Synthesis of 2-Isopropyl-4-methylpyridin-3-amine: A Mechanistic Overview

The synthesis of 2-isopropyl-4-methylpyridin-3-amine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[2] One common synthetic route begins with readily available starting materials and proceeds through several key transformations.

A Representative Synthetic Pathway

A documented synthesis of 2-isopropyl-4-methylpyridin-3-amine involves the following key steps, starting from ethyl isobutyrate.[2]

G A Ethyl Isobutyrate B Condensation A->B C Aldol Condensation B->C D Methylation Condensation C->D E Aminopyridine Cyclization D->E F Hydrolysis & Hofmann Degradation E->F G 2-Isopropyl-4-methylpyridin-3-amine F->G G A 2-Isopropyl-4-methylpyridin-3-amine B Multi-step Synthesis A->B C KRAS G12C Inhibitor (e.g., AMG 510) B->C D Covalent Binding to KRAS G12C C->D E Inhibition of Oncogenic Signaling D->E F Therapeutic Effect in Cancer E->F

Sources

Exploratory

Comprehensive Cheminformatic and Synthetic Profiling of 6-Isopropyl-4-methylpyridin-3-amine

As a Senior Application Scientist in early-stage drug discovery, evaluating novel building blocks is critical for designing robust chemical libraries. 6-Isopropyl-4-methylpyridin-3-amine (CAS: 1699662-11-7) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel building blocks is critical for designing robust chemical libraries. 6-Isopropyl-4-methylpyridin-3-amine (CAS: 1699662-11-7) represents a highly privileged aminopyridine scaffold. This whitepaper provides an in-depth technical analysis of its structural properties, rational synthesis, and pharmacological utility, serving as a definitive guide for medicinal chemists and drug development professionals.

Structural & Cheminformatic Profiling

The utility of a chemical building block begins with its structural encoding and physicochemical baseline. The SMILES (Simplified Molecular-Input Line-Entry System) code for 6-Isopropyl-4-methylpyridin-3-amine is CC(C)c1ncc(N)c(C)c1 .

SMILES Mechanistic Breakdown:
  • CC(C) : Defines the isopropyl group. The branching methine carbon is explicitly denoted by the parentheses.

  • c1 : Represents the aromatic carbon at position 6. The 1 is a ring-closure label.

  • n : The pyridine nitrogen (position 1). Lowercase indicates aromaticity.

  • c : The unsubstituted aromatic carbon at position 2.

  • c(N) : The aromatic carbon at position 3, substituted with a primary amine (N).

  • c(C) : The aromatic carbon at position 4, substituted with a methyl group (C).

  • c1 : The aromatic carbon at position 5, which connects back to the first 1 label, closing the pyridine ring.

Quantitative Physicochemical Data

To predict the pharmacokinetic viability of this scaffold, we evaluate its properties against established drug-likeness parameters, such as Lipinski's Rule of Five .

PropertyValueCausality / Significance in Drug Design
Molecular Formula C9H14N2Establishes the baseline atomic composition.
Molecular Weight 150.22 g/mol Highly favorable for Fragment-Based Drug Discovery (FBDD) (<300 Da).
Topological Polar Surface Area 38.9 ŲExcellent membrane permeability; highly likely to cross the blood-brain barrier (BBB).
Hydrogen Bond Donors (HBD) 1The primary amine acts as a critical donor for target protein interactions.
Hydrogen Bond Acceptors (HBA) 2The pyridine nitrogen and amine provide dual-interaction modalities.
Rotatable Bonds 1Low conformational entropy penalty upon target binding.

Rational Synthetic Methodologies

Designing a synthesis for highly substituted pyridines requires strict control over regioselectivity. The most efficient, self-validating route to 6-Isopropyl-4-methylpyridin-3-amine leverages a commercially available precursor: 2-chloro-4-methyl-5-nitropyridine .

Step 1: Suzuki-Miyaura Cross-Coupling
  • Objective: Install the isopropyl precursor (isopropenyl) at the C6 position (C2 relative to the pyridine nitrogen).

  • Causality: The electron-withdrawing nitro group at the 5-position highly activates the adjacent carbon-chlorine bond for oxidative addition by the palladium catalyst, ensuring rapid and regioselective coupling .

  • Procedure:

    • Charge a reaction vessel with 2-chloro-4-methyl-5-nitropyridine (1.0 eq), isopropenylboronic acid pinacol ester (1.2 eq), and K₂CO₃ (2.0 eq).

    • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Note: The biphasic system is strictly required to simultaneously solvate the lipophilic organic substrates and the inorganic base necessary for transmetalation.

    • Add Pd(dppf)Cl₂ (0.05 eq) under an inert N₂ atmosphere to prevent catalyst oxidation.

    • Heat to 90°C for 12 hours.

    • Cool, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate 4-methyl-5-nitro-2-(prop-1-en-2-yl)pyridine .

Step 2: Global Catalytic Hydrogenation
  • Objective: Concomitant reduction of the nitro group to an amine and the isopropenyl double bond to an isopropyl group.

  • Causality: A global reduction minimizes unit operations, maximizing atom economy. Methanol is chosen as the solvent because it readily facilitates the proton-transfer steps inherent in reducing nitroso and hydroxylamine intermediates.

  • Procedure:

    • Dissolve the intermediate in anhydrous Methanol.

    • Carefully add 10% Pd/C (0.1 eq by weight) under an Argon blanket to prevent autoignition.

    • Evacuate the flask and backfill with H₂ gas (balloon pressure).

    • Stir vigorously at room temperature for 6 hours.

    • Filter through a Celite pad to remove the palladium catalyst.

    • Concentrate in vacuo to yield the final product, 6-Isopropyl-4-methylpyridin-3-amine .

G SM 2-Chloro-4-methyl-5-nitropyridine (Highly Activated Electrophile) Step1 Suzuki-Miyaura Coupling (Isopropenylboronic acid pinacol ester, Pd(dppf)Cl2, K2CO3, 90°C) SM->Step1 Oxidative Addition & Transmetalation Int1 4-Methyl-5-nitro-2-(prop-1-en-2-yl)pyridine (Coupled Intermediate) Step1->Int1 Reductive Elimination Step2 Global Hydrogenation (H2, 10% Pd/C, MeOH, RT) Int1->Step2 Nitro & Olefin Reduction Prod 6-Isopropyl-4-methylpyridin-3-amine (Final Product) Step2->Prod Filtration & Isolation

Retrosynthetic and forward synthetic workflow for 6-Isopropyl-4-methylpyridin-3-amine.

Pharmacological Applications & Kinase Targeting

The 3-aminopyridine motif is a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors .

Mechanistic Binding Rationale: When deployed as a hinge-binding pharmacophore, 6-Isopropyl-4-methylpyridin-3-amine exhibits a highly specific interaction profile:

  • Bidentate Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor (HBA) interacting with the backbone NH of the kinase hinge region. Simultaneously, the 3-amino group acts as a hydrogen bond donor (HBD) to the backbone carbonyl (C=O).

  • Hydrophobic Shielding: The 4-methyl and 6-isopropyl groups are not merely decorative. They provide critical steric bulk that packs into adjacent hydrophobic clefts within the ATP binding pocket. This shape complementarity displaces high-energy water molecules, driving the binding affinity through favorable entropic gains.

G Ligand 6-Isopropyl-4-methylpyridin-3-amine (Pharmacophore Core) HBD Hydrogen Bond Donor (3-NH2 -> Backbone C=O) Ligand->HBD Polar Interaction HBA Hydrogen Bond Acceptor (Pyridine N1 -> Backbone NH) Ligand->HBA Polar Interaction Steric Hydrophobic Shielding (4-Methyl & 6-Isopropyl) Ligand->Steric Shape Complementarity Hinge Kinase Hinge Region (ATP-Binding Pocket) HBD->Hinge HBA->Hinge Steric->Hinge

Mechanistic binding model of the aminopyridine scaffold within a kinase hinge region.

Self-Validating Analytical Workflows

To ensure absolute trustworthiness of the synthesized material, the protocol incorporates a self-validating analytical checkpoint system.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The completion of the global hydrogenation is verified by the emergence of the molecular ion peak [M+H]+ at m/z 151.12 in positive electrospray ionization (ESI+) mode.

  • ¹H NMR (Nuclear Magnetic Resonance): Run in DMSO-d₆. The spectrum must show the absolute disappearance of the olefinic protons (~5.0–5.5 ppm) from the intermediate. The definitive confirmation of the product is the appearance of the isopropyl methine septet at ~2.8 ppm and the isopropyl methyl doublet at ~1.2 ppm , alongside the primary amine broad singlet at ~4.5-5.0 ppm .

References

  • Lipinski, C. A. "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today: Technologies, 2004.[Link]

  • Nicolaou, K. C., et al. "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis." Angewandte Chemie International Edition, 2005.[Link]

  • Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.[Link]

Foundational

Rational Design, Synthesis, and Application of Substituted 3-Aminopyridine Derivatives in Targeted Therapeutics

Executive Summary The 3-aminopyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore in the design of kinase inhibitors, central nervous system (CNS) modulators, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminopyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore in the design of kinase inhibitors, central nervous system (CNS) modulators, and anti-infective agents. Its unique electronic properties—combining an electron-withdrawing heteroaromatic ring with a hydrogen-bond donating amino group—allow for highly specific interactions within biological targets. This whitepaper provides an in-depth technical analysis of the rational design, synthetic troubleshooting, and biological evaluation of substituted 3-aminopyridine derivatives.

Pharmacophore Mapping and Mechanistic Rationale

The utility of 3-aminopyridine derivatives stems from their dual capacity for hydrogen bonding. The pyridine nitrogen acts as a strong hydrogen-bond acceptor, while the C3-amino group serves as a donor. In the design of targeted therapeutics, such as or Phosphoinositide 3-kinase (PI3K) inhibitors, this specific motif perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP. This structural mimicry effectively anchors the molecule to the highly conserved kinase hinge region.

Furthermore, substitutions at the C5 or C6 positions project into adjacent hydrophobic pockets, determining the isoform selectivity of the resulting drug.

G Substrate 3-Aminopyridine Scaffold PyridineN Pyridine Nitrogen (H-bond Acceptor) Substrate->PyridineN AminoGroup C3-Amino Group (H-bond Donor) Substrate->AminoGroup Substituent C5/C6 Substituents (Hydrophobic Pocket) Substrate->Substituent KinaseHinge Kinase Hinge Region PyridineN->KinaseHinge Interacts with AminoGroup->KinaseHinge Interacts with Selectivity Target Selectivity (e.g., DNA-PK, PI3K, JAK) Substituent->Selectivity Determines KinaseHinge->Selectivity Modulates

Structural mapping of 3-aminopyridine interactions within kinase hinge regions.

Core List of Substituted 3-Aminopyridine Derivatives

The following table synthesizes quantitative data for key 3-aminopyridine derivatives across various therapeutic indications, highlighting the versatility of the scaffold in drug discovery.

Derivative Class / CompoundKey SubstitutionsPrimary TargetBiological Activity / AffinityReference
2-(N-substituted-3-aminopyridine)-1,3-benzoxazines 8-methyl, 7-(pyridin-3-ylmethoxy)DNA-PK / Platelet AggregationIC₅₀ = 2.5 mM (DNA-PK); IC₅₀ = 10 µM (Platelets)
3-Aminopyridine Amines Reduced secondary/tertiary alkyl amidesCentral nAChRsNanomolar affinity (Kᵢ < 100 nM)
3-Aminopyridine Riboside (3-AmPR) Riboside analog at pyridine NNAD Utilization Pathway (H. influenzae)Potent growth inhibitor (Anti-infective)
Pyrrolo[2,3-d]pyrimidine Precursors N-benzyl tetrahydropyridinesJAK1/JAK3 (e.g., Tofacitinib intermediates)High-yield asymmetric hydrogenation intermediate

Synthetic Methodologies: Overcoming Low Reactivity

Despite its pharmacological value, the 3-aminopyridine scaffold presents significant synthetic challenges. The electron-withdrawing nature of the pyridine ring severely reduces the nucleophilicity of the C3-amino group, deactivating the ring toward electrophilic substitution. Furthermore, the lone pair of electrons on the pyridine nitrogen can strongly coordinate with transition metal catalysts (e.g., Palladium), poisoning the catalyst and halting key steps in cross-coupling catalytic cycles, such as oxidative addition.

To successfully synthesize substituted 3-aminopyridine derivatives via Buchwald-Hartwig amination, specific causal adjustments must be made to the reaction conditions to prevent off-cycle catalyst death.

Workflow Start 3-Aminopyridine Cross-Coupling Issue Low Reactivity & Catalyst Poisoning Start->Issue Electronic Deactivation Sol1 Robust Pre-catalyst (Pd(OAc)2 + SPhos) Issue->Sol1 Sol2 Elevated Temp (100°C) Anhydrous Toluene Issue->Sol2 Sol3 Strong Base (LiHMDS) Issue->Sol3 Product Substituted 3-Aminopyridine Derivative Sol1->Product Sol2->Product Sol3->Product

Troubleshooting workflow for overcoming low reactivity in 3-aminopyridine cross-coupling.

Step-by-Step Protocol: Optimized Buchwald-Hartwig Amination
  • Causal Rationale : Using a bulky, electron-rich ligand like SPhos prevents the pyridine nitrogen from forming stable, off-cycle coordination complexes with Palladium due to steric hindrance. LiHMDS is chosen as a strong, non-nucleophilic base to deprotonate the deactivated amine without participating in side reactions.

  • Preparation of the Catalytic Complex : In an argon-purged glovebox, combine 2 mol% Pd(OAc)₂ and 4 mol% SPhos in a dry Schlenk flask.

    • Self-Validation: The solution should shift from yellow to a deep orange/red upon solvent addition, visually indicating the successful formation of the active L₂Pd(0) species.

  • Reagent Addition : Add the aryl halide (1.0 equiv) and the 3-aminopyridine derivative (1.2 equiv).

  • Solvent and Base : Inject anhydrous toluene (to achieve a 0.2 M concentration), followed by the dropwise addition of LiHMDS (1.5 M in THF, 1.5 equiv).

    • Causality: Toluene is non-polar and supports high-temperature reflux, providing the thermodynamic push required to overcome the high activation energy of the electronically deactivated amine.

  • Reaction Execution : Heat the mixture to 100°C for 12–18 hours. Monitor the consumption of the aryl halide via LC-MS.

  • Quenching and Purification : Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).

Biological Evaluation: TR-FRET Kinase Assay Protocol

To evaluate the efficacy of newly synthesized 3-aminopyridine derivatives against targets like PI3K or DNA-PK, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a highly sensitive, self-validating screening system.

Step-by-Step Protocol:
  • Compound Preparation : Serially dilute the 3-aminopyridine derivative in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Enzyme Reaction Setup : In a 384-well low-volume plate, add 2 µL of the diluted compound to 4 µL of the kinase enzyme (e.g., PI3Kα) suspended in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Causality: The inclusion of 0.01% Tween-20 is critical; it prevents the non-specific binding of the hydrophobic substituted pyridine derivatives to the microplate walls, which would otherwise artificially inflate the apparent IC₅₀.

  • Initiation : Add 4 µL of a substrate/ATP mix.

    • Causality: The ATP concentration must be strictly set at the

      
       for the specific kinase to ensure accurate competitive inhibition kinetics and reproducible IC₅₀ values. Incubate at 25°C for 60 minutes.
      
  • Detection : Add 10 µL of the TR-FRET detection mixture (containing a Europium-labeled anti-phospho antibody and an APC-labeled tracer).

  • Readout and Validation : Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

    • Self-Validation System: Calculate the Z'-factor of the control wells (DMSO only vs. no-enzyme). A Z'-factor > 0.5 must be achieved to confirm the assay's robustness and signal-to-noise ratio before any IC₅₀ curve fitting is accepted.

Conclusion

The substituted 3-aminopyridine scaffold remains a cornerstone in the development of targeted therapeutics, from oncology (kinase inhibitors) to neurology (nAChR ligands) and infectious diseases. By understanding the electronic and steric nuances of this moiety, researchers can rationally design synthetic routes that bypass inherent reactivity and catalyst-poisoning issues, ultimately developing highly potent, selective inhibitors for complex biological targets.

References

  • Synthesis and binding of 3-aminopyridine derivatives at central nicotinic receptors - PubMed, nih.gov,[Link]

  • PnuC and the Utilization of the Nicotinamide Riboside Analog 3-Aminopyridine in Haemophilus influenzae | Antimicrobial Agents and Chemotherapy - ASM Journals, asm.org,[Link]

  • Synthesis and Binding of 3-Aminopyridine Derivatives at Central Nicotinic Receptors, semanticscholar.org,[Link]

  • Synthesis, DNA-PK Inhibitory, anti-Platelet Activity Studies of 2-(N-Substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K Inhibition, Homology Modelling Studies of 2-Morpholino-(7,8-di and 8-substituted)-1,3-b - ResearchGate, researchgate.net,[Link]

  • Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC, nih.gov,[Link]

  • EP1913000A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google P
  • US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis - Google P
  • Synthesis, structure elucidation, DNA-PK, PI3K, anti-platelet and anti-bacteria activity of linear 5, 6, and 10-substituted-2-morpholino-chromen-oxazine-dione and
Exploratory

The Strategic Role of 6-Alkyl-4-Methylpyridin-3-Amine Building Blocks in Modern Medicinal Chemistry

Executive Summary In the evolving landscape of medicinal chemistry and Fragment-Based Drug Discovery (FBDD), heavily substituted heterocyclic scaffolds are paramount. Among these, 6-alkyl-4-methylpyridin-3-amine derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of medicinal chemistry and Fragment-Based Drug Discovery (FBDD), heavily substituted heterocyclic scaffolds are paramount. Among these, 6-alkyl-4-methylpyridin-3-amine derivatives have emerged as highly privileged building blocks. These compounds offer a unique combination of hydrogen-bonding vectors, tunable lipophilicity, and precise steric constraints. This technical guide explores the structural rationale behind these specific substitution patterns, details self-validating synthetic methodologies for their preparation, and examines their critical applications in synthesizing complex fused heterocycles and covalent inhibitors[1][2].

Structural Rationale & Pharmacophore Design

The design of a building block is never arbitrary. The specific substitution pattern of 6-alkyl-4-methylpyridin-3-amines is engineered to solve common pharmacokinetic and thermodynamic challenges in drug development[3].

  • The 3-Amine Nucleophile: The primary amine at the C3 position serves as the main functionalization vector. It is highly reactive toward acylation, sulfonylation, and diazotization, making it the ideal anchor for building extended amides or fused bicyclic systems (e.g., pyrazolo[3,4-c]pyridines)[1].

  • The 4-Methyl Conformational Lock: The 4-methyl group acts as a critical steric buffer. When the 3-amine is converted into an amide or urea, the adjacent 4-methyl group induces allylic (A-1,3) strain. This restricts the rotation of the C-N bond, pre-organizing the molecule into a specific bioactive conformation. This pre-organization significantly reduces the entropic penalty upon binding to a target protein's active site.

  • The 6-Alkyl Shield (e.g., Isopropyl, Isobutyl): The C6 position of a pyridine ring is highly electron-rich and is a notorious hotspot for cytochrome P450-mediated oxidation. By installing a sterically demanding alkyl group (such as an isopropyl moiety) at C6, medicinal chemists effectively block this metabolic vulnerability, prolonging the compound's in vivo half-life. Furthermore, these alkyl groups are precisely sized to project into deep hydrophobic sub-pockets, such as the switch II pocket targeted by KRAS G12C inhibitors[2].

Quantitative Data: Key Building Blocks & Properties

The following table summarizes critical pyridine-3-amine building blocks, highlighting how varying the 6-alkyl substituent modulates molecular weight and application focus[4][5].

CompoundSubstitutionCAS NumberMol. Weight ( g/mol )Primary Application
3-Amino-4-methylpyridine4-Methyl3430-27-1108.14Agrochemicals & base scaffold
6-Isopropylpyridin-3-amine6-Isopropyl405103-02-8136.19Lipophilic tuning
6-Isobutylpyridin-3-amine6-Isobutyl1241675-03-5150.22Hydrophobic pocket targeting
6-Cyclopropylpyridin-3-amine6-Cyclopropyl1159821-66-5134.18Conformationally locked cores
6-Isopropyl-4-methylpyridin-3-amine4-Methyl, 6-Isopropyl1699662-11-7150.22Advanced KRAS/oncology scaffolds

Synthetic Methodologies & Self-Validating Protocols

The synthesis of highly substituted pyridines requires robust, scalable chemistry. Below is a self-validating protocol for the de novo synthesis of the pyridine core via a formal (3+3) cycloaddition, a method proven viable on a 50-gram scale for manufacturing covalent inhibitor raw materials[2].

Step-by-Step Methodology: De Novo Synthesis via Formal (3+3) Cycloaddition
  • Objective: Scalable synthesis of 6-alkyl-4-methylpyridin-3-amine scaffolds from acyclic precursors.

  • Causality: De novo synthesis is preferred over late-stage cross-coupling when targeting highly substituted pyridines, as the latter often suffers from severe steric hindrance. This method utilizes an enamine and an unsaturated ketone, promoted by a Lewis acid, to construct the pyridine ring in a single pot[2].

Protocol:

  • Enamine Formation: In a reactor, combine the aliphatic ketone (e.g., 3-methyl-2-butanone to install the isopropyl group) with a secondary amine (e.g., pyrrolidine) in the presence of catalytic p-toluenesulfonic acid (pTSA). Reflux with a Dean-Stark trap.

    • Causality: The Dean-Stark trap continuously removes the water byproduct, driving the thermodynamic equilibrium toward complete enamine formation.

    • Self-Validation Checkpoint: Monitor the volume of water collected in the trap; the reaction is deemed complete only when the theoretical volume of water (1.0 eq) is reached.

  • Cycloaddition Setup: Transfer the crude enamine to a clean vessel. Add the corresponding α,β-unsaturated ketone (possessing the 4-methyl precursor) and FeCl₃ (20 mol%) in a polar aprotic solvent (DMF).

    • Causality: FeCl₃ acts as a Lewis acid, activating the enone for the initial Michael addition and stabilizing the intermediate off-cycle species[2].

  • Reaction Execution: Heat the mixture to 80°C for 12 hours.

    • Self-Validation Checkpoint: Perform an in situ reaction progress kinetic analysis (RPKA) via LC-MS. The disappearance of the stable iminium intermediate confirms the progression to the dihydropyridine species.

  • Oxidative Aromatization: Introduce a mild chemical oxidant (e.g., DDQ) to the mixture.

    • Causality: The intermediate dihydropyridine is thermodynamically unstable relative to the fully aromatic system. Oxidation provides the driving force to yield the final pyridine core.

  • Isolation: Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with ethyl acetate, wash with brine, and purify via crystallization.

    • Self-Validation Checkpoint: ¹H-NMR of the isolated crystals must show a distinct singlet in the aromatic region (typically ~8.2 ppm) corresponding to the isolated C2 proton of the pyridine ring, confirming successful aromatization.

Mechanism N1 Enamine (Nucleophile) N3 Michael Addition (C-C Bond Formation) N1->N3 N2 Unsaturated Ketone (Electrophile) N2->N3 N4 Iminium Intermediate N3->N4 N5 Intramolecular Cyclization (C=N Bond Formation) N4->N5 N6 Dihydropyridine Intermediate N5->N6 N7 Oxidative Aromatization (-H2) N6->N7 N8 6-Alkyl-4-methylpyridin-3-amine N7->N8

Mechanistic pathway of formal (3+3) cycloaddition yielding highly substituted pyridine cores.

Applications in Fragment-Based Drug Discovery (FBDD)

Heterocycles are the cornerstone of FBDD. 6-Alkyl-4-methylpyridin-3-amines are frequently utilized to synthesize fused bicyclic systems, such as pyrazolo[3,4-c]pyridines . These fused systems are structural bioisosteres of purines, making them highly effective at targeting purine-binding pockets in kinases and other cellular proteins[1].

The synthesis of these fused scaffolds relies heavily on the reactivity of the 3-amine group. As demonstrated in recent literature, the amine can undergo N-acetylation followed by nitrosation and intramolecular cyclization to form the pyrazole ring[1].

Workflow A 6-Alkyl-4-methylpyridin-3-amine (Starting Material) B N-Acetylation (Ac2O, DCE) A->B Protection C Nitrosation & Cyclization (NaNO2, 90°C) B->C Diazotization D N-Acetyl Pyrazolo[3,4-c]pyridine (Intermediate) C->D Intramolecular Cyclization E Deacetylation (NaOMe, MeOH) D->E Deprotection F 5-Alkyl-1H-pyrazolo[3,4-c]pyridine (Final Scaffold) E->F Isolation

Synthetic workflow for 5-alkyl-1H-pyrazolo[3,4-c]pyridines from pyridine-3-amine precursors.

Conclusion

The 6-alkyl-4-methylpyridin-3-amine scaffold represents a masterclass in rational drug design. By combining the hydrogen-bonding capacity of the pyridine core with the steric pre-organization of the 4-methyl group and the metabolic shielding of the 6-alkyl group, these building blocks solve multiple pharmacological challenges simultaneously. Supported by robust, scalable synthetic methodologies like formal (3+3) cycloadditions, they will remain indispensable tools for medicinal chemists developing the next generation of targeted therapeutics.

References

1.[3] 5-Bromo-6-Chloro-4-Methylpyridin-3-Amine: A Powerful Tool for Research - sjf.edu. Available at: 2.[1] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - rsc.org. Available at: 3.[2] Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones - researchgate.net. Available at: 4.[4] Cas 3430-27-1, 3-Amino-4-methylpyridine - lookchem.com. Available at: 5.[5] 405103-02-8 | 6-Isopropylpyridin-3-amine - bldpharm.com. Available at:

Sources

Foundational

The Ascendant Role of Pyridine-3-amine Scaffolds in Modern Drug Discovery: A Technical Guide

Abstract The pyridine-3-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic trac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine-3-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it a cornerstone for the development of novel therapeutics targeting a wide array of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of novel pyridine-3-amine scaffolds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the structure-activity relationships that govern the efficacy of these compounds.

The Pyridine-3-amine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyridine ring is a fundamental building block in a multitude of clinically successful drugs.[1] The introduction of an amino group at the 3-position endows the scaffold with a crucial hydrogen bond donor and a key vector for synthetic diversification. This strategic placement of the amino group allows for interactions with the hinge region of many protein kinases, a feature that has been extensively exploited in the development of potent and selective inhibitors.[2] Beyond kinases, the pyridine-3-amine framework has shown promise in targeting other enzyme classes and receptors, highlighting its versatility in drug design.[3]

The inherent properties of the pyridine-3-amine core contribute significantly to its "drug-like" characteristics. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, enhancing aqueous solubility and providing an additional point of interaction with biological targets.[1] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, further stabilizing ligand-protein complexes.

Synthetic Strategies for Novel Pyridine-3-amine Scaffolds

The construction and functionalization of the pyridine-3-amine core are central to exploring its therapeutic potential. A variety of synthetic methodologies have been developed, ranging from classical named reactions to modern catalytic cross-coupling techniques.

Synthesis of the Core 3-Aminopyridine Scaffold

A common and efficient method for the synthesis of the parent 3-aminopyridine is the Hofmann degradation of nicotinamide.[4][5] This reaction provides a straightforward route to the core scaffold from a readily available starting material.

Experimental Protocol: Synthesis of 3-Aminopyridine via Hofmann Degradation[6]

Materials:

  • Nicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Ice

  • Benzene

  • Ligroin

  • Activated carbon (Norit)

  • Sodium hydrosulfite

Procedure:

  • In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of sodium hydroxide in water.

  • With continuous stirring, add bromine to the cold sodium hydroxide solution.

  • Once the temperature of the solution reaches 0°C, add nicotinamide all at once with vigorous stirring.

  • Allow the reaction mixture to proceed, monitoring for the formation of a clear solution.

  • After the reaction is complete, extract the aqueous solution continuously with ether for 15-20 hours.

  • Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.

  • Dissolve the crude product in a mixture of benzene and ligroin.

  • Heat the solution with activated carbon and sodium hydrosulfite for 20 minutes.

  • Filter the hot solution by gravity and allow it to cool slowly to room temperature, followed by chilling in a refrigerator overnight.

  • Isolate the crystalline product by gravity filtration, wash with ligroin, and dry in a vacuum desiccator.

Diversification of the Pyridine-3-amine Scaffold

The true power of the pyridine-3-amine scaffold lies in its capacity for diversification. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for creating libraries of novel derivatives.[6][7] This palladium-catalyzed reaction enables the formation of C-N bonds between an aryl halide and an amine, providing a robust method for introducing a wide range of substituents at the 3-amino position.

Experimental Protocol: Buchwald-Hartwig Amination of a 3-Bromopyridine Derivative[9]

Materials:

  • 3-Bromopyridine derivative

  • Amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Celite

Procedure:

  • In a reaction vessel, combine the 3-bromopyridine derivative (1 equivalent), the desired amine (1.5 equivalents), cesium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and BINAP (0.08 equivalents).

  • Add anhydrous toluene to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to 110°C and stir for 8-24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 3-aminopyridine derivative.

Biological Evaluation of Pyridine-3-amine Scaffolds

A systematic approach to biological evaluation is crucial for identifying lead compounds with therapeutic potential. This typically involves a cascade of in vitro assays to determine potency, selectivity, and mechanism of action.

Kinase Inhibition Assays

Given the prevalence of pyridine-3-amine scaffolds as kinase inhibitors, a primary screen against a panel of relevant kinases is a logical starting point. The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)[10]

Materials:

  • Pyridine-3-amine test compound

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction.

  • Measure the luminescent signal using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Assays

Following the identification of potent inhibitors in biochemical assays, it is essential to evaluate their effects in a cellular context.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[9][10]

Experimental Protocol: Cell Viability (MTT) Assay[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyridine-3-amine test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control.

  • Incubate the plate for a predetermined time (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Flow cytometry is a powerful technique to determine the effect of a compound on cell cycle progression.[11][12]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry[13]

Materials:

  • Cancer cell line

  • Pyridine-3-amine test compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound for the desired duration.

  • Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western blotting is a key technique to investigate the induction of apoptosis by analyzing the expression levels of key apoptotic marker proteins.[13][14][15][16]

Experimental Protocol: Western Blotting for Apoptosis Markers[18][19]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, BAX)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the pyridine-3-amine scaffold and analysis of the resulting biological data are essential for establishing a robust structure-activity relationship (SAR). This information guides the rational design of more potent and selective compounds.

Modification Position General Impact on Activity Example Target
Substitution on the 3-amino group Often crucial for potency and selectivity. Can be modified to interact with specific residues in the target's binding pocket.Kinases (e.g., CDK2)[17]
Substitution at the 2- and 4-positions Can influence steric and electronic properties, affecting binding affinity and selectivity.Multi-targeted kinase inhibitors[18]
Substitution at the 5- and 6-positions Can modulate physicochemical properties such as solubility and metabolic stability. Often solvent-exposed.Kinase inhibitors[2]
Bioisosteric replacement of the pyridine core Can improve pharmacokinetic properties or lead to novel interactions with the target.mGlu4 positive allosteric modulators[3]

Table 1: General Structure-Activity Relationship Trends for Pyridine-3-amine Scaffolds.

Beyond Kinase Inhibition: Expanding the Therapeutic Landscape

While the pyridine-3-amine scaffold is a well-established kinase inhibitor motif, its therapeutic potential extends to other target classes. For instance, derivatives have been developed as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4), with potential applications in the treatment of Parkinson's disease.[3] This highlights the adaptability of the scaffold and encourages its exploration against a wider range of biological targets.

Visualization of Workflows and Pathways

To provide a clearer understanding of the processes involved in the discovery and evaluation of novel pyridine-3-amine scaffolds, the following diagrams illustrate key workflows and signaling pathways.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Screening cluster_optimization Lead Optimization start 3-Aminopyridine Core Synthesis diversify Scaffold Diversification (e.g., Buchwald-Hartwig) start->diversify library Compound Library diversify->library primary_screen Primary Screening (e.g., Kinase Panel) library->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Assays (e.g., Cellular Assays) hit_id->secondary_screen sar SAR Studies secondary_screen->sar admet ADMET Profiling sar->admet lead Lead Compound admet->lead

Caption: A generalized workflow for the discovery of novel pyridine-3-amine based drug candidates.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Bax Bax Mito Mitochondria Bax->Mito Bcl2 Bcl-2 Bcl2->Mito CytC Cytochrome c Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 DeathR Death Receptor FADD FADD DeathR->FADD Casp8 Caspase-8 FADD->Casp8 Casp8->Casp3 Substrates Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.

Conclusion

The pyridine-3-amine scaffold represents a highly versatile and valuable platform for the discovery of novel therapeutics. Its favorable physicochemical properties, coupled with a rich and expanding synthetic toolbox, ensure its continued prominence in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of working with this privileged scaffold, from its synthesis and diversification to its biological evaluation and optimization. By understanding the principles and applying the detailed protocols outlined herein, researchers can effectively harness the potential of pyridine-3-amine derivatives in their quest for the next generation of innovative medicines.

References

  • Engers DW, Blobaum AL, Gogliotti RD, et al. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chem Neurosci. 2016;7(9):1192-1200.
  • Assaying cell cycle status using flow cytometry. PMC. Available from: [Link].

  • The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link].

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed. Available from: [Link].

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available from: [Link].

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available from: [Link].

  • HU B, LIANG C, LU M, DAI H, SUN C, XU S. A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. Chinese Journal of Applied Chemistry. 2013;30(11):1321-1324.
  • Preparation method of 3-aminopyridine. Google Patents.
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  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. Available from: [Link].

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. Available from: [Link].

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  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available from: [Link].

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link].

  • Pyridine derivatives as muscarinic m1 receptor positive allosteric modulators. Google Patents.
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  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. ACS Publications. Available from: [Link].

  • Apoptosis. Biotech. Available from: [Link].

  • Effect of Interval Training and Curcumin on BAX, Bcl-2, and Caspase-3 Enzyme Activity in Rats. Brieflands. Available from: [Link].

  • Synthesis of 3-Aminopyridine. ResearchGate. Available from: [Link].

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Rsc.org. Available from: [Link].

  • Pyridine synthesis. Organic Chemistry Portal. Available from: [Link].

  • Allosteric Modulation of Purine and Pyrimidine Receptors. PMC. Available from: [Link].

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available from: [Link].

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available from: [Link].

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available from: [Link].

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. Available from: [Link].

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available from: [Link].

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available from: [Link].

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available from: [Link].

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. MDPI. Available from: [Link].

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Exploratory

The 6-Isopropylpyridin-3-amine Core: A Physicochemical Profile

An In-depth Technical Guide to the Physical Properties of 6-Isopropylpyridin-3-amine Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the core phys...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 6-Isopropylpyridin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the core physical properties of 6-isopropylpyridin-3-amine and its derivatives. As a foundational scaffold in medicinal chemistry, a thorough understanding of its physicochemical characteristics is paramount for predicting molecular behavior, designing novel therapeutics, and developing robust synthetic and analytical methodologies. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and physical properties, and providing actionable experimental protocols for their determination.

6-Isopropylpyridin-3-amine (CAS 405103-02-8) is a substituted pyridine derivative featuring an amine group at the 3-position and an isopropyl group at the 6-position.[1] This arrangement of functional groups imparts a specific set of physical properties that serve as a baseline for understanding its derivatives. The isopropyl group, a small, branched alkyl substituent, contributes to the molecule's lipophilicity, while the amino group and the pyridine nitrogen atom provide sites for hydrogen bonding and protonation, influencing solubility and basicity.[2][3]

The physical state of aminopyridine derivatives is dictated by intermolecular forces. Lower aliphatic amines can be gaseous, while primary amines with three or more carbons are typically liquids or solids.[3] 6-Isopropylpyridin-3-amine, with its eight carbon atoms, is expected to be a liquid or a low-melting solid at room temperature.[1]

Table 1: Core Physical Properties of 6-Isopropylpyridin-3-amine

PropertyValueSource
CAS Number 405103-02-8[1]
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.19 g/mol [1][4]
Appearance Yellowish to white powder, red-brown liquid[1]
Boiling Point 255.1 °C at 760 mmHg (Predicted)[1]
Flash Point 131.8 °C (Predicted)[1]
LogP (Octanol-Water Partition Coefficient) 1.21 - 2.37[1]
Storage Temperature 2-8°C, under inert atmosphere[4]

Note: Some properties, like boiling and flash points, are often computationally predicted for commercially available research chemicals and should be experimentally verified for critical applications.

The Impact of Derivatization on Physicochemical Properties

The true utility of the 6-isopropylpyridin-3-amine scaffold lies in its synthetic tractability, allowing for the introduction of a wide array of functional groups.[5] These modifications, however, significantly alter the physical properties of the resulting derivatives. Understanding these structure-property relationships is crucial for rational drug design.

Melting and Boiling Points

The melting and boiling points of a substance are direct indicators of the strength of its intermolecular forces. For aminopyridine derivatives, these forces are primarily a combination of van der Waals interactions, dipole-dipole interactions, and hydrogen bonding.

  • Hydrogen Bonding : Primary and secondary amines can act as both hydrogen bond donors and acceptors. This capacity for intermolecular association leads to higher boiling points compared to tertiary amines of similar molecular weight, which lack a hydrogen atom on the nitrogen and cannot act as hydrogen bond donors.[3]

  • Molecular Weight and Size : As the molecular weight and surface area of a derivative increase (e.g., through the addition of larger substituents), van der Waals forces become stronger, generally leading to an increase in both melting and boiling points.[3]

  • Polarity and Symmetry : The introduction of polar functional groups (e.g., nitro groups, carbonyls) can increase dipole-dipole interactions, raising boiling points. Molecular symmetry can also play a role; highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.

Solubility

Solubility is a critical parameter for drug candidates, influencing absorption, distribution, and formulation. The general principle of "like dissolves like" is a useful starting point for predicting the solubility of 6-isopropylpyridin-3-amine derivatives.

  • Aqueous Solubility : Lower aliphatic amines are often soluble in water due to their ability to form hydrogen bonds with water molecules.[3] For 6-isopropylpyridin-3-amine derivatives, aqueous solubility is a balance between the polar amine and pyridine functionalities and the nonpolar isopropyl and other hydrophobic substituents. Increasing the size of the hydrophobic alkyl or aryl portions of the molecule will generally decrease water solubility.[3][6]

  • Organic Solvent Solubility : Most aminopyridine derivatives are readily soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[3] The presence of the hydrophobic isopropyl group and any additional nonpolar substituents enhances solubility in these solvents.

Basicity (pKa)

The basicity of the amino group and the pyridine nitrogen is arguably one of their most important chemical properties, governing their charge state at physiological pH and their ability to interact with biological targets. The pKa value of an amine refers to the acidity of its conjugate acid (R-NH₃⁺). A higher pKa indicates a stronger base.[7]

The basicity of the 6-isopropylpyridin-3-amine core can be modulated by the electronic effects of substituents on the pyridine ring.

  • Electron-Donating Groups (EDGs) : Substituents that donate electron density to the pyridine ring (e.g., alkyl, alkoxy groups) increase the electron density on the nitrogen atoms, making them more basic and increasing the pKa.

  • Electron-Withdrawing Groups (EWGs) : Substituents that withdraw electron density from the ring (e.g., nitro, chloro, cyano groups) decrease the electron density on the nitrogen atoms, making them less basic and lowering the pKa.

pKa_Influence node_core 6-Isopropylpyridin-3-amine Core node_increase Increased Basicity (Higher pKa) node_core->node_increase Stabilizes conjugate acid node_decrease Decreased Basicity (Lower pKa) node_core->node_decrease Destabilizes conjugate acid node_edg Electron-Donating Group (e.g., -OCH3, -CH3) node_edg->node_core Adds electron density node_ewg Electron-Withdrawing Group (e.g., -Cl, -NO2) node_ewg->node_core Withdraws electron density

Caption: Influence of substituents on the basicity of the pyridine ring.

Experimental Determination of Physical Properties

Accurate and reproducible experimental data is the gold standard in chemical research. The following section outlines standard protocols for determining the key physical properties of 6-isopropylpyridin-3-amine derivatives.

Workflow for Physicochemical Characterization

Workflow substance Synthesized Derivative mp_dsc Melting Point (DSC) substance->mp_dsc solubility Solubility (Shake-Flask) substance->solubility pka pKa (Potentiometric Titration) substance->pka spectral Spectral Analysis (NMR, IR, MS) substance->spectral data Comprehensive Physicochemical Profile mp_dsc->data solubility->data pka->data spectral->data

Caption: Experimental workflow for physical property determination.

Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible measurement of the melting point and can also reveal information about purity and polymorphism.

  • Sample Preparation: Accurately weigh 1-5 mg of the dry, powdered derivative into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 20°C below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature at least 20°C above the completion of the melting transition.

    • Maintain a constant flow of inert gas (e.g., nitrogen) throughout the experiment.

  • Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event corresponding to melting.

Protocol: Aqueous Solubility by the Shake-Flask Method (OECD 105)

Rationale: This is the benchmark method for determining the water solubility of a compound, providing a measure of its saturation concentration.

  • Preparation: Add an excess amount of the solid derivative to a known volume of purified water (or a relevant buffer, e.g., PBS) in a glass flask.

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution. Ensure the filtration apparatus does not adsorb the compound.

  • Quantification: Accurately determine the concentration of the derivative in the clear, saturated aqueous phase using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Express the solubility in units of mass per volume (e.g., mg/mL or µg/mL).

Protocol: pKa Determination by Potentiometric Titration

Rationale: This method determines the pKa by measuring the change in pH of a solution of the amine as a strong acid or base is added.

  • Sample Preparation: Accurately weigh the derivative and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (i.e., where half of the amine has been protonated). Alternatively, the pKa can be calculated from the first derivative of the titration curve.

Spectral Characterization

While not strictly physical properties, spectral data are indispensable for confirming the identity and purity of derivatives.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. Spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For primary amines, characteristic N-H stretching vibrations are observed in the region of 3300-3500 cm⁻¹.[8]

  • Mass Spectrometry (MS): MS provides the exact mass of the molecule, confirming its elemental composition.

Conclusion

The 6-isopropylpyridin-3-amine scaffold is a versatile platform for the development of novel chemical entities. A comprehensive understanding and experimental determination of the physical properties of its derivatives are not merely academic exercises; they are critical, data-driven inputs that guide the entire drug discovery and development process. By applying the principles and protocols outlined in this guide, researchers can better predict, measure, and modulate the physicochemical characteristics of these compounds to optimize their performance as potential therapeutic agents.

References

  • LookChem. (n.d.). CAS No.405103-02-8, 3-PYRIDINAMINE, 6-(1-METHYLETHYL). Retrieved from LookChem.com. [Link]

  • PubChem. (n.d.). 6-chloro-N-isopropylpyridazin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • SpectraBase. (n.d.). isopropyl-(3-nitro-2-pyridyl)amine. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of 6-Azaindoles from Sterically Hindered α-Substituted 3-Amino-4-methylpyridines

Overview & Strategic Rationale The 6-azaindole core is a highly privileged scaffold in medicinal chemistry, serving as a bioisostere for indole in the development of antiviral agents (e.g., Fostemsavir) and diagnostic to...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Strategic Rationale

The 6-azaindole core is a highly privileged scaffold in medicinal chemistry, serving as a bioisostere for indole in the development of antiviral agents (e.g., Fostemsavir) and diagnostic tools for neurodegenerative diseases[1]. While the standard electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines using trifluoroacetic anhydride (TFAA) provides a scalable route to these heterocycles, the methodology encounters a hard limitation when applied to α-substituted substrates like 6-isopropyl-4-methylpyridin-3-amine [2].

This application note details a modified, pre-activation protocol designed to bypass the steric limitations of α-substituted pyridines. By strategically decoupling the nitrogen activation step from the cyclization step, this workflow not only enables the synthesis of sterically hindered 6-azaindoles but also provides a regioselective route to N6-substituted derivatives, solving the long-standing challenge of N1/N6 ambient anion regioselectivity[1].

Mechanistic Causality: Overcoming α-Steric Hindrance

In the standard protocol, the driving force for the activation of the 4-methyl group is the in situ formation of a 1-(trifluoroacetyl)pyridin-1-ium salt[2]. The transient positive charge on the pyridine nitrogen increases the acidity of the adjacent 4-methyl protons, facilitating electrophilic attack by a C1 bi-electrophile (such as excess TFAA or Vilsmeier-Haack reagent)[3].

However, when utilizing 6-isopropyl-4-methylpyridin-3-amine , the bulky isopropyl group at the C6 position (α to the pyridine nitrogen) creates severe steric hindrance. This prevents the formation of the critical 1-acylpyridinium intermediate, halting the reaction entirely at the trifluoroacetamide stage[2].

The Solution: To overcome this, the protocol shifts from in situ N-acylation to ex situ N-alkylation. By converting the α-substituted 3-amino-4-methylpyridine into a stable N-alkyl pyridinium (azinium) salt prior to cyclization, the necessary positive charge is permanently installed[2]. This pre-activation fully restores the reactivity of the 4-methyl group, allowing the [4+1] cyclization to proceed smoothly while simultaneously yielding a highly prized N6-alkylated 6-azaindole[1].

Workflow Start 6-isopropyl-4-methyl pyridin-3-amine Amide Trifluoroacetamide Intermediate Start->Amide TFAA (1.1 equiv) 0 °C to RT AcylSalt 1-Acylpyridinium Salt (Sterically Blocked) Amide->AcylSalt TFAA (Excess) Standard Protocol AlkylSalt 1-Alkylpyridinium Salt (Pre-activated) Amide->AlkylSalt Alkylating Agent (e.g., MeOTf) Product N6-Alkyl-6-azaindole Derivative AcylSalt->Product Fails AlkylSalt->Product TFAA / Base [4+1] Cyclization

Mechanistic divergence in 6-azaindole synthesis dictated by α-steric hindrance.

Protocol: Pre-Activated [4+1] Electrophilic Cyclization

Phase 1: Selective N-Trifluoroacetylation

Objective: Protect the highly nucleophilic primary amine to prevent competitive, non-selective alkylation in Phase 2.

  • Preparation: Dissolve 6-isopropyl-4-methylpyridin-3-amine (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 12.0 mmol, 1.2 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Introduce trifluoroacetic anhydride (TFAA, 11.0 mmol, 1.1 equiv) dropwise over 15 minutes.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC until complete consumption of the starting material.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the trifluoroacetamide intermediate.

Phase 2: Azinium Salt Formation via N-Alkylation

Objective: Install a permanent activating positive charge on the pyridine nitrogen to bypass the sterically impossible 1-acylpyridinium intermediate[2].

  • Solvent Exchange: Dissolve the crude trifluoroacetamide intermediate in anhydrous toluene (25 mL).

  • Alkylation: Add a strong alkylating agent such as methyl trifluoromethanesulfonate (MeOTf, 15.0 mmol, 1.5 equiv). Note: Due to the severe steric shielding by the 6-isopropyl group, highly reactive alkylating agents (MeOTf or Meerwein's salt) are strongly preferred over methyl iodide (MeI) to ensure full conversion.

  • Heating: Heat the mixture to 80 °C for 4–6 hours. A precipitate will gradually form as the azinium salt is generated.

  • Isolation: Cool the reaction to room temperature. Filter the precipitated 1-alkyl-6-isopropyl-4-methyl-3-(trifluoroacetamido)pyridin-1-ium salt under vacuum, wash with cold diethyl ether (2 × 10 mL), and dry under high vacuum.

Phase 3: Base-Promoted[4+1] Electrophilic Cyclization

Objective: Deprotonate the now-activated 4-methyl group and drive the formal [4+1] cyclization using TFAA as the C1 bi-electrophile[3].

  • Suspension: Suspend the isolated azinium salt (approx. 8.0 mmol) in anhydrous acetonitrile (MeCN, 20 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 16.0 mmol, 2.0 equiv) followed by TFAA (24.0 mmol, 3.0 equiv).

  • Cyclization: Heat the reaction mixture to 80 °C for 12 hours. The solution will typically homogenize and darken as the cyclization proceeds.

  • Purification: Cool to room temperature, concentrate the mixture in vacuo, and purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target N6-alkyl-6-azaindole derivative.

Quantitative Data Summary

The table below summarizes the causality of the α-substituent on the reaction outcome, highlighting the necessity of the modified protocol for bulky substrates[2].

Substrateα-Substituent (C6)Standard TFAA Protocol YieldModified N-Alkyl Protocol YieldMechanistic Observation
3-Amino-4-methylpyridineNone (-H)>80%N/AUnhindered formation of 1-acylpyridinium salt allows direct cyclization.
6-Methyl-4-methylpyridin-3-amineMethyl (-CH₃)0%>75%Mild steric hindrance blocks N-acylation; N-alkylation fully restores reactivity.
6-Isopropyl-4-methylpyridin-3-amine Isopropyl (-iPr) 0% 65–70% Severe steric hindrance completely blocks standard pathway; requires strong alkylating agent (MeOTf) for activation.

References

  • Electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to 6-azaindoles Source: American Chemical Society (ACS Fall 2023) URL:[Link]

  • Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 Source: American Chemical Society (ACS Fall 2023) URL:[Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations Source: ChemRxiv URL:[Link]

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Application

Application Note: 6-Isopropyl-4-methylpyridin-3-amine as a Heterocyclic Building Block

This Application Note and Protocol Guide details the utility, synthesis, and reactivity of 6-Isopropyl-4-methylpyridin-3-amine (CAS 1699662-11-7). While often confused with its structural isomer (the KRAS G12C inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utility, synthesis, and reactivity of 6-Isopropyl-4-methylpyridin-3-amine (CAS 1699662-11-7).

While often confused with its structural isomer (the KRAS G12C inhibitor intermediate 2-isopropyl-4-methylpyridin-3-amine), this specific building block offers a distinct vector for Structure-Activity Relationship (SAR) exploration, particularly in "scaffold hopping" exercises where the spatial orientation of the isopropyl lipophilic anchor relative to the hydrogen-bond donor (amine) is critical.

Introduction: The "Magic Methyl" and Isopropyl Anchors

In modern drug discovery, multisubstituted pyridines are privileged scaffolds. 6-Isopropyl-4-methylpyridin-3-amine combines three critical features for kinase and GPCR ligand design:

  • 3-Amino Group: A primary handle for amide coupling, urea formation, or Buchwald-Hartwig cross-coupling.[1]

  • 4-Methyl Group: Provides a "magic methyl" effect—locking the conformation of the resulting amide/urea via steric clash with the carbonyl oxygen, often improving potency and selectivity by restricting rotatable bonds.[1]

  • 6-Isopropyl Group: A bulky lipophilic anchor that fills hydrophobic pockets (e.g., the Switch II pocket in KRAS or the ATP-binding site gatekeeper regions in kinases).[1]

Distinction from KRAS Intermediate:

  • Target (This Guide): 6-Isopropyl-4-methylpyridin-3-amine (Isopropyl para to amine? No, para to H. Meta to Methyl).[1]

  • KRAS Isomer: 2-Isopropyl-4-methylpyridin-3-amine (Isopropyl ortho to amine).

  • Utility: This molecule allows chemists to probe the "flipped" binding mode, testing if moving the bulky isopropyl group to the C6 position maintains potency while altering metabolic stability or solubility.[1]

Chemical Profile & Handling
PropertyData
Chemical Name 6-Isopropyl-4-methylpyridin-3-amine
CAS Number 1699662-11-7
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
pKa (Predicted) ~6.5 (Pyridine N), ~2.5 (Aniline N - low due to electron-deficient ring)
Appearance Off-white to yellow solid or low-melting waxy solid.[1][2][3]
Storage Hygroscopic.[1] Store at 2–8°C under inert gas (Argon/Nitrogen).
Solubility Soluble in DMSO, MeOH, DCM. Sparingly soluble in water.[1]

Handling Precaution: The free base is prone to oxidation (darkening) upon air exposure.[1] Commercial sources often supply the dihydrochloride salt (CAS 2839144-41-9) to enhance stability. If using the salt, an extra equivalent of base (DIPEA/TEA) is required in coupling reactions.

Synthetic Utility & Reactivity Analysis

The 3-amino group is sterically encumbered by the adjacent 4-methyl group. This has two major consequences for experimental design:

  • Reduced Nucleophilicity: The amine is less reactive than a standard aniline.[1] Standard EDC/HOBt couplings may fail.

  • Conformational Locking: Once coupled, the product adopts a twisted conformation, which is beneficial for binding affinity but challenging to synthesize.[1]

Reactivity Diagram (Graphviz)

ReactivityProfile Molecule 6-Isopropyl-4- methylpyridin-3-amine Amine 3-Amino Group (Nucleophile) Molecule->Amine PyridineN Pyridine Nitrogen (Basic Site) Molecule->PyridineN C2_Pos C2 Position (Electrophilic) Molecule->C2_Pos AmideCoupling Amide Coupling (Requires HATU/SOCl2) Amine->AmideCoupling Slow kinetics (Steric encumbrance) Buchwald Buchwald-Hartwig (Requires Bulky Ligands) Amine->Buchwald Pd-catalyzed C-N bond Sandmeyer Sandmeyer Rxn (Conv. to Halide) Amine->Sandmeyer Diazotization Oxidation N-Oxide Formation (mCPBA) PyridineN->Oxidation

Caption: Reactivity profile highlighting the steric deactivation of the 3-amine by the 4-methyl group.[1]

Experimental Protocols
Protocol A: Synthesis of the Building Block (Nitration/Reduction)

Context: If the specific isomer is unavailable, it can be synthesized from 2-isopropyl-4-methylpyridine via electrophilic aromatic substitution.[1] Note that nitration favors the less hindered C5 position (which becomes C3 in the amine product).

Step 1: Nitration

  • Substrate: Dissolve 2-isopropyl-4-methylpyridine (1.0 equiv) in concentrated H₂SO₄ at 0°C.

  • Reagent: Add fuming HNO₃ (1.1 equiv) dropwise, maintaining temp < 10°C.

  • Reaction: Warm to 60°C for 2 hours. (Monitor by LCMS).[1]

    • Mechanism:[1][2][4][5] The 4-methyl and 2-isopropyl groups direct the nitro group to the 5-position (beta to nitrogen, less hindered than position 3).[1]

  • Workup: Pour onto ice, neutralize with Na₂CO₃, extract with EtOAc.

  • Product: 2-Isopropyl-4-methyl-5-nitropyridine .

Step 2: Reduction

  • Hydrogenation: Dissolve nitro-intermediate in MeOH. Add 10% Pd/C (5 wt%).[1]

  • Conditions: Stir under H₂ balloon (1 atm) for 4–6 hours.

  • Purification: Filter through Celite. Concentrate.

  • Result: 6-Isopropyl-4-methylpyridin-3-amine (Renumbered: The C5-nitro of the starting material becomes the C3-amine of the product).

Protocol B: Sterically Hindered Amide Coupling

Context: Standard coupling often stalls due to the 4-methyl steric clash.[1] This protocol uses acid chloride activation to force the reaction.[1]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • 6-Isopropyl-4-methylpyridin-3-amine (1.1 equiv)[1]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride[1]

  • DIPEA (3.0 equiv)[1]

  • DCM (Dry)

Procedure:

  • Activation: Dissolve the Carboxylic Acid in dry DCM (0.1 M). Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1 hour to generate the acid chloride in situ.

  • Addition: Add the 6-Isopropyl-4-methylpyridin-3-amine solution (in DCM + DIPEA) dropwise to the acid chloride.

  • Incubation: Allow to warm to Room Temp and stir for 12–18 hours.

    • Tip: If conversion is <50%, add DMAP (0.1 equiv) and heat to reflux (40°C).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1]

  • Purification: Flash chromatography (0–10% MeOH in DCM).

Protocol C: Buchwald-Hartwig Cross-Coupling

Context: Coupling the amine with an aryl halide.[1]

System:

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: BrettPhos or tBuBrettPhos (Best for hindered primary amines).[1]

  • Base: NaOtBu (1.5 equiv)[1]

  • Solvent: t-Amyl alcohol or Dioxane (100°C).[1]

Troubleshooting & Optimization (Expertise & Experience)
ProblemRoot CauseSolution
Low Yield in Amide Coupling Steric hindrance from 4-Me group blocks nucleophilic attack.[1]Switch from HATU to Acid Chloride (Protocol B) or use POCl₃ activation.[1]
Regioselectivity in Nitration Formation of 3-nitro vs 5-nitro isomers.The 5-nitro (leading to 6-isopropyl-3-amine) is favored sterically. Verify isomer identity by NOESY NMR (Look for correlation between NH2 and 4-Me, but NO correlation between NH2 and Isopropyl).
Product Darkening Oxidation of the electron-rich aminopyridine.[1]Store as the HCl salt . To generate salt: Dissolve in Et₂O, bubble HCl gas, filter precipitate.
Visualizing the Isostere Strategy

The following diagram illustrates the structural relationship between the target molecule and the known KRAS intermediate, highlighting the "Scaffold Hopping" logic.

IsostereMap Target TARGET MOLECULE 6-Isopropyl-4-methylpyridin-3-amine (CAS 1699662-11-7) Utility: Novel Binding Modes CommonFeatures Common Pharmacophore 1. Pyridine Core (H-bond acceptor) 2. 3-Amino (H-bond donor) 3. 4-Methyl (Conformational Lock) Target->CommonFeatures KRAS_Int KNOWN KRAS INTERMEDIATE 2-Isopropyl-4-methylpyridin-3-amine (CAS 1698293-93-4) Utility: Sotorasib/Adagrasib Analogs KRAS_Int->CommonFeatures Difference Structural Difference Isopropyl Position: C6 vs C2 Changes vector of hydrophobic fill CommonFeatures->Difference

Caption: Comparison of the Target (6-isopropyl) vs. the established KRAS intermediate (2-isopropyl), illustrating the scaffold hopping potential.

References
  • BLD Pharm. (2024).[1] Product Analysis: 6-Isopropyl-4-methylpyridin-3-amine (CAS 1699662-11-7).[1] Retrieved from

  • ChemScene. (2024).[1] Data Sheet: 2-Isopropyl-4-methylpyridin-3-amine (Isomer Comparison). Retrieved from [1]

  • World Intellectual Property Organization. (2021).[1][6] Patent WO2021/047603: Synthesis Method Applied to KRAS Inhibitor Drug Heterocyclic Intermediate.[1][6] (Describes the synthesis of the 2-isopropyl isomer, providing context for the class). Retrieved from [1]

  • National Institutes of Health (NIH). (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: Reductive Amination Protocols. (General reactivity of 3-amino-4-substituted pyridines). Retrieved from

  • BenchChem. (2025).[1][7] Nitration Protocols for Isopropyl-methyl-phenols/pyridines. Retrieved from

Sources

Method

Application Note: High-Performance Reagents and Protocols for Pyridyl Amine C-N Cross-Coupling

Introduction & Mechanistic Rationale The synthesis of highly functionalized aminopyridines is a cornerstone of modern medicinal chemistry, as pyridine is the second most commonly encountered heterocycle in FDA-approved d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized aminopyridines is a cornerstone of modern medicinal chemistry, as pyridine is the second most commonly encountered heterocycle in FDA-approved drugs[1]. However, Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) involving aminopyridines—particularly 2-aminopyridines and 3-halo-2-aminopyridines—presents severe synthetic challenges[2].

Standard catalytic systems (e.g., Pd(OAc)₂ / PPh₃) frequently fail when applied to these substrates due to three primary modes of failure[2]:

  • Oxidative Addition Retardation: The amidine-like structure of 2-aminopyridines can tightly chelate the palladium center, trapping it in an off-cycle state.

  • Hindrance of Transmetalation: Following oxidative addition, the proximal amino group can coordinate to the Pd(II) center, preventing the incoming amine from binding.

  • Homocoupling: The aminohalopyridine can act as both the electrophile and the nucleophile, leading to undesired oligomerization.

The Solution: The advent of dialkylbiaryl phosphine ligands (Buchwald ligands) and third/fourth-generation (G3/G4) Palladium precatalysts has revolutionized this space[3]. The extreme steric bulk of ligands like BrettPhos and RuPhos prevents the formation of off-cycle bis-ligated PdL₂ complexes and physically blocks the bidentate chelation of the aminopyridine[2]. Furthermore, utilizing Pd G3 precatalysts ensures the rapid, quantitative generation of the active monoligated Pd(0)L species under mild conditions, bypassing the need for the amine substrate to reduce a Pd(II) precursor (which often leads to catalyst death).

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)(Ar)(X)L OxAdd->PdII Trap Off-Cycle Chelation Trap (Amidine-like Coordination) PdII->Trap Standard Ligands (e.g., PPh3) AmineCoord Amine Coordination & Deprotonation (Base) PdII->AmineCoord Bulky Biaryl Ligands (e.g., BrettPhos) Trap->PdII PdII_Amido Pd(II)(Ar)(NR2)L AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product C-N Coupled Product (Aminopyridine) RedElim->Product

Mechanistic pathway of Pd-catalyzed C-N coupling highlighting the chelation trap.

Reagent Selection Guide

The success of a pyridyl amine cross-coupling is entirely dependent on matching the correct ligand and base to the steric and electronic demands of the amine nucleophile[2].

ComponentRecommended ReagentPrimary ApplicationMechanistic Causality / Rationale
Ligand BrettPhos Primary AminesThe highly hindered biaryl framework prevents bis-arylation of primary amines and forces the reductive elimination step.
Ligand RuPhos Secondary AminesSlightly wider bite angle and distinct steric profile compared to BrettPhos, perfectly accommodating the bulk of secondary amines (e.g., morpholine, piperidine)[2].
Ligand XPhos General / CascadeExcellent for cascade C-N/Heck reactions or when coupling highly electron-deficient heteroaryl halides[4].
Pd Source Pd G3 / G4 Precatalysts All AminopyridinesGenerates Pd(0)L rapidly at room temperature. Prevents the formation of unreactive Pd nanoparticles.
Base LiHMDS 3-Halo-2-aminopyridinesStrong, non-nucleophilic base. It deprotonates the amine efficiently without acting as an ammonia surrogate (which would form 2,3-diaminopyridine side products)[2].
Base NaOtBu Unprotected AnilinesStandard strong base for robust substrates. Avoid if base-sensitive functional groups (esters, nitriles) are present.

Experimental Protocols

The following protocols are designed as self-validating systems. By utilizing G3 precatalysts and LiHMDS, these methods specifically overcome the chelation and homocoupling issues inherent to 3-halo-2-aminopyridines[2].

Protocol A: Cross-Coupling of 3-Halo-2-aminopyridines with Secondary Amines

Optimal for coupling morpholine, piperidine, or pyrrolidine derivatives.

Materials:

  • 3-Bromo-2-aminopyridine (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.5 equiv, 1.5 mmol)

  • RuPhos Pd G3 (4 mol%)

  • LiHMDS (1.0 M in THF, 2.5 equiv, 2.5 mmol)

  • Anhydrous THF (2.5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 3-bromo-2-aminopyridine (1.0 mmol) and RuPhos Pd G3 (4 mol%).

    • Causality: Moisture degrades the active Pd(0) species and hydrolyzes LiHMDS, leading to incomplete conversion.

  • Solvent and Amine Addition: Add anhydrous THF (2.5 mL) followed by the secondary amine (1.5 mmol). Stir at room temperature for 2 minutes to ensure complete dissolution.

  • Base Addition: Dropwise, add the LiHMDS solution (2.5 mmol).

    • Causality: LiHMDS is chosen over NaOtBu because it cleanly deprotonates the secondary amine without competing as a nucleophile, completely suppressing homocoupling of the aminopyridine[2].

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture at 65 °C for 5–16 hours.

  • Self-Validation (In-Process Control): At 5 hours, extract a 10 µL aliquot, quench with wet EtOAc, and analyze via GC-MS or LC-MS. The presence of the active catalyst is visually confirmed by a homogeneous yellow/orange solution; a black precipitate indicates catalyst decomposition (Pd black).

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL), and extract with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the N3-substituted-2,3-diaminopyridine.

Protocol B: Cross-Coupling with Primary Amines

Optimal for coupling primary alkyl or aryl amines.

Methodological Adjustments:

  • Ligand Switch: Replace RuPhos Pd G3 with BrettPhos Pd G3 (4 mol%).

  • Causality: Primary amines are prone to over-arylation (forming diarylamines). The specific steric environment of BrettPhos physically blocks the second arylation event, ensuring strict monoarylation[2]. All other steps (1–7) remain identical to Protocol A.

Workflow Step1 1. Reagent Preparation Weigh Pd Precatalyst & Substrate in Glovebox Step2 2. Solvent & Amine Addition Add Anhydrous THF + Amine Step1->Step2 Step3 3. Base Addition Dropwise addition of LiHMDS Step2->Step3 Step4 4. Reaction Execution Heat at 65°C under N2 (5-16h) Step3->Step4 Step5 5. Workup & Extraction Quench with NH4Cl, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography (Silica) Step5->Step6

Experimental workflow for the inert-atmosphere setup of pyridyl amine cross-coupling.

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

  • Silva, A. M., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253.[Link]

Sources

Application

Application Note: A Robust Protocol for the Buchwald-Hartwig Amination of the Sterically Hindered 6-isopropyl-4-methylpyridin-3-amine

Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This transformation is pivo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This transformation is pivotal in pharmaceutical and materials science, where aryl amines are common structural motifs. However, substrates bearing significant steric hindrance or containing coordinating heteroatoms, such as 6-isopropyl-4-methylpyridin-3-amine, present unique challenges that can impede catalytic activity and reduce reaction yields. This application note provides a comprehensive, field-proven protocol for the successful N-arylation of this challenging substrate. We delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering a detailed methodology designed for reproducibility and high performance. This guide is intended for researchers, chemists, and drug development professionals seeking to overcome the common hurdles associated with sterically encumbered and heteroaromatic amines in palladium-catalyzed cross-coupling reactions.

The Mechanistic Underpinnings and Substrate-Specific Challenges

A successful protocol is built upon a solid understanding of the reaction mechanism. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium center.[1][3]

The primary steps are:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][3]

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[1]

The Challenge of 6-isopropyl-4-methylpyridin-3-amine:

This specific substrate introduces two primary difficulties:

  • Steric Hindrance: The isopropyl group at the C6 position and the methyl group at the C4 position flank the amine at C3, creating significant steric bulk. This can slow both the coordination of the amine to the palladium center and the final, bond-forming reductive elimination step.

  • Catalyst Inhibition: The pyridine nitrogen is a Lewis basic site that can coordinate to the palladium catalyst. This coordination can lead to the formation of off-cycle, inactive catalyst species, effectively poisoning the reaction.[4]

Overcoming these challenges requires a carefully optimized catalytic system designed to favor the productive catalytic cycle over deactivation pathways.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Oxidative Addition amine_coord [Ar-Pd(II)(L)(H-Amine)]+X- oa_complex->amine_coord Amine Coordination amido_complex Ar-Pd(II)(L)-Amido amine_coord->amido_complex Deprotonation base_h [Base-H]+X- amine_coord->base_h amido_complex->pd0 product Ar-Amine amido_complex->product Reductive Elimination catalyst_regen sub1 Ar-X sub1->oa_complex sub2 Amine (R₂NH) sub2->amine_coord base Base base->amine_coord

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Rationale for Parameter Selection

To construct a robust protocol, each component must be selected to address the specific challenges posed by the substrate.

  • Palladium Precatalyst and Ligand System: For sterically demanding and potentially coordinating substrates, the choice of ligand is paramount. Bulky, electron-rich dialkylbiarylphosphine ligands are the gold standard.[5] These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step, and their steric bulk facilitates the final reductive elimination.[1] We recommend using a modern, air-stable palladium precatalyst where the ligand is already incorporated.

    • Recommended: G3 or G4 Buchwald Precatalysts (e.g., tBuXPhos-Pd-G3, RuPhos-Pd-G4). These are thermally stable and ensure a reliable 1:1 Pd:Ligand ratio, leading to more consistent results.

    • Alternative: A combination of a palladium source like Pd₂(dba)₃ with a ligand such as XPhos or RuPhos. This requires careful handling to ensure the correct stoichiometry and formation of the active catalyst.

  • The Role of the Base: A strong, non-nucleophilic base is essential for deprotonating the amine after it coordinates to the palladium center.[6] For hindered amines, a potent base is required to drive the reaction forward.

    • Recommended: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS). NaOtBu is a strong, hindered base that is highly effective in these couplings.[6] LHMDS is another excellent choice, particularly when base-sensitive functional groups are present elsewhere in the molecule.[7][8]

    • Consideration: The choice of base is often linked to the solvent. In nonpolar solvents like toluene, anionic bases are required to deprotonate the neutral palladium-amine complex.[9][10]

  • Solvent Selection: The solvent must dissolve the reagents while remaining relatively non-coordinating to the catalyst.

    • Recommended: Anhydrous toluene or 1,4-dioxane. These nonpolar aprotic solvents are the most common and reliable choices for Buchwald-Hartwig aminations.[7] They do not compete with the amine for coordination sites on the palladium catalyst.[11]

    • Note: The use of polar aprotic solvents can sometimes alter the reaction's selectivity or lead to catalyst deactivation and should be approached with caution.[12][13]

Detailed Experimental Protocol

This protocol is designed for a ~0.5 mmol scale reaction. Reagents and volumes can be scaled accordingly.

Component Role Recommended Reagents & Stoichiometry
Aryl Halide ElectrophileAryl Bromide or Chloride (1.0 equiv)
Amine Nucleophile6-isopropyl-4-methylpyridin-3-amine (1.2 equiv)
Pd Precatalyst CatalysttBuXPhos-Pd-G3 (1-2 mol%)
Base Proton AcceptorSodium tert-butoxide (NaOtBu) (1.4 equiv)
Solvent MediumAnhydrous Toluene (0.1 - 0.2 M)

Materials and Equipment:

  • Oven-dried reaction vial with a PTFE-lined screw cap and magnetic stir bar.

  • Standard Schlenk line or glovebox for handling air-sensitive reagents.

  • Syringes and needles for liquid transfers.

  • Nitrogen or Argon gas supply.

  • Heating block or oil bath with temperature control.

  • Thin-layer chromatography (TLC) plates and developing chamber.

  • Silica gel for column chromatography.[14][15]

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv, e.g., 0.5 mmol), 6-isopropyl-4-methylpyridin-3-amine (1.2 equiv, 0.6 mmol), sodium tert-butoxide (1.4 equiv, 0.7 mmol), and the tBuXPhos-Pd-G3 precatalyst (0.01-0.02 equiv, 0.005-0.01 mmol).

    • Scientist's Note: It is crucial to add the solid reagents first. The base, NaOtBu, is hygroscopic and should be weighed quickly in a glovebox or under a rapid stream of inert gas.

  • Solvent Addition and Degassing:

    • Seal the vial with the screw cap.

    • Evacuate the vial and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Through the septum, add anhydrous toluene (to achieve a concentration of ~0.1-0.2 M, e.g., 2.5-5.0 mL for a 0.5 mmol reaction).

    • Scientist's Note: Proper degassing is critical for catalyst longevity and reaction success. Trace oxygen can oxidize the phosphine ligand and deactivate the Pd(0) catalyst.

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block set to 100-110 °C.

    • Stir the reaction mixture vigorously for 4-24 hours.

    • Scientist's Note: The reaction progress should be monitored. Periodically, a small aliquot can be taken (under inert conditions), quenched with water, extracted with ethyl acetate, and analyzed by TLC or LC-MS to check for the consumption of the starting aryl halide.

  • Work-up and Purification:

    • Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.

    • Quench the reaction by carefully adding 5 mL of water.

    • Dilute the mixture with 10 mL of ethyl acetate and stir for 5 minutes.

    • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts.[16][17] Wash the pad with an additional 10 mL of ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with brine (10 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl product.[16][17]

Figure 2: Experimental workflow for the amination protocol.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Reaction temperature too low.4. Poor quality/wet solvent or reagents.1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base like LHMDS.3. Increase temperature to 110 °C.4. Use freshly distilled/dried solvent and pure reagents.
Formation of Hydrodehalogenated Byproduct 1. Presence of water in the reaction.2. β-hydride elimination side reaction.[1]1. Use rigorously dried reagents and solvent.2. This is sometimes unavoidable but can be minimized by using bulkier ligands (e.g., RuPhos) that favor reductive elimination.
Dark Black Precipitate (Pd Black) Catalyst decomposition.This is common but excessive formation early on indicates a problem. Ensure proper degassing and use of high-purity reagents. A slightly higher catalyst loading (2-3 mol%) might be needed.

Conclusion

The Buchwald-Hartwig amination of sterically hindered and coordinating substrates like 6-isopropyl-4-methylpyridin-3-amine is a challenging yet achievable transformation. Success hinges on the rational selection of a modern, well-defined catalytic system. The use of bulky, electron-rich biarylphosphine ligands, combined with a strong, non-nucleophilic base and anhydrous non-polar solvents, is critical to overcoming the dual challenges of steric hindrance and potential catalyst inhibition. The detailed protocol and troubleshooting guide provided herein offer a robust framework for researchers to reliably synthesize these valuable N-aryl pyridine compounds, facilitating advancements in drug discovery and materials science.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Stradiotto, M., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Reid, J. P., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed Central (PMC). [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Norrby, P. O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Pearson Education. Buchwald-Hartwig Amination Reaction Explained. [Link]

  • Sigman, M. S., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. [Link]

  • Blackmond, D. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • Various Authors. (2021). Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Liu, F. S., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of St Andrews Research Portal. [Link]

  • Amgen. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Amgen Scholars. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Ciulli, A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central (PMC). [Link]

  • Chemistry Stack Exchange. (2021). Should I do solvent extraction for Buchwald–Hartwig amination?. [Link]

  • Stradiotto, M., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Kappe, C. O., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

Method

Application Note: Leveraging 6-Isopropyl-4-methylpyridin-3-amine in Structure-Activity Relationship (SAR) Optimization for Kinase Inhibitors

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus Area: Lead Optimization, Conformational Restriction, and Pharmacokinetic (PK) Profiling Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus Area: Lead Optimization, Conformational Restriction, and Pharmacokinetic (PK) Profiling

Executive Summary

In the landscape of targeted therapeutics, achieving exquisite kinase selectivity and extended in vivo half-life remains a formidable challenge. The compound 6-Isopropyl-4-methylpyridin-3-amine (CAS: 1699662-11-7) has emerged as a highly privileged building block in modern medicinal chemistry. By acting as a sophisticated hinge-binding motif, this specific scaffold simultaneously addresses three critical optimization parameters: target affinity, kinome selectivity, and metabolic stability.

This application note deconstructs the mechanistic causality behind this tripartite scaffold, provides quantitative SAR benchmarks, and outlines self-validating experimental protocols for incorporating this building block into your hit-to-lead workflows.

Mechanistic Rationale: Deconstructing the Tripartite Scaffold

The utility of 6-isopropyl-4-methylpyridin-3-amine is not accidental; it is rooted in precise thermodynamic and steric principles. When coupled to a core scaffold (typically via an amide or urea linkage at the 3-amine), the resulting molecule benefits from three distinct structural phenomena:

A. The Pyridin-3-amine Core: The Hinge Binder

The pyridine nitrogen acts as a potent hydrogen bond acceptor, typically interacting with the backbone NH of the kinase hinge region (e.g., Cys, Met, or Leu, depending on the kinase). The 3-amino linkage provides an optimal vector to project the rest of the inhibitor into the DFG-in/out pocket or the solvent-exposed channel [1].

B. The 4-Methyl Group: Conformational Restriction & The "Magic Methyl" Effect

The addition of a methyl group ortho to the amine linkage introduces severe steric hindrance. This forces the attached amide or urea out of coplanarity with the pyridine ring, inducing a specific dihedral twist (typically 60°–90°).

  • Causality: This pre-organization perfectly mimics the bioactive conformation required to bind the target kinase, drastically reducing the entropic penalty (

    
    ) of binding. Furthermore, this non-planar geometry acts as an "inhibitor trap" [2]; it sterically clashes with the hinge backbones of off-target kinases that require planar ligand conformations, thereby driving massive fold-increases in kinome selectivity[3].
    
C. The 6-Isopropyl Group: Lipophilic Shielding

Unsubstituted aminopyridines are notoriously susceptible to cytochrome P450-mediated oxidation at the C2 and C6 positions.

  • Causality: The bulky, branched 6-isopropyl group serves a dual purpose. First, it physically blocks the C6 metabolic soft spot, preventing oxidative clearance and extending the hepatic half-life. Second, the branched lipophilic moiety displaces ordered water molecules from hydrophobic sub-pockets adjacent to the hinge, providing a favorable desolvation entropy that increases target residence time [4].

Quantitative SAR Analysis

To demonstrate the isolated and synergistic effects of these functional groups, Table 1 summarizes representative SAR data during a typical kinase optimization campaign.

Table 1: Deconstruction of Scaffold Contributions to SAR and ADME Profiles

Scaffold VariationTarget Kinase

(nM)
Off-Target Kinase

(nM)
Selectivity (Fold)Human Liver Microsome

(min)
Pyridin-3-amine (Baseline)45.060.01.3x15.0
4-Methylpyridin-3-amine 12.0850.070.8x18.0
6-Isopropylpyridin-3-amine 38.055.01.4x>120.0
6-Isopropyl-4-methylpyridin-3-amine 8.0 >10,000 >1250x >120.0

Data Interpretation: The 4-methyl group alone drives selectivity via conformational restriction, while the 6-isopropyl group alone drives metabolic stability. Only the combined 6-isopropyl-4-methylpyridin-3-amine scaffold achieves the optimal profile required for a clinical candidate.

Hit-to-Lead Optimization Workflow

The following workflow illustrates the strategic incorporation of the scaffold during the lead optimization phase.

SAR_Workflow cluster_0 SAR Optimization via 6-iPr-4-Me-Pyridin-3-amine Start Hit Identification (Pan-Kinase Activity) Step1 Scaffold Hopping (Pyridin-3-amine Core) Start->Step1 Hinge Binder Design Step2 Conformational Restriction (Add 4-Methyl Group) Step1->Step2 Induce Dihedral Twist (Magic Methyl Effect) Step3 Lipophilic Shielding (Add 6-Isopropyl Group) Step2->Step3 Block C6 Oxidation Fill Hydrophobic Pocket End Optimized Lead Candidate (High Selectivity & t1/2) Step3->End In Vivo Profiling

Figure 1: SAR optimization workflow utilizing the 6-isopropyl-4-methylpyridin-3-amine scaffold.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. They include built-in causality checks to prevent common points of failure when working with this specific, sterically hindered building block.

Protocol A: Sterically Hindered Amide Coupling (HATU-Mediated)

Standard coupling agents (e.g., EDC/HOBt) routinely fail with 6-isopropyl-4-methylpyridin-3-amine due to the severe steric shielding of the 3-amine by the ortho-methyl group. HATU is required because it generates a highly reactive 7-azabenzotriazole active ester, which utilizes an intramolecular hydrogen bond to accelerate aminolysis.

Reagents:

  • Core Carboxylic Acid (1.0 eq)

  • 6-Isopropyl-4-methylpyridin-3-amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation (Critical Step): Dissolve the core carboxylic acid and HATU in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA dropwise.

    • Causality Check: Stir for exactly 15 minutes before adding the amine. If the amine is added simultaneously with HATU, the sterically hindered amine will be outcompeted by the coupling agent, leading to irreversible guanidinylation of the amine and zero product yield.

  • Coupling: Add 6-isopropyl-4-methylpyridin-3-amine in a single portion.

  • Thermal Acceleration: Heat the reaction mixture to 50°C for 12 hours.

    • Causality Check: Room temperature stirring is insufficient to overcome the activation energy barrier imposed by the 4-methyl group's steric bulk. Heating ensures complete conversion.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over 
    
    
    
    , and concentrate in vacuo.
  • Validation: Analyze via LC-MS. The presence of the desired mass peak with a distinct shift in retention time confirms successful coupling.

Protocol B: Target Engagement via Differential Scanning Fluorimetry (DSF)

To validate that the "magic methyl" effect is successfully pre-organizing the ligand and trapping the kinase, DSF is used to measure the stabilization of the protein upon ligand binding.

Reagents:

  • Recombinant Kinase Domain (2 μM final concentration)

  • SYPRO Orange Dye (5x final concentration)

  • Synthesized Inhibitor (10 μM final concentration, 1% DMSO max)

  • Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Step-by-Step Methodology:

  • Preparation: In a 96-well qPCR plate, mix the assay buffer, kinase, and SYPRO Orange.

  • Ligand Incubation: Add the synthesized inhibitor. Include a DMSO-only well as a negative control, and the desmethyl analog (lacking the 4-methyl group) as a comparative baseline. Incubate at room temperature for 30 minutes to allow the system to reach thermodynamic equilibrium.

  • Melt Curve Acquisition: Subject the plate to a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/min, continuously monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Data Analysis & Causality Validation: Calculate the melting temperature (

    
    ) from the first derivative of the melt curve.
    
    • Self-Validating Metric: The 6-isopropyl-4-methyl analog should exhibit a significantly higher positive thermal shift (

      
      ) compared to the planar desmethyl analog. Because the 4-methyl group lowers the entropic penalty (
      
      
      
      ) of binding, the overall free energy of binding (
      
      
      ) becomes highly negative, resulting in profound thermal stabilization of the closed kinase conformation [2].

References

  • Pinheiro, P. S. M., et al. (2023). "The Magic Methyl and Its Tricks in Drug Discovery and Development." Pharmaceuticals, 16(8), 1174. URL:[Link]

  • University of California. (2020). "Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity." eScholarship. URL:[Link]

  • Borisov, A., et al. (2024). "Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models." International Journal of Molecular Sciences, 25(13), 7132. URL:[Link]

  • Certal, V., et al. (2018). "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif." Journal of Medicinal Chemistry, 61(15), 6858-6868. URL:[Link]

Application

Preparation of Substituted Nicotinamides from Pyridine Amines: A Comprehensive Protocol for Amide Coupling and Optimization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Causality Substituted nicotinamides (specifically N-(pyridyl)nicotinamides) are privileged scaffolds i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Causality

Substituted nicotinamides (specifically N-(pyridyl)nicotinamides) are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, p97 inhibitors, and targeted oncology therapeutics[1]. However, the synthesis of these compounds via the amidation of nicotinic acid derivatives with pyridine amines presents unique chemical hurdles driven by the intrinsic electronic properties of the substrates.

The Aminopyridine Nucleophilicity Problem: Acylating aminopyridines is fundamentally different from acylating standard anilines. In 2-aminopyridine and 4-aminopyridine, the lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient pyridine ring via resonance. This resonance stabilization drastically reduces their nucleophilicity. Furthermore, the endocyclic pyridine nitrogen is the most basic site (pKₐ ~6.8 for 2-aminopyridine). Under acidic or insufficiently basic coupling conditions, protonation occurs preferentially at the ring nitrogen, which further withdraws electron density from the exocyclic amine and effectively halts the amidation[2].

Conversely, 3-aminopyridines lack this direct resonance pathway, localizing the lone pair on the exocyclic nitrogen. Consequently, they behave more like standard arylamines and are readily acylated using standard uronium-based coupling agents like HATU[3]. For heavily deactivated substrates, such as electron-deficient anilines or 2-aminopyridines, basic coupling conditions (HATU/DIPEA) often yield complex mixtures with <5% conversion, necessitating the in situ generation of highly electrophilic nicotinoyl chlorides using POCl₃ or pre-formed acid chlorides[2].

Understanding this causality is critical: attempting to force a deactivated 2-aminopyridine through a standard HATU protocol will result in wasted reagents and degraded starting materials.

Logical Workflow for Strategy Selection

To prevent reaction failure, the coupling strategy must be tailored to the specific electronic nature of the aminopyridine isomer.

Workflow Start Identify Aminopyridine Substrate Iso3 3-Aminopyridine (Localized lone pair) Start->Iso3 Iso4 4-Aminopyridine (Moderately delocalized) Start->Iso4 Iso2 2-Aminopyridine (Highly delocalized) Start->Iso2 EWG_Check Strong EWG Present? (e.g., -CF3, -NO2) Iso3->EWG_Check Iso4->EWG_Check ProtB Protocol B: POCl3 In Situ Acylation Iso2->ProtB Highly Deactivated ProtC Protocol C: Pre-formed Acid Chloride Iso2->ProtC Standard ProtA Protocol A: HATU / DIPEA / DMF EWG_Check->ProtA No EWG_Check->ProtB Yes

Logical workflow for selecting the optimal amide coupling strategy for aminopyridines.

Quantitative Strategy Matrix

The following table summarizes the expected outcomes and risks associated with each substrate class when paired with its optimal activation method.

Aminopyridine IsomerElectronic NatureRecommended ActivationPreferred BaseExpected Yield RangePrimary Byproduct Risk
3-Aminopyridine Standard NucleophileHATU or TBTUDIPEA75 - 95%Epimerization (if chiral acid)
4-Aminopyridine Moderate NucleophileHATU or Acid ChlorideDIPEA or Pyridine60 - 85%Unreacted starting material
2-Aminopyridine Poor NucleophileAcid ChloridePyridine50 - 80%Bis-acylation (Imide formation)
EWG-Substituted Highly DeactivatedPOCl₃ (In Situ)None / Pyridine40 - 70%Substrate degradation

Step-by-Step Methodologies & Self-Validating Systems

Protocol A: HATU-Mediated Coupling (For 3-Aminopyridines)

This protocol utilizes and is ideal for standard 3-aminopyridines and electron-rich 4-aminopyridines[4].

  • Activation: Dissolve nicotinic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at room temperature.

    • Self-Validating Cue: The cloudy suspension should transition to a clear, pale-yellow solution within 15 minutes. This visual change confirms the successful formation of the active HOAt ester.

  • Coupling: Add the 3-aminopyridine (1.1 equiv) and stir for 16 hours at room temperature.

  • Quench & Workup: Dilute the reaction with EtOAc and quench with saturated aqueous NaHCO₃.

    • Self-Validating Cue: Wash the organic layer sequentially with 5% aqueous LiCl (3×). If the organic layer volume drops noticeably after the first wash, DMF is successfully partitioning into the aqueous phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Eluent: 2-5% MeOH in DCM with 1% Et₃N to prevent streaking).

Protocol B: In Situ POCl₃ Acylation (For Deactivated Aminopyridines)

When HATU yields <5% conversion for highly deactivated substrates, is required[2].

  • Acid Chloride Generation: Suspend nicotinic acid (1.0 equiv) in neat POCl₃ (3.0 equiv).

  • Heating: Heat the mixture to 60 °C for 4 hours.

    • Self-Validating Cue: The heterogeneous mixture will become a homogeneous solution once the nicotinoyl chloride is fully formed[2].

  • Concentration (Critical Step): Concentrate the mixture under reduced pressure to remove all excess POCl₃.

    • Self-Validating Cue: The complete removal of POCl₃ is verified by the absence of a pungent, fuming odor. Failure to remove it will result in immediate blackening (degradation) of the reaction mixture upon amine addition.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C and add the deactivated aminopyridine (0.9 equiv) followed by pyridine (3.0 equiv).

  • Workup: Warm to room temperature, stir for 2 hours, and quench with ice water. Extract with DCM and wash with 1M CuSO₄.

    • Self-Validating Cue: The aqueous layer will turn bright blue, indicating the successful complexation and removal of excess pyridine.

Protocol C: Pre-formed Acid Chloride Coupling (For 2-Aminopyridines)

To avoid the harsh conditions of POCl₃ while still overcoming the poor nucleophilicity of 2-aminopyridines, is preferred[5].

  • Activation: Suspend nicotinic acid (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.5 equiv) at 0 °C, followed by 2 drops of anhydrous DMF (catalyst).

    • Self-Validating Cue: Immediate bubbling (release of CO, CO₂, and HCl gas) will occur. The cessation of bubbling indicates complete conversion to nicotinoyl chloride[5].

  • Concentration: Concentrate to dryness under a stream of N₂ to remove excess oxalyl chloride.

  • Coupling: Redissolve in DCM, cool to 0 °C, and add 2-aminopyridine (1.0 equiv) and pyridine (2.0 equiv).

  • Troubleshooting Bis-Acylation: 2-Aminopyridines are prone to forming imides (bis-acylated products). During LC-MS monitoring, check for a mass of [M+Nicotinoyl+H]⁺. If bis-acylation is observed, quench the reaction immediately with methanol to convert any remaining acid chloride to the methyl ester, preventing further over-reaction.

References

  • Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines. Nature Communications (2020). URL:[Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry (2021). URL:[Link]

  • The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. University of Gothenburg (2009). URL:[Link]

  • Chimeric Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP1) and Nicotinamide Phosphoribosyltransferase (NAMPT) for Cancer Therapy. ChemRxiv (2025). URL:[Link]

Sources

Method

The Strategic Utility of 6-Isopropyl-4-methylpyridin-3-amine in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The aminopyridine scaffold is a cornerstone in medicinal chemistry, prized for its ability to engage in a wide range of biological interactions and serve as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a cornerstone in medicinal chemistry, prized for its ability to engage in a wide range of biological interactions and serve as a versatile synthetic handle.[1][2] Its derivatives are integral to numerous approved drugs and clinical candidates.[3] Among the vast chemical space of substituted aminopyridines, 6-isopropyl-4-methylpyridin-3-amine has emerged as a particularly valuable building block, most notably for its critical role in the synthesis of targeted covalent inhibitors of the KRAS G12C mutant protein, a significant breakthrough in the treatment of solid tumors.[4][5]

This guide provides an in-depth exploration of 6-isopropyl-4-methylpyridin-3-amine, offering detailed synthetic protocols and outlining its applications in medicinal chemistry. The content is designed to equip researchers with the practical knowledge needed to effectively utilize this important intermediate in their drug discovery and development programs.

Part 1: Synthesis of 6-Isopropyl-4-methylpyridin-3-amine

The synthesis of 6-isopropyl-4-methylpyridin-3-amine can be approached through several routes. Below are two detailed protocols adapted from established methodologies.

Protocol 1: Multi-step Synthesis from Ethyl Isobutyrate

This protocol outlines a de novo synthesis of the pyridine ring, culminating in the target molecule.[6]

Experimental Protocol:

  • Synthesis of 2-isobutyryl-3-methyl-2-butenenitrile:

    • In a four-necked flask equipped with a thermometer and a mechanical stirrer, add ethyl isobutyrate (11.6 g), tetrahydrofuran (THF, 60 ml), and potassium tert-butoxide (20 g).

    • Control the reaction temperature at 45-50°C and add acetonitrile (70 g) dropwise.

    • Maintain the temperature for 4 hours. After the reaction is complete, cool the mixture to below 10°C.

    • Adjust the pH to 3-4 with glacial acetic acid.

    • Filter the mixture and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Synthesis of 2-isopropyl-4-methyl-3-cyanopyridine:

    • To the crude 2-isobutyryl-3-methyl-2-butenenitrile, add ethanol (80 ml) and ammonium acetate (30.8 g).

    • Heat the mixture to reflux and maintain for 6 hours.

    • After the reaction is complete, evaporate the solvent.

    • Wash the residue with water (50 ml) and extract with dichloromethane.

    • Separate the organic layer and concentrate under reduced pressure to obtain 2-isopropyl-4-methyl-3-cyanopyridine.

  • Hydrolysis and Hofmann Rearrangement:

    • The resulting cyanopyridine is then hydrolyzed to the corresponding amide, followed by a Hofmann rearrangement to yield 6-isopropyl-4-methylpyridin-3-amine.[6][7] The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to furnish a primary amine with one less carbon atom.[8][9][10]

Causality Behind Experimental Choices:

  • The use of a strong base like potassium tert-butoxide in the initial step facilitates the condensation reaction between the ester and the nitrile.

  • Ammonium acetate serves as the nitrogen source for the pyridine ring formation in the subsequent cyclization step.

  • The Hofmann rearrangement is a classic and effective method for converting carboxamides to amines, providing a direct route to the desired 3-amino functionality.[7]

Protocol 2: Synthesis from 3-Amino-4-methylpyridine

This approach utilizes a pre-existing pyridine ring and introduces the isopropyl group through a cross-coupling reaction.[6]

Experimental Protocol:

  • Bromination of 3-Amino-4-methylpyridine:

    • Treat 3-amino-4-methylpyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of an acid like trifluoroacetic acid to selectively install a bromine atom at the 2-position, yielding 3-amino-2-bromo-4-methylpyridine.

  • Cross-Coupling Reaction:

    • The resulting 3-amino-2-bromo-4-methylpyridine is then subjected to a cross-coupling reaction with an isopropyl source. This can be achieved using isopropylzinc bromide or isopropylmagnesium chloride in the presence of a suitable palladium catalyst.

Causality Behind Experimental Choices:

  • The bromination at the 2-position is directed by the activating effect of the amino group.

  • Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are powerful tools for forming carbon-carbon bonds on heterocyclic rings.[11][12][13] The choice of an organozinc or organomagnesium reagent is common for such transformations.

Part 2: Applications in Medicinal Chemistry

The primary and most well-documented application of 6-isopropyl-4-methylpyridin-3-amine is as a key intermediate in the synthesis of KRAS G12C inhibitors.[4][5]

Application as a Key Intermediate for KRAS G12C Inhibitors

The KRAS protein is a critical signaling node, and the G12C mutation is a common driver in various cancers. Covalent inhibitors that target the mutant cysteine residue have shown significant clinical promise. The 6-isopropyl-4-methylpyridin-3-amine moiety is a crucial component of several of these inhibitors, including the FDA-approved drug sotorasib (AMG 510).[14]

Workflow for the Synthesis of a KRAS G12C Inhibitor Precursor:

cluster_synthesis Synthesis of a KRAS G12C Inhibitor Precursor A 6-isopropyl-4-methylpyridin-3-amine C Coupling Reaction A->C B Substituted Pyrimidine B->C D KRAS G12C Inhibitor Precursor C->D

Caption: Synthetic workflow for a KRAS G12C inhibitor precursor.

Experimental Protocol (Generalized):

A common synthetic strategy involves the coupling of 6-isopropyl-4-methylpyridin-3-amine with a suitably functionalized heterocyclic partner, often a pyrimidine derivative.[14]

  • Coupling Reaction:

    • Dissolve the substituted heterocyclic partner (e.g., a chloropyrimidine) in an appropriate aprotic solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0°C.

    • Add a solution of 6-isopropyl-4-methylpyridin-3-amine in THF dropwise.

    • Allow the reaction to stir at 0°C for a specified time (e.g., 1 hour).

    • Quench the reaction with an aqueous solution (e.g., a mixture of brine and saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product.

    • Purify the product by column chromatography.

The Role of the 6-Isopropyl-4-methylpyridin-3-amine Moiety:

The specific substitution pattern of this aminopyridine is crucial for its function in KRAS G12C inhibitors. The isopropyl and methyl groups are designed to occupy specific pockets in the protein, contributing to the overall binding affinity and selectivity of the inhibitor.[4] The amine group serves as a key attachment point for the rest of the inhibitor molecule.

Potential for Broader Applications

While the focus has been on KRAS inhibitors, the structural features of 6-isopropyl-4-methylpyridin-3-amine suggest its potential utility in other areas of medicinal chemistry. The aminopyridine core is a known pharmacophore for a variety of targets.[1][15] The lipophilic isopropyl and methyl groups can be used to tune the physicochemical properties of a molecule, such as its solubility and metabolic stability.[3]

Potential Synthetic Diversification:

The amino group of 6-isopropyl-4-methylpyridin-3-amine can be readily functionalized through various reactions, allowing for the generation of a library of derivatives for screening against different biological targets.

cluster_diversification Synthetic Diversification A 6-isopropyl-4-methylpyridin-3-amine B Amide Coupling A->B C Sulfonamide Formation A->C D Buchwald-Hartwig Amination A->D E Diverse Library of Compounds B->E C->E D->E

Caption: Potential synthetic diversification of 6-isopropyl-4-methylpyridin-3-amine.

Generalized Protocols for Diversification:

  • Amide Coupling: Reaction with a carboxylic acid or acyl chloride in the presence of a coupling agent (e.g., HATU, EDC) and a base (e.g., DIPEA) in a solvent like DMF or DCM.

  • Sulfonamide Formation: Reaction with a sulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine) in a solvent like DCM.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with an aryl or heteroaryl halide to form a diarylamine.[16][17][18]

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Application
6-isopropyl-4-methylpyridin-3-amineC₉H₁₄N₂150.22Intermediate for KRAS G12C inhibitors
Sotorasib (AMG 510)C₃₀H₃₀F₂N₆O₃560.6FDA-approved KRAS G12C inhibitor

Conclusion

6-Isopropyl-4-methylpyridin-3-amine is a high-value intermediate in modern medicinal chemistry, with a proven role in the development of life-saving cancer therapeutics. Its synthesis is achievable through multiple routes, and its strategic importance is underscored by its incorporation into clinically successful KRAS G12C inhibitors. Beyond this well-established application, its versatile aminopyridine scaffold offers significant opportunities for the creation of diverse compound libraries to explore new therapeutic targets. The protocols and insights provided in this guide are intended to facilitate the effective use of this powerful building block in advancing drug discovery efforts.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
  • Hangzhou Keyao Pharmaceutical Technology Co., Ltd. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem.
  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • BenchChem. (2025).
  • Urgaonkar, S., Xu, J. H., & Verkade, J. G. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(24), 8417–8426.
  • Constable, E. C., Housecroft, C. E., Mayor, M., & Schofield, E. R. (2001). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (11), 2133–2141.
  • Delaunay, D., Corvaisier, L., Tric-Bisdith, T., & Sergheraert, C. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis.
  • Anonymous. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Medicinal Chemistry, 7(7), 252-256.
  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Nolan, S. P., & Organ, M. G. (2014). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Delaunay, D., Corvaisier, L., Tric-Bisdith, T., & Sergheraert, C. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • AiFChem. (2025). 1698293-93-4 | 2-Isopropyl-4-methylpyridin-3-amine. AiFChem.
  • Liu, T., & Fraser, C. L. (2002). 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51.
  • WIPO. (2021). WO/2021/047603 SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDIATE.
  • Anonymous. (2026).
  • Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia.
  • Google Patents. (2025). US20250206735A1 - Synthesis of key intermediate of kras g12c inhibitor compound.
  • Canon, J., et al. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 62(23), 10798–10810.
  • Chemistry Learner. (n.d.).
  • Zhang, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(17), 6859–6871.
  • Li, H., et al. (1994). Nature of N-Bromosuccinimide in Basic Media: The True Oxidizing Species in the Hofmann Rearrangement. The Journal of Organic Chemistry, 59(16), 4452–4455.
  • El-Subbagh, H. I., & Al-Obaid, A. M. (1996). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of the Saudi Chemical Society, 1(1), 1-8.
  • Google Patents. (n.d.). WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound.
  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • Scribd. (n.d.). Hofmann Rearrangement Mechanism Overview. Scribd.
  • KMI-429. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen.
  • Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Royal Society of Chemistry.
  • PMC. (n.d.). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. PMC.

Sources

Application

Application Notes &amp; Protocols: Diazotization of 6-isopropyl-4-methylpyridin-3-amine

Abstract: This document provides a comprehensive technical guide for the successful diazotization of 6-isopropyl-4-methylpyridin-3-amine, a sterically hindered heterocyclic amine. The protocols and insights presented are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the successful diazotization of 6-isopropyl-4-methylpyridin-3-amine, a sterically hindered heterocyclic amine. The protocols and insights presented are tailored for researchers, scientists, and professionals in drug development who utilize pyridinyl diazonium salts as versatile intermediates in organic synthesis. We will explore the underlying mechanistic principles, address the unique challenges posed by the substrate's structure, and provide two distinct, detailed protocols: a classical aqueous method and an anhydrous approach suitable for challenging substrates. This guide emphasizes safety, reproducibility, and the rationale behind procedural choices to ensure reliable outcomes in downstream applications such as Sandmeyer, Balz-Schiemann, and azo coupling reactions.

Mechanistic Considerations and Strategic Challenges

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic ring.[1][2] The process, known as diazotization, involves the reaction of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid.[3][4]

The mechanism proceeds through several key steps:

  • Formation of the nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid under acidic conditions.

  • Electrophilic attack of the nitrosonium ion on the nucleophilic nitrogen of the amine.

  • A series of proton transfers and elimination of a water molecule to form the N≡N triple bond of the diazonium ion.[2][4]

dot digraph "Diazotization_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Amine [label="R-NH₂\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrosamine [label="R-NH-N=O\n(N-Nitrosamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; DiazoAcid [label="R-N=N-OH\n(Diazohydroxide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazonium [label="R-N⁺≡N\n(Diazonium Ion)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0];

// Edges with labels Amine -> p1 [arrowhead=none]; p1 -> Nitrosamine [label="+ NO⁺", fontcolor="#34A853"]; Nitrosamine -> p2 [arrowhead=none]; p2 -> DiazoAcid [label="Proton\nTransfer", fontcolor="#34A853"]; DiazoAcid -> p3 [arrowhead=none]; p3 -> Diazonium [label="+ H⁺, -H₂O", fontcolor="#34A853"]; }

Caption: Generalized mechanism of amine diazotization.

However, the diazotization of 6-isopropyl-4-methylpyridin-3-amine presents specific challenges:

  • Steric Hindrance: The bulky isopropyl group at the C6 position and the methyl group at C4 sterically shield the C3-amino group, potentially impeding the approach of the nitrosating agent and slowing the reaction rate.

  • Pyridine Ring Electronics: The electron-withdrawing nature of the pyridine nitrogen reduces the basicity and nucleophilicity of the exocyclic amino group compared to an analogous aniline. This can make diazotization more difficult, often requiring stronger acidic conditions.[4]

  • Positional Isomer Stability: The stability of pyridinyl diazonium salts is highly dependent on the position of the diazonium group. Pyridine-2-diazonium salts are notoriously unstable and difficult to isolate.[5][6] While pyridine-3-diazonium salts are significantly more stable, they are still reactive intermediates that must be handled with care.[5]

These factors necessitate careful selection of reagents and reaction conditions to achieve efficient conversion while minimizing side reactions.

Protocol Selection: A Comparative Overview

Two primary strategies are recommended for the diazotization of this substrate. The choice depends on the desired downstream reaction, the required solvent system, and the stability of the target diazonium salt.

FeatureProtocol A: Aqueous (NaNO₂/HBF₄)Protocol B: Anhydrous (t-BuONO/Acid)
Nitrosating Agent Nitrous acid (from NaNO₂ + Acid)Alkyl nitrite (e.g., tert-butyl nitrite)
Solvent Water, Aqueous AcidOrganic (e.g., THF, MeCN, DMF)
Temperature 0 to 5 °C (Critically important)-5 °C to Room Temperature (Substrate dependent)
Key Advantages Cost-effective, well-established. Use of HBF₄ forms relatively stable tetrafluoroborate salts, ideal for Balz-Schiemann reactions.[7][8][9]Excellent for weakly basic or sterically hindered amines. Avoids high concentrations of water, reducing phenol formation.[5][10] Compatible with a wider range of organic solvents for in situ use.
Key Disadvantages Requires precise temperature control to prevent decomposition. High acidity can be detrimental to sensitive functional groups.Reagents are more expensive. Alkyl nitrites are volatile and require careful handling.

Detailed Experimental Protocols

Safety Precaution: Diazonium salts are potentially explosive, especially when isolated and dried.[11][12] These protocols are designed for the in situ generation and immediate consumption of the diazonium salt. Always work behind a blast shield and wear appropriate personal protective equipment (PPE).

Protocol A: Aqueous Diazotization using Sodium Nitrite in Tetrafluoroboric Acid

This method is particularly suited for subsequent fluorination via the Balz-Schiemann reaction, as it directly generates the requisite diazonium tetrafluoroborate salt.[13]

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)AmountNotes
6-isopropyl-4-methylpyridin-3-amine150.2210.01.50 gStarting material
Tetrafluoroboric acid (HBF₄)87.8125.02.87 mL48 wt. % solution in H₂O
Sodium nitrite (NaNO₂)69.0011.00.76 gPurity >98%
Deionized Water18.02-~15 mL
Ice--As neededFor ice bath

Step-by-Step Methodology

  • Amine Dissolution: In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 6-isopropyl-4-methylpyridin-3-amine (1.50 g, 10.0 mmol) and 10 mL of deionized water.

  • Acidification & Cooling: Place the flask in an ice-salt bath. Slowly add tetrafluoroboric acid (2.87 mL, 25.0 mmol) to the stirred suspension. The amine should dissolve to form the corresponding ammonium salt. Cool the resulting solution to between 0 and 5 °C.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of cold deionized water.

  • Diazotization: Using the dropping funnel, add the sodium nitrite solution dropwise to the cold, vigorously stirred amine solution. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. [14][15] A slow addition rate over 20-30 minutes is recommended.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the 6-isopropyl-4-methylpyridin-3-diazonium tetrafluoroborate.

  • Immediate Use: The resulting cold diazonium salt solution is now ready for immediate use in a subsequent reaction (e.g., thermal or photochemical decomposition for fluorination). Do not attempt to isolate the salt unless you are following a specific, validated procedure for handling such materials.[9]

dot digraph "Workflow_Aqueous" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

}

Caption: Workflow for aqueous diazotization protocol.

Protocol B: Anhydrous Diazotization using tert-Butyl Nitrite

This protocol is advantageous when the reaction must be performed in an organic solvent, for substrates that are sensitive to strongly acidic aqueous media, or for subsequent reactions requiring anhydrous conditions.[5]

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)AmountNotes
6-isopropyl-4-methylpyridin-3-amine150.2210.01.50 gStarting material
tert-Butyl nitrite (t-BuONO)103.1212.01.53 mL90% solution, handle in fume hood
Methanesulfonic acid (MsOH)96.1111.00.71 mLAnhydrous
Tetrahydrofuran (THF)72.11-40 mLAnhydrous
Ice--As neededFor ice bath

Step-by-Step Methodology

  • Inert Atmosphere: Set up a 100 mL three-necked flask (equipped with a magnetic stirrer, thermometer, and dropping funnel) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Amine Dissolution: Charge the flask with 6-isopropyl-4-methylpyridin-3-amine (1.50 g, 10.0 mmol) and 30 mL of anhydrous THF. Stir until fully dissolved.

  • Acidification & Cooling: Cool the solution in an ice bath to 0 °C. Slowly add methanesulfonic acid (0.71 mL, 11.0 mmol).

  • Diazotization: In the dropping funnel, dilute tert-butyl nitrite (1.53 mL, 12.0 mmol) with 10 mL of anhydrous THF. Add this solution dropwise to the cooled, stirred amine salt solution over 20-30 minutes, maintaining the internal temperature at 0-5 °C. You may observe gas evolution (N₂), indicating some decomposition, but this is often minimal at low temperatures.

  • Reaction Completion: After the addition, stir the mixture at 0-5 °C for an additional 30-45 minutes.

  • Immediate Use: The resulting solution containing the 6-isopropyl-4-methylpyridin-3-diazonium mesylate is ready for immediate in situ reaction with a nucleophile or catalyst (e.g., CuCl for a Sandmeyer reaction).

Key Downstream Transformations

The primary utility of diazotizing 6-isopropyl-4-methylpyridin-3-amine is to access a range of substituted pyridines that are otherwise difficult to synthesize. The generated diazonium salt is a superb intermediate for:

  • Sandmeyer Reactions: Conversion to chloro-, bromo-, or cyano-pyridines using the corresponding copper(I) salt (CuCl, CuBr, CuCN). This is a radical-nucleophilic substitution process.[16][17]

  • Balz-Schiemann Reaction: Conversion to a fluoro-pyridine by thermal or photochemical decomposition of the diazonium tetrafluoroborate salt.[7][13]

  • Azo Coupling: Reaction with electron-rich aromatic compounds (e.g., phenols, anilines) to form highly colored azo dyes. This is an electrophilic aromatic substitution reaction.[14]

dot digraph "Sandmeyer_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

}

Caption: Simplified mechanism of the Sandmeyer reaction.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting amine remains)1. Temperature too low, slowing kinetics.2. Insufficient acid.3. Steric hindrance is too great for the conditions.1. Allow reaction to stir for a longer period at 0-5 °C.2. Ensure at least 2 equivalents of acid are used.3. Switch to the anhydrous protocol (Protocol B) with an alkyl nitrite, which can be more effective for hindered amines.[5][10]
Low Yield of Desired Product (Tar/dark polymer formation)1. Temperature was too high, causing premature and uncontrolled decomposition of the diazonium salt.2. Diazonium salt is inherently unstable.1. Improve cooling efficiency; ensure dropwise addition is slow enough to maintain T < 5 °C.[15]2. Use the diazonium salt solution immediately. Consider a flow chemistry setup for better temperature control and minimized accumulation of the unstable intermediate.[18]
Formation of 3-Hydroxypyridine Reaction of the diazonium salt with water as a nucleophile.This is a common side reaction in aqueous protocols. Minimize by using concentrated acid or switch to the anhydrous protocol (Protocol B).
No Reaction Poor quality of sodium nitrite or alkyl nitrite (decomposed).Use a fresh, unopened bottle of the nitrosating agent. Verify reagent quality.

References

  • Wikipedia. (2024). Balz–Schiemann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines.
  • Macmillan, D. W. C., et al. (2017). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Nature Chemistry. (Note: While not directly on diazotization, this provides context on pyridine functionalization). URL from search result seems to be a PMC link.
  • Gallagher, W. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Qiu, J., et al. (2015). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. Dyes and Pigments. Retrieved from [Link]

  • Reusch, W. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Khomyn, D. T., et al. (2022). Pyridine-2-diazonium salts in anionarylation reactions of unsaturated carboxylic acids amides. Ternopil Bioscience. Retrieved from [Link]

  • Wang, Z., et al. (2020). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules. Retrieved from [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • Mitchell, J., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CA2528453A1 - Process for the preparation of aryl diazonium salts and reaction with nucleophiles.
  • Chemik. (n.d.). Balz Schiemann (Reaction). Retrieved from [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. Retrieved from [Link]

  • Gryko, D., et al. (2021). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie. Retrieved from [Link]

  • Beilstein-Institut. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Uncuta, C., et al. (2001). The Coupling Capacity of Diazotized N-Substituted Aminopyridines – A Quantum Mechanical Approach. Revue Roumaine de Chimie. Retrieved from [Link]

  • Deadman, B. J., et al. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Oriental Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]

  • Kalatzis, E., & Ridd, J. H. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Unacademy. (2020). Diazonium Salts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US5874547A - Diazotization of amines.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 6-Isopropyl-4-methylpyridin-3-amine in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with 6-isopropyl-4-methylpyridin-3-amine (CAS: 1699662...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with 6-isopropyl-4-methylpyridin-3-amine (CAS: 1699662-11-7) and its dihydrochloride salt variant (CAS: 2839144-41-9).

Due to the compound's highly lipophilic alkyl groups (isopropyl and methyl) paired with a basic primary amine, its solvation thermodynamics in dimethyl sulfoxide (DMSO) can be highly sensitive to the compound's salt state, solvent purity, and ambient moisture.

I. Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is the free base of 6-isopropyl-4-methylpyridin-3-amine failing to dissolve in my DMSO stock? A1: If you are working with the free base, the most common culprit is water contamination in the solvent. DMSO is profoundly hygroscopic; its highly polar sulfoxide (S=O) group readily forms strong hydrogen bonds with atmospheric moisture[1]. As water content increases, the solvent's dielectric constant shifts, drastically reducing its capacity to solvate the lipophilic isopropyl and methyl moieties of the compound[2]. To resolve this, you must use a fresh, sealed bottle of anhydrous DMSO and handle it in a low-humidity environment[3].

Q2: I am using the dihydrochloride salt form (CAS: 2839144-41-9), and it won't dissolve in 100% anhydrous DMSO. Why does the salt behave differently than the free base? A2: This is a classic limitation of polar aprotic solvents. While DMSO's basic oxygen atom is exceptionally good at solvating cations (such as your protonated pyridine/amine), the partial positive charge on its sulfur atom is sterically hindered by two methyl groups[4]. Consequently, DMSO is notoriously poor at solvating small, high-charge-density anions like chloride[5]. In a strictly anhydrous environment, the strong ionic lattice of the dihydrochloride salt cannot be overcome by DMSO alone. Adding a small amount of a protic co-solvent (e.g., 2–5% v/v sterile water) can bridge this gap by solvating the chloride anions, forcing dissolution.

Q3: My compound dissolved perfectly in DMSO, but when I diluted it into my aqueous assay buffer, the solution became cloudy. What happened? A3: You are observing a "kinetic solubility" failure, a well-documented phenomenon in early-stage drug discovery[6]. When the DMSO stock is rapidly mixed with an aqueous buffer, the localized polarity crashes. The highly lipophilic 6-isopropyl-4-methylpyridin-3-amine precipitates out of solution, forming nano-particulates that can cause false positives in bioassays[6]. To mitigate this, keep the final DMSO concentration below 1%, and add the DMSO stock dropwise to the aqueous buffer under vigorous vortexing to prevent localized supersaturation.

Q4: Can I use heat to force the dissolution of this compound? A4: Yes. The dissolution of crystalline pyridine derivatives is typically an endothermic process[7]. Applying controlled heat (e.g., a 37°C to 50°C water bath) provides the thermodynamic energy required to disrupt the crystal lattice[2]. However, prolonged exposure to high temperatures should be avoided to prevent the oxidation of the primary amine group.

II. Troubleshooting Matrix & Physicochemical Data

The following table summarizes the causal relationships between the compound's state, the observed solubility issue, and the targeted physicochemical intervention.

Chemical FormObserved IssueRoot CauseRecommended Solution
Free Base Suspension/Cloudiness in older DMSOMoisture Absorption: Water in hygroscopic DMSO reduces lipophilic solvation capacity.Switch to fresh, anhydrous DMSO (≤0.005% water). Store over 4A molecular sieves[3].
Free Base Crystals remain in fresh DMSOStable Crystal Lattice: High lattice energy preventing endothermic dissolution.Apply mild heat (37°C–50°C) and sonicate in 5-minute intervals[2].
Di-HCl Salt Insoluble in 100% anhydrous DMSOPoor Anion Solvation: Aprotic DMSO cannot effectively solvate Cl⁻ anions[4].Add 2–5% v/v sterile H₂O or a protic co-solvent to solvate the chloride ions.
Both Forms Precipitation upon aqueous dilutionSolvent Crash-Out: Rapid polarity shift causes kinetic precipitation[6].Dilute dropwise under vigorous vortexing. Maintain final DMSO ≤ 1%.

III. Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on visual inspection under ambient light. The following protocols integrate self-validation steps to confirm true molecular dissolution rather than micro-suspension.

Protocol A: Anhydrous Dissolution Workflow (For Free Base)

Objective: Achieve a 10 mM stock solution without water-induced precipitation.

  • Solvent Preparation: Equilibrate a fresh, sealed bottle of anhydrous DMSO to room temperature before opening to prevent atmospheric condensation[3].

  • Weighing: Weigh the required mass of 6-isopropyl-4-methylpyridin-3-amine free base into a sterile, amber glass vial.

  • Addition & Agitation: Add the calculated volume of anhydrous DMSO. Immediately seal the vial and vortex vigorously for 2–5 minutes[7].

  • Thermal Disruption (If required): If particulates remain, place the vial in an ultrasonic bath at 37°C for 5 minutes. Avoid excessive heating[2].

  • Self-Validation (Centrifugation): Transfer a 100 µL aliquot to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes.

  • Inspection: Examine the bottom of the tube against a dark background. If a microscopic white pellet is visible, the compound is only in suspension. Repeat Step 4 or dilute the stock further.

Protocol B: Co-Solvent Solvation Workflow (For Dihydrochloride Salt)

Objective: Overcome the aprotic solvent limitation of DMSO for chloride salts.

  • Initial Solvation: Attempt to dissolve the dihydrochloride salt in 100% anhydrous DMSO up to your target concentration. Vortex for 5 minutes.

  • Protic Titration: If the salt remains insoluble (due to poor Cl⁻ solvation), add sterile, deionized water in 1% v/v increments.

  • Equilibration: Vortex for 1 minute after each addition. The protic water molecules will form hydrogen bonds with the chloride anions, collapsing the ionic lattice and allowing the DMSO to solvate the protonated cation.

  • Self-Validation: Once visually clear, perform the centrifugation validation (Protocol A, Step 5) to ensure no nano-particulates remain.

IV. Solvation Troubleshooting Workflow

The following logic diagram maps the causality of experimental choices based on the chemical form of 6-isopropyl-4-methylpyridin-3-amine.

SolubilityTroubleshooting Start Compound: 6-isopropyl-4-methylpyridin-3-amine FormCheck Which chemical form are you using? Start->FormCheck FreeBase Free Base (Lipophilic) FormCheck->FreeBase Free Base SaltForm Dihydrochloride Salt (Ionic) FormCheck->SaltForm Salt Form CheckDMSO Is the DMSO strictly anhydrous? FreeBase->CheckDMSO CheckSolvation Does it dissolve in 100% anhydrous DMSO? SaltForm->CheckSolvation WetDMSO Water contamination causes precipitation. CheckDMSO->WetDMSO No (Old bottle) DryDMSO Use fresh anhydrous DMSO. Apply mild heat/sonication. CheckDMSO->DryDMSO Yes WetDMSO->DryDMSO Replace solvent Success Clear Solution Achieved (Validate via Centrifugation) DryDMSO->Success PoorAnion Aprotic DMSO poorly solvates Cl- anions. CheckSolvation->PoorAnion No CheckSolvation->Success Yes AddWater Add 2-5% v/v water or protic co-solvent. PoorAnion->AddWater Modify solvent AddWater->Success

Caption: Decision tree for troubleshooting 6-isopropyl-4-methylpyridin-3-amine solubility in DMSO.

V. References

  • Why do polar aprotic solvents such as DMSO, DMF and esters, solvate cations well but not anions? - r/chemhelp, Reddit. [Link]

  • Why is dimethyl sulfoxide a very good solvent for polar and ionic materials? - Quora.[Link]

  • Why does DMSO become liquid with extended storage at -20C? - ResearchGate.[Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 - STAX.[Link]

Sources

Optimization

Technical Support Center: Purification Methods for 3-Aminopyridine Derivatives

Welcome to the technical support center for the purification of 3-aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds. The unique electronic properties of 3-aminopyridines—namely the basicity of the two nitrogen atoms and the electron-deficient nature of the pyridine ring—present specific challenges during purification.[1] This resource provides field-proven insights and systematic troubleshooting strategies to help you achieve your desired purity with maximum yield.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial purification strategy.

Q1: How do I choose the best primary purification method for my 3-aminopyridine derivative?

The optimal method depends on the physical state of your crude product, the nature of the impurities, and the scale of your reaction. A decision tree can streamline this choice. The three main techniques are acid-base extraction, column chromatography, and recrystallization.[2][3]

Diagram 1: Decision Tree for Selecting a Purification Method

G start Crude Product (3-Aminopyridine Derivative) is_stable Is the product stable to mild acid (e.g., 1M HCl)? start->is_stable is_solid Is the crude product a solid? solubility_diff Are product & impurity solubilities significantly different? is_solid->solubility_diff Yes chromatography Column Chromatography is_solid->chromatography No is_stable->is_solid No extraction Acid-Base Extraction is_stable->extraction  Yes (to remove neutral/ acidic impurities)   recrystallization Recrystallization solubility_diff->recrystallization Yes solubility_diff->chromatography No extraction->chromatography  Further purity needed recrystallization->chromatography  Further purity needed

Caption: A logical guide to selecting the optimal initial purification strategy.

Q2: What are the most common impurities I should expect when working with 3-aminopyridine derivatives?

Impurities typically arise from starting materials, side reactions, or product degradation. Common examples include:

  • Unreacted Starting Materials: Such as the corresponding 3-nitropyridine or nicotinamide precursor.[4][5][6]

  • Isomeric Byproducts: Depending on the synthesis, other positional isomers may form.

  • Reagents and Catalysts: Residual coupling agents, bases (e.g., triethylamine), or metal catalysts (e.g., Palladium) from cross-coupling reactions.[1][7]

  • Degradation Products: Aminopyridines can be sensitive to strong acids, high temperatures, and prolonged exposure to silica gel.

Q3: My 3-aminopyridine derivative shows significant tailing on a silica gel TLC plate. What causes this and how can I fix it?

Tailing is a classic issue when purifying basic compounds like aminopyridines on standard silica gel.[2] The root cause is the interaction between the basic amino group and the acidic silanol groups (Si-OH) on the silica surface. This strong, non-ideal interaction leads to poor peak shape and inefficient separation.

To resolve this, you must neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent (mobile phase).[2]

  • Triethylamine (TEA): Typically 0.5-2% (v/v) is added to the solvent system (e.g., Ethyl Acetate/Hexane).[8][9]

  • Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component of the mobile phase (e.g., Dichloromethane/Methanol-NH₃).[8]

Troubleshooting Guide: Column Chromatography

Column chromatography is the most versatile technique for purifying 3-aminopyridine derivatives.[3][10] However, it requires careful optimization.

Problem: My compound streaks and gives broad peaks, even with triethylamine in the eluent.

  • Causality: This suggests that the issue might be with how the sample was loaded onto the column. If the initial sample band is too wide, the separation will be poor.

  • Solution:

    • Minimize Loading Volume: Dissolve your crude product in the minimum possible volume of the mobile phase or a slightly stronger solvent.

    • Dry Loading: For compounds that are sparingly soluble in the mobile phase, use a "dry loading" technique. Adsorb the crude product onto a small amount of silica gel by dissolving it in a strong, volatile solvent (like dichloromethane or methanol), adding the silica, and evaporating the solvent completely. The resulting free-flowing powder can then be carefully loaded onto the top of the column.

Problem: My compound has a very low Rf value and won't elute from the column.

  • Causality: The mobile phase is not polar enough to displace your highly polar aminopyridine derivative from the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, move from 20% Ethyl Acetate/Hexane to 50% or 100%.[8]

    • Introduce a Stronger Polar Solvent: If ethyl acetate is insufficient, switch to a more polar system, such as Dichloromethane/Methanol. A common starting point for polar compounds is 5% Methanol/Dichloromethane.[8][10] Remember to include your basic modifier (e.g., TEA).

Problem: I have poor separation between my product and an impurity.

  • Causality: The chosen solvent system does not provide enough selectivity between your compound and the contaminant.

  • Solution:

    • Change Solvent System: The key is to change the nature of the solvent interactions. If you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol or an Ether/Hexane system.[8] Different solvents interact with your compounds in unique ways, which can often resolve overlapping spots.

    • Consider an Alternative Stationary Phase: If silica gel fails, consider other options.

      • Alumina (basic or neutral): Can be effective for basic compounds, as it reduces the strong acidic interactions seen with silica.[11]

      • Amine-functionalized Silica: These columns are specifically designed to purify basic compounds and often provide excellent peak shapes without needing a basic modifier in the eluent.[9]

      • Reversed-Phase (C18) Silica: In this case, the stationary phase is non-polar, and a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol) is used. More polar compounds will elute first. This is an excellent alternative for very polar aminopyridines.[11]

Table 1: Recommended Starting Solvent Systems for Column Chromatography
Compound PolarityStationary PhaseRecommended Eluent System (v/v)Modifier
Moderately PolarSilica Gel20-50% Ethyl Acetate in Hexanes1% Triethylamine
PolarSilica Gel5-10% Methanol in Dichloromethane1% Triethylamine or 1% NH₄OH in MeOH
Very PolarReversed-Phase C1810-50% Acetonitrile in Water0.1% Formic Acid or Ammonium Hydroxide
Basic (General)Amine-functionalized Silica10-100% Ethyl Acetate in HexanesNone needed

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, capable of yielding very high-purity material if a suitable solvent is found.[3][4]

Problem: I cannot find a suitable single solvent for recrystallization.

  • Causality: An ideal single solvent should dissolve the compound when hot but not when cold. Many compounds do not have this specific solubility profile in common lab solvents.

  • Solution: Use a binary (two-solvent) system.

    • Dissolve the crude product in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol).

    • While still hot, add a "non-solvent" (a solvent in which the compound is poorly soluble, e.g., water, hexanes, or diethyl ether) dropwise until the solution just begins to turn cloudy (the saturation point).

    • Add a drop or two of the first (good) solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Problem: The product "oils out" instead of forming crystals.

  • Causality: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. It is common with lower-melting point solids or when the solution is cooled too rapidly.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount more of the "good" solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow crystal growth.

    • Scratch the inside of the flask with a glass rod at the solution-air interface to create nucleation sites.[10]

Problem: No crystals form even after the solution has cooled completely.

  • Causality: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Nucleation: Add a "seed crystal" of the pure product to the solution. If none is available, try scratching the inside of the flask with a glass rod.[10]

    • Increase Concentration: Gently evaporate some of the solvent to increase the concentration of your compound and allow it to cool again.[10]

    • Cool Further: Place the flask in an ice bath to further decrease the solubility and promote crystallization.

Troubleshooting Guide: Acid-Base Extraction

This technique leverages the basicity of the aminopyridine nitrogen to separate it from neutral or acidic impurities.[3][12]

Problem: An emulsion has formed, and the aqueous and organic layers will not separate.

  • Causality: Emulsions are common when complex mixtures are shaken vigorously, especially when salts are present.

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.

    • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break up the emulsion.

    • Gentle Agitation: Gently swirl the funnel instead of shaking vigorously.

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool.

Problem: My product is acid-sensitive. Can I still use this method?

  • Causality: Some functional groups on the derivative may be unstable to strong acids like 1M HCl.

  • Solution: Yes, by using a milder acidic wash.

    • Saturated Ammonium Chloride (NH₄Cl): This solution is weakly acidic and can often protonate the aminopyridine without degrading sensitive functional groups.[3]

    • Dilute Citric Acid: A 5-10% aqueous solution of citric acid is another effective alternative to strong mineral acids.

Diagram 2: Workflow for Troubleshooting Column Chromatography

G start Crude Product Loaded on Silica Column problem What is the issue? start->problem tailing Tailing / Streaking problem->tailing Poor Peak Shape no_elution Low Rf / No Elution problem->no_elution Compound Stuck poor_sep Poor Separation problem->poor_sep Overlapping Spots sol_tailing Add 1% TEA or NH3/MeOH to eluent tailing->sol_tailing sol_elution Increase eluent polarity (e.g., more EtOAc or MeOH) no_elution->sol_elution sol_sep Change solvent system (e.g., EtOAc/Hex -> DCM/MeOH) or change stationary phase (Alumina, C18) poor_sep->sol_sep

Sources

Troubleshooting

Technical Support Center: 6-Isopropyl-4-methylpyridin-3-amine

Introduction This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the critical aspects of storing and handling 6-Isopropyl-4-methylpyridin-3-amine. As a key in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the critical aspects of storing and handling 6-Isopropyl-4-methylpyridin-3-amine. As a key intermediate in the synthesis of targeted therapies, such as KRAS G12C inhibitors, its purity and stability are paramount for achieving reliable and reproducible experimental outcomes.[1][2] Improper storage can lead to degradation, resulting in decreased assay performance, the appearance of unknown impurities, and ultimately, compromised research data. This document outlines the compound's stability profile, answers frequently asked questions, provides troubleshooting solutions, and details protocols for proper handling and stability assessment.

Section 1: Compound Stability Profile

6-Isopropyl-4-methylpyridin-3-amine is an aromatic amine that exhibits sensitivity to several environmental factors. Understanding its chemical nature is the first step in ensuring its long-term stability.

  • Oxidative Degradation: The primary degradation pathway for aromatic amines is oxidation. The electron-rich amino group on the pyridine ring is susceptible to attack by atmospheric oxygen. This process is often catalyzed by light and trace metal ions and typically results in the formation of colored byproducts, indicating a loss of purity.[3][4]

  • Hygroscopicity: Like many amines, this compound is hygroscopic, meaning it can readily absorb moisture from the air.[5][6] Water can not only act as a solvent for other reactants but may also participate in hydrolytic degradation pathways under certain conditions.

  • Photosensitivity: Aromatic compounds, particularly those with amine functionalities, can be sensitive to light, especially in the UV spectrum. Light exposure can provide the activation energy needed to initiate and accelerate oxidative degradation.[3]

  • Thermal Stability: While generally stable at recommended storage temperatures, prolonged exposure to elevated temperatures can accelerate decomposition.[4] Thermal stress can lead to various breakdown products, compromising the integrity of the material.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-Isopropyl-4-methylpyridin-3-amine?

A: Based on the compound's sensitivities, the ideal storage conditions are designed to mitigate exposure to air, moisture, and light.

  • Long-Term Storage (> 1 month): Store at 2-8°C under an inert atmosphere (argon or nitrogen).[7] The container should be a tightly sealed amber glass vial. For maximum protection, the primary container can be placed inside a secondary container with a desiccant.

  • Short-Term Storage (< 1 month): Storage at 2-8°C in a well-sealed amber vial is acceptable.[7] If the vial is opened frequently, it is highly recommended to backfill the headspace with an inert gas after each use.

Q2: Why is an inert atmosphere so critical for this compound?

A: An inert atmosphere of argon or nitrogen displaces atmospheric oxygen, which is the primary driver of oxidative degradation for this molecule.[3] Amines can undergo complex oxidation reactions that lead to dimerization, polymerization, and the formation of highly colored quinone-imine type structures. By removing oxygen, you effectively halt this degradation pathway, preserving the compound's purity and reactivity for a much longer period.

Q3: My compound was delivered at room temperature. Is it compromised?

A: No. Shipping at ambient temperature for short durations is generally acceptable and does not typically compromise the material's quality.[8] However, upon receipt, the compound should be immediately transferred to the recommended storage conditions (2-8°C, dark, dry) to ensure its long-term stability.

Q4: The material has changed color from off-white to a yellowish or brownish tint. What does this signify, and is it still usable?

A: A color change is a strong visual indicator of chemical degradation, most likely due to oxidation.[3] The appearance of color suggests that new, chromophoric impurities have formed. It is strongly advised not to use the discolored material without re-characterization. The presence of impurities can lead to failed reactions or difficult purification steps. A purity assessment via HPLC or GC-MS should be performed to quantify the level of the parent compound and identify any significant degradants.

Q5: What is the best way to handle the compound for an experiment to minimize degradation?

A: The best practice is to handle the material inside an inert atmosphere glove box.[3] This provides a controlled environment free of oxygen and moisture. If a glove box is not available, you should:

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weigh out the required amount quickly.

  • Immediately and securely reseal the container, preferably after flushing the headspace with an inert gas like argon or nitrogen.

Section 3: Troubleshooting Guide

This guide addresses common issues that may arise from the improper storage or handling of 6-Isopropyl-4-methylpyridin-3-amine.

Problem Observed Probable Cause(s) Recommended Solution(s)
Failed or Low-Yield Reaction Compound degradation due to oxidation or moisture absorption, leading to lower molar equivalents of active starting material.1. Perform a purity analysis (e.g., HPLC, qNMR) on the starting material to confirm its integrity. 2. If purity is <95%, consider purification by recrystallization or column chromatography, or procure a new batch. 3. Review handling procedures to ensure minimal exposure to air and moisture.[9][10]
Appearance of Unexpected Peaks in Analytical Data (LC-MS, GC-MS) Formation of degradation products during storage.1. Compare the current analytical trace to the one provided on the Certificate of Analysis or to a "time-zero" analysis of a fresh sample. 2. Characterize the impurity peaks if possible to understand the degradation pathway. 3. Implement stricter storage protocols, including aliquoting the material into single-use vials under an inert atmosphere.
Solid Material Appears Clumpy or Sticky Moisture absorption due to the compound's hygroscopic nature.[5][6]1. Handle the material in a low-humidity environment, such as a glove box or under a dry nitrogen stream. 2. Store the vial within a desiccator to minimize ambient moisture exposure. 3. If necessary, the material can be dried under a high vacuum for a few hours before use, provided it is thermally stable under those conditions.
Inconsistent Results Between Different Batches or Over Time Progressive degradation of a single batch of the compound stored improperly.1. Institute a mandatory "time-zero" analytical check for every new batch received. 2. Aliquot new batches into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material. 3. Establish a re-test date for the material (e.g., 1 year) after which its purity must be re-confirmed before use.

Section 4: Recommended Protocols

Protocol 4.1: Handling and Aliquoting Air-Sensitive Solids

This protocol describes the best practice for aliquoting a bulk supply of 6-Isopropyl-4-methylpyridin-3-amine into smaller, single-use vials to preserve the integrity of the entire batch. This is best performed in a glove box.

  • Preparation: Place the sealed primary container, new amber glass vials with screw caps, spatulas, and a balance inside an inert atmosphere glove box. Allow all items to sit in the antechamber for at least 20 minutes to ensure a completely inert environment.

  • Equilibration: Ensure the primary container is at the ambient temperature of the glove box before opening.

  • Aliquoting: Open the primary container. Using a clean spatula, portion the desired amount of the compound into each new vial.

  • Sealing: Tightly seal each new vial. For extra protection, consider using caps with PTFE-lined septa.

  • Labeling: Clearly label each aliquot with the compound name, batch number, aliquot date, and quantity.

  • Storage: Remove the aliquots from the glove box and immediately place them in designated storage at 2-8°C.

  • Bulk Storage: Reseal the primary container, ensuring the cap is tight. For added security, wrap the cap with Parafilm® before returning it to its 2-8°C storage location.

Protocol 4.2: Experimental Protocol for HPLC-Based Stability Assessment

This protocol provides a standardized method to assess the purity and identify potential degradation products of 6-Isopropyl-4-methylpyridin-3-amine.

  • Objective: To quantify the purity of the compound and detect the emergence of any degradation products over time or under stress conditions (e.g., exposure to air/light).

  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol).

    • Dilute this stock solution to a working concentration of ~50 µg/mL using the same solvent.

  • HPLC Method Parameters: The following are typical starting conditions and may require optimization.

Parameter Condition
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detector UV/Vis Diode Array Detector (DAD) monitoring at 254 nm and 280 nm.
Mass Spectrometer (Optional but recommended) ESI+ mode, scanning m/z 50-500.[11]
  • Procedure & Analysis:

    • Inject a freshly prepared "time-zero" sample from a new or properly stored batch to establish a reference chromatogram. Note the retention time and peak area of the main compound.

    • Inject the sample to be tested.

    • Compare the chromatograms. Look for:

      • A decrease in the peak area (%) of the main compound.

      • The appearance of new peaks, which indicate degradation products.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity loss of >2% is typically considered significant.

Section 5: Logical Workflow for Storage and Handling

This diagram outlines the decision-making process for the proper management of 6-Isopropyl-4-methylpyridin-3-amine from receipt to use.

StorageWorkflow receive Receive Compound check_seal Check Container Seal Is it intact? receive->check_seal contact_supplier Contact Supplier Do Not Use check_seal->contact_supplier No storage_decision Intended Use? check_seal->storage_decision Yes long_term Long-Term Storage (> 1 month) storage_decision->long_term Long-Term short_term Short-Term Use (< 1 month) storage_decision->short_term Short-Term glovebox_check Glove Box Available? long_term->glovebox_check store_fridge_sealed Store at 2-8°C Keep tightly sealed short_term->store_fridge_sealed aliquot_gbox Aliquot into single-use vials inside glove box glovebox_check->aliquot_gbox Yes aliquot_bench Aliquot on bench quickly Backfill with Argon/N2 glovebox_check->aliquot_bench No store_fridge_inert Store Bulk & Aliquots at 2-8°C under Inert Gas aliquot_gbox->store_fridge_inert aliquot_bench->store_fridge_inert warm_up Warm to RT before opening store_fridge_inert->warm_up store_fridge_sealed->warm_up use_compound Use in Experiment warm_up->use_compound

Caption: Decision workflow for handling 6-Isopropyl-4-methylpyridin-3-amine.

References

  • Sdfine. (n.d.). 4-aminopyridine.
  • Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine Safety Data Sheet.
  • Level Up. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE.
  • ECHEMI. (n.d.). 4-Aminopyridine SDS, 504-24-5 Safety Data Sheets.
  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from Division of Research Safety website.
  • ChemScene. (n.d.). 2-Isopropyl-4-methylpyridin-3-amine.
  • BLD Pharm. (n.d.). 6-Isopropylpyridin-3-amine.
  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
  • ChemicalBook. (2025, July 16). 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE.
  • Patsnap. (2021, November 19). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.

Sources

Optimization

Part 1: The Mechanistic Causality of 3-Aminopyridine Oxidation

Welcome to the Technical Support Center for Heterocyclic Intermediates . As a Senior Application Scientist, I have designed this portal to address the specific challenges researchers face when handling, storing, and synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Intermediates . As a Senior Application Scientist, I have designed this portal to address the specific challenges researchers face when handling, storing, and synthesizing derivatives of pyridine-3-amine (3-aminopyridine).

Unlike its 2-amino and 4-amino counterparts, 3-aminopyridine presents unique stability challenges due to its electronic structure. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your synthetic workflows.

To troubleshoot oxidation, we must first understand why it happens. 3-aminopyridine is notoriously susceptible to N-oxidation and ring degradation.

The Electronic Root Cause: Molecular Electrostatic Potential (MEP) analyses reveal that the amino group at the 3-position is strongly electron-donating, which significantly increases the electron density around the cyclic pyridine nitrogen[1]. Unlike 4-aminopyridine (where the nitrogen is easily protonated and thus protected from oxidation) or 2-aminopyridine (which benefits from steric hindrance and a smaller MEP minimum), the cyclic nitrogen in 3-aminopyridine is highly accessible and reactive[1].

When exposed to air, light, or trace peroxides, unprotected 3-aminopyridine readily oxidizes into 3-aminopyridine N-oxide or dimerizes into 3,3′-azoxypyridine[2]. This manifests physically as the compound degrading from a white/pale-yellow powder into a dark brown or black tar.

Part 2: Troubleshooting Guide & FAQs

Q1: My 3-aminopyridine stock has turned dark brown. Can I still use it? A: No, discoloration indicates significant oxidative degradation (formation of N-oxides and azo compounds)[2]. Using degraded starting material will introduce complex, polar impurities that are notoriously difficult to separate via standard silica gel chromatography. Always start with fresh, pale-yellow/white material.

Q2: How should I store 3-aminopyridine to prevent this degradation? A: The compound must be treated as air- and moisture-sensitive over the long term. Store it in tightly sealed amber containers under an inert atmosphere (Nitrogen or Argon). Temperature control is critical; maintain storage conditions below 30 °C to suppress the kinetics of autoxidation[2].

Q3: I need to carry 3-aminopyridine through a multi-step synthesis. Standard Boc protection (Boc₂O + DMAP) is giving me terrible yields and a mixture of products. Why? A: This is a classic pitfall. Under standard alkaline conditions with DMAP, the highly reactive exocyclic amine of 3-aminopyridine tends to either react poorly or undergo double-addition, yielding a di-Boc protected byproduct[3]. To achieve high mono-selectivity, you must alter the catalytic system to favor controlled coupling. We recommend an EDCI/HOBT-mediated approach (detailed in the protocol below), which suppresses di-Boc formation and achieves a 50:1 mono-to-di selectivity ratio[3].

Part 3: Quantitative Stability & Reactivity Data

The following table summarizes the comparative reactivity and optimized parameters for aminopyridines to guide your experimental design:

Parameter2-Aminopyridine3-Aminopyridine4-Aminopyridine
N-Oxidation Susceptibility Low (Sterically hindered)High (Accessible MEP minimum)Lowest (Protonation favored)
Primary Degradation Products MinimalN-oxide, 3,3'-azoxypyridineMinimal
Standard Boc Yield (DMAP) ModeratePoor (High Di-Boc formation)Moderate
Optimized Boc Yield (EDCI/HOBT) N/A85% (50:1 Mono selectivity)N/A
Required Storage Conditions Ambient, sealed< 30 °C, Inert Gas (N₂/Ar) Ambient, sealed

Part 4: Self-Validating Experimental Protocol

To prevent oxidation during downstream synthesis, protecting the amine group is mandatory. The following protocol utilizes an EDCI/HOBT coupling system to achieve highly selective mono-Boc protection of 3-aminopyridine, bypassing the oxidation risks and di-Boc impurities common in standard methods[3].

Highly Selective Mono-Boc Protection of 3-Aminopyridine

Reagents Required:

  • 3-Aminopyridine (1.0 eq, e.g., 10.6 mmol)

  • Di-tert-butyl dicarbonate[(Boc)₂O] (2.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3.0 eq)

  • Hydroxybenzotriazole (HOBT) (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation (Inert Setup): Purge a round-bottom flask with Nitrogen. Dissolve 3-aminopyridine (1.0 g, 10.6 mmol) in 10 mL of anhydrous DCM at room temperature.

  • Catalyst & Base Addition: Under continuous stirring, sequentially add EDCI (6.1 g, 31.8 mmol), HOBT (0.14 g, 1.0 mmol), and TEA (3.2 g, 31.8 mmol).

    • Causality Check: HOBT acts as a nucleophilic scavenger that forms an active ester intermediate, directing the Boc addition strictly to a single amine site, preventing over-reaction[3].

  • Protection: Slowly add (Boc)₂O (4.6 g, 21.2 mmol) to the mixture.

  • Self-Validating Reaction Monitoring: Stir the reaction at room temperature for exactly 1 hour.

    • Validation Checkpoint: Monitor via TLC (Thin-Layer Chromatography). The reaction is complete when the highly polar 3-aminopyridine baseline spot entirely disappears, replaced by a single, less polar product spot[3].

  • Workup: Wash the reaction solution twice with 20 mL of distilled water to remove water-soluble EDCI/urea byproducts and unreacted HOBT.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Verification: Purify via silica gel column chromatography to yield ~1.75 g of the straight product (85% yield).

    • Validation Checkpoint: Run a ¹H NMR (DMSO-d6). The presence of a sharp 9H singlet at δ 1.53 ppm confirms successful Boc incorporation, and the integration of the pyridine ring protons (δ 7.26–8.53 ppm) will confirm mono-substitution[3].

Part 5: Workflow Visualization

The following diagram illustrates the critical divergence between the oxidative degradation pathway of unprotected 3-aminopyridine and the stabilized, protected synthetic workflow.

OxidationPrevention Start 3-Aminopyridine (Electron-Rich) Oxidants O2 / Peroxides (Unprotected) Start->Oxidants Air/Moisture Reagents Boc2O, EDCI, HOBT, TEA Start->Reagents Protection Degradation N-Oxide & Azoxypyridine Oxidants->Degradation Protected N-Boc-3-aminopyridine (Stabilized) Reagents->Protected

Workflow comparing 3-aminopyridine oxidative degradation versus stabilization via Boc protection.

References

  • Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines Source: PubMed (National Institutes of Health) URL:[Link]

  • CN102936220B - BOC protection method for aminopyridine Source: Google Patents URL

Sources

Troubleshooting

optimizing yield in 6-isopropyl-4-methylpyridin-3-amine synthesis

Welcome to the Technical Support Center for Pyridine Derivative Synthesis . As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks encountered during the synthesis of 6-isopropyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Derivative Synthesis . As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks encountered during the synthesis of 6-isopropyl-4-methylpyridin-3-amine —a highly valuable building block frequently utilized in the development of KRAS G12C inhibitors and other targeted oncology therapeutics[1].

Below, you will find a mechanistic breakdown of synthetic routes, troubleshooting FAQs, and a field-validated, high-yield protocol designed to bypass common failure points.

Pathway Visualization & Strategy Selection

The synthesis of 6-isopropyl-4-methylpyridin-3-amine historically relied on direct radical alkylation (Minisci reaction). However, modern yield optimization demands a two-step cross-coupling and hydrogenation approach to ensure absolute regiocontrol and prevent transition-metal catalytic degradation.

G cluster_minisci Historical Route (Direct Alkylation) cluster_suzuki Modern Route (Cross-Coupling) SM Starting Material: 6-Chloro-4-methyl-3-nitropyridine Minisci Minisci Reaction (Isobutyric acid, AgNO3) SM->Minisci SuzukiAlkyl Suzuki Coupling (Isopropylboronic acid) SM->SuzukiAlkyl SuzukiAlkene Optimized Suzuki Coupling (Isopropenylboronic ester) SM->SuzukiAlkene MinisciProd Mixture of 2- & 6-Isomers (Low Yield, ~35%) Minisci->MinisciProd BetaElim β-Hydride Elimination (Propene loss & De-halogenation) SuzukiAlkyl->BetaElim Intermediate 6-Isopropenyl-4-methyl-3-nitropyridine (Stable Intermediate) SuzukiAlkene->Intermediate Hydrogenation Global Hydrogenation (H2, Pd/C, MeOH) Intermediate->Hydrogenation FinalProduct 6-Isopropyl-4-methylpyridin-3-amine (>90% Yield, High Purity) Hydrogenation->FinalProduct

Synthetic pathways for 6-isopropyl-4-methylpyridin-3-amine highlighting the optimized Suzuki route.

Troubleshooting Guides & FAQs (Mechanistic Insights)

Q1: I attempted a direct Minisci alkylation on 4-methyl-3-nitropyridine, but my yield of the 6-isopropyl isomer is stuck below 40%. Why? Causality: The Minisci reaction utilizes a nucleophilic isopropyl radical generated from isobutyric acid. While the 3-nitro group provides some steric hindrance at the C2 position, the sheer reactivity of the tertiary radical overcomes this barrier. This results in a persistent ~4:1 mixture of the 6-isopropyl and 2-isopropyl isomers. Because these regioisomers have nearly identical


 values, chromatographic separation induces massive yield losses.
Solution:  Abandon direct alkylation. Shift to a cross-coupling strategy starting from 6-chloro-4-methyl-3-nitropyridine to lock the regiochemistry at the 6-position.

Q2: I switched to a Suzuki-Miyaura coupling using isopropylboronic acid, but I am mostly recovering de-halogenated starting material. What went wrong? Causality: You have encountered


-hydride elimination [2]. When an 

-hybridized alkylboronic acid undergoes transmetalation onto the palladium center, the resulting alkylpalladium(II) complex is highly unstable. The metal center extracts a hydrogen atom from the

-carbon of the isopropyl group, releasing propene gas and a palladium-hydride species[2]. Reductive elimination then yields the de-halogenated pyridine rather than your coupled product. Solution: Use an

-hybridized coupling partner, such as isopropenylboronic acid pinacol ester [3],[4]. The

carbon lacks the geometric flexibility to undergo

-hydride elimination, ensuring quantitative cross-coupling to form 6-isopropenyl-4-methyl-3-nitropyridine.

Q3: During the final hydrogenation step, my reaction stalls, and LC-MS shows a mass corresponding to a hydroxylamine intermediate (+16 Da). How do I push it to completion? Causality: The reduction of the nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. If the palladium catalyst is poisoned by trace halides from the previous Suzuki step, or if the hydrogen mass transfer is poor, the catalytic cycle arrests at the stable hydroxylamine stage. Solution: Ensure rigorous aqueous workup of the Suzuki intermediate to remove all chloride salts. Increase the stirring rate (>800 rpm) to maximize


 gas-liquid interface, and consider adding a catalytic amount of acetic acid (0.1 eq) to protonate the hydroxylamine, which accelerates the final N-O bond cleavage.

Quantitative Route Comparison

The following table summarizes the causal relationship between reagent selection and experimental outcomes.

Synthetic StrategyKey ReagentsPrimary Impurity ProfileRegioselectivityIsolated Yield
Direct Alkylation (Minisci) Isobutyric acid,

,

2-isopropyl regioisomer~4:1 (6- vs 2-position)35 - 45%
Alkyl Suzuki Coupling Isopropylboronic acid,

De-halogenated SM>99%20 - 30%
Alkenyl Suzuki (Optimized) Isopropenylboronic pinacol ester Trace hydroxylamine>99% 85 - 92%

Optimized Experimental Protocol

This self-validating protocol utilizes the Alkenyl Suzuki route, ensuring both high yield and absolute regiocontrol.

Step 1: Suzuki-Miyaura Coupling (Synthesis of 6-isopropenyl-4-methyl-3-nitropyridine)
  • Preparation: In a flame-dried Schlenk flask, combine 6-chloro-4-methyl-3-nitropyridine (1.0 eq, 10 mmol) and isopropenylboronic acid pinacol ester (1.3 eq, 13 mmol)[3].

  • Catalyst & Base: Add

    
     (0.05 eq, 5 mol%) and anhydrous 
    
    
    
    (2.5 eq, 25 mmol).
  • Solvent Degassing (Critical): Add a 4:1 mixture of 1,4-Dioxane and deionized

    
     (0.2 M total concentration). Sparge the mixture with ultra-pure 
    
    
    
    gas for 15 minutes. Failure to degas will result in oxidative homocoupling of the boronic ester.
  • Reaction: Heat the mixture to 90 °C under

    
     for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
    
  • Workup: Cool to room temperature, dilute with EtOAc, and wash rigorously with water (3x) and brine (1x) to remove all inorganic salts. Dry over

    
    , concentrate, and filter through a short silica plug to yield the intermediate.
    
Step 2: Global Hydrogenation (Synthesis of 6-isopropyl-4-methylpyridin-3-amine)
  • Preparation: Dissolve the 6-isopropenyl-4-methyl-3-nitropyridine from Step 1 in HPLC-grade Methanol (0.1 M).

  • Catalyst Loading: Carefully add 10% Pd/C (10% by weight relative to the substrate) under an inert atmosphere to prevent solvent ignition[4].

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas (balloon pressure, 1 atm). Stir vigorously (1000 rpm) at room temperature for 6–8 hours.
    
  • Validation: Analyze an aliquot via LC-MS. You must observe the simultaneous reduction of both the alkene (isopropenyl

    
     isopropyl) and the nitro group (
    
    
    
    ).
  • Workup: Purge the flask with

    
    . Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite cake with excess Methanol.
    
  • Isolation: Concentrate the filtrate under reduced pressure to afford 6-isopropyl-4-methylpyridin-3-amine as a highly pure solid (>90% yield over two steps).

References[1] New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | MDPI |Verify Source[3] Isopropenylboronic acid pinacol ester Applications | LookChem |Verify Source[4] Discovery of a Potent and Selective human AC2 inhibitor based on 7-Deazapurine Analogues | PMC | Verify Source[2] β-Hydride elimination | Wikipedia | Verify Source

Sources

Optimization

Technical Support Center: Purification of 6-Isopropylpyridine Building Blocks

Welcome to the technical support center for the purification of 6-isopropylpyridine building blocks. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity of these...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-isopropylpyridine building blocks. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity of these critical reagents for the success of their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-isopropylpyridine and its derivatives.

Introduction: The Critical Role of Purity

6-Isopropylpyridine and its analogs are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of impurities, even in trace amounts, can lead to side reactions, lower yields, and complications in downstream applications.[1] This guide offers practical, field-proven insights into identifying and removing these impurities, ensuring the integrity of your research and development projects.

Troubleshooting Guides: A Problem-Solution Approach

This section addresses specific issues that you may encounter during the purification of 6-isopropylpyridine building blocks. Each problem is followed by a detailed explanation of potential causes and a step-by-step protocol for its resolution.

Issue 1: My 6-isopropylpyridine has a yellow or brown tint, indicating oxidation.

Primary Cause: Pyridine and its derivatives are susceptible to oxidation, especially when exposed to air and light over time. This can lead to the formation of N-oxides and other colored byproducts.[2]

Solution: Chemical Treatment and Distillation

A common and effective method to remove oxidation byproducts is to treat the crude material with a reducing agent followed by distillation.

Experimental Protocol: De-colorization and Purification
  • Initial Treatment: In a round-bottom flask, dissolve the colored 6-isopropylpyridine in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Reduction: Add a mild reducing agent, such as sodium bisulfite or a small amount of sodium borohydride, and stir the mixture at room temperature. Monitor the reaction by TLC until the colored impurities are no longer visible.

  • Aqueous Wash: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.[3]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[3]

  • Fractional Distillation: Purify the resulting oil by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of 6-isopropylpyridine.[4]

Issue 2: GC-MS analysis shows the presence of isomeric impurities.

Primary Cause: The synthesis of 6-isopropylpyridine can sometimes lead to the formation of isomeric byproducts, such as 2-isopropylpyridine or 4-isopropylpyridine, which have very similar boiling points, making separation by distillation challenging.[5][6][7]

Solution: Column Chromatography

Flash column chromatography is a highly effective technique for separating closely related isomers that are difficult to resolve by other means.[8][9]

Experimental Protocol: Isomer Separation by Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent, such as a mixture of hexane and ethyl acetate.[8]

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring a uniform and air-free bed.[10]

  • Sample Loading: Dissolve the crude 6-isopropylpyridine mixture in a minimal amount of the eluent and load it onto the top of the column.[10]

  • Elution: Elute the column with a gradient of increasing polarity, starting with a low concentration of ethyl acetate in hexane. The less polar isomers will elute first.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[10] Combine the fractions containing the pure 6-isopropylpyridine and remove the solvent by rotary evaporation.

Issue 3: My final product contains residual starting materials or reaction byproducts.

Primary Cause: Incomplete reactions or side reactions during the synthesis can leave unreacted starting materials or form various byproducts in the crude product mixture.[11]

Solution: Acid-Base Extraction

The basic nature of the pyridine ring allows for an effective separation from non-basic impurities through acid-base extraction.[8]

Experimental Protocol: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.[8]

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 6-isopropylpyridine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the pyridinium salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) until the pH is greater than 10 to regenerate the free pyridine.[8]

  • Back-Extraction: Extract the liberated 6-isopropylpyridine back into an organic solvent.[8]

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the purified product.[8]

Visualizing Purification Workflows

To better illustrate the decision-making process and experimental steps, the following diagrams outline the logical flow for troubleshooting and purification.

Purification_Decision_Tree start Crude 6-Isopropylpyridine q1 Visual Inspection: Discolored? start->q1 a1_yes Oxidation Suspected q1->a1_yes Yes a1_no Proceed to Purity Analysis q1->a1_no No oxidation_protocol Chemical Treatment & Distillation a1_yes->oxidation_protocol q2 Purity Analysis (GC-MS, NMR) a1_no->q2 q2_result Impurities Detected? q2->q2_result isomeric Isomeric Impurities? q2_result->isomeric Yes end Pure 6-Isopropylpyridine q2_result->end No (Purity >99%) non_basic Non-Basic Impurities? isomeric->non_basic No chromatography Column Chromatography isomeric->chromatography Yes acid_base Acid-Base Extraction non_basic->acid_base Yes non_basic->end No oxidation_protocol->q2 chromatography->end acid_base->end

Caption: A decision tree for selecting the appropriate purification method.

Acid_Base_Extraction_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude_mixture Crude Mixture in Organic Solvent add_acid Wash with Aqueous Acid crude_mixture->add_acid impurities_organic Non-Basic Impurities pure_pyridine_organic Pure 6-Isopropylpyridine dry_evaporate Dry and Evaporate Solvent pure_pyridine_organic->dry_evaporate pyridinium_salt Pyridinium Salt basify Basify Aqueous Layer (NaOH) pyridinium_salt->basify separate1 Separate Layers add_acid->separate1 separate1->impurities_organic Organic separate1->pyridinium_salt Aqueous back_extract Back-extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 separate2->pure_pyridine_organic Organic final_product Purified 6-Isopropylpyridine dry_evaporate->final_product

Sources

Troubleshooting

Technical Support Center: Recrystallization of Alkyl-Substituted Aminopyridines

Ticket ID: REC-PYR-004 Subject: Solvent Systems & Troubleshooting for Alkyl-Aminopyridine Purification Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Recrystallizing alkyl-substituted am...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REC-PYR-004 Subject: Solvent Systems & Troubleshooting for Alkyl-Aminopyridine Purification Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Recrystallizing alkyl-substituted aminopyridines (e.g., 2-amino-4-methylpyridine, 4-dimethylaminopyridine [DMAP], and longer alkyl chain derivatives) presents a unique set of challenges. These molecules possess a "schizophrenic" solubility profile: the pyridine ring and amino group are polar and basic, while the alkyl substituents introduce lipophilicity.

This guide moves beyond generic advice, focusing on the specific thermodynamic behaviors of this class—specifically the tendency to "oil out" (liquid-liquid phase separation) and oxidize.

Module 1: Solvent Selection Matrix

The Core Logic: Success depends on balancing the polarity of the pyridine nitrogen against the lipophilicity of the alkyl chain.

  • Short Chains (Methyl/Ethyl): Behave like polar organics. Require polar solvents (Esters, Alcohols).

  • Long Chains (Butyl+): Dominated by Van der Waals forces. Require non-polar solvents (Hydrocarbons, Aromatics).

Recommended Solvent Systems
Alkyl Chain LengthPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Comments
Short (C1–C2) Ethyl Acetate Hexanes (or Heptane)Gold Standard. Excellent impurity rejection.
Short (C1–C2) Ethanol Water High yield, but drying is difficult due to hydrates.
Medium (C3–C5) Toluene Heptane Good for removing polar impurities. Slow cooling is essential.
Long (C6+) Dichloromethane (DCM) Hexanes Use minimal DCM; these compounds are very soluble in DCM.
Highly Polar/Salts Methanol Diethyl Ether For aminopyridine salts (e.g., HCl salts), not free bases.
Workflow: Solvent Screening Logic

Use this logic flow to determine the optimal solvent for a new derivative.

SolventScreening start Start: Unknown Alkyl-Aminopyridine sol_test Solubility Test (100 mg/mL) start->sol_test check_etOAc Soluble in Hot EtOAc? sol_test->check_etOAc check_tol Soluble in Hot Toluene? check_etOAc->check_tol No (Insoluble) or Too Soluble system_1 System A: Pure EtOAc or EtOAc/Hexane check_etOAc->system_1 Yes (Crystallizes on cool) check_etOH Soluble in Hot Ethanol? check_tol->check_etOH No system_2 System B: Pure Toluene or Toluene/Heptane check_tol->system_2 Yes check_etOH->system_1 No (Try DCM/Hexane) system_3 System C: EtOH/Water (Risk of Hydrates) check_etOH->system_3 Yes

Figure 1: Decision logic for selecting the initial solvent system based on solubility behavior.

Module 2: Troubleshooting "Oiling Out"

The Issue: Instead of crystals, the product separates as a sticky oil at the bottom of the flask. The Science: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is common in aminopyridines because impurities significantly depress the melting point, sometimes below the boiling point of the solvent.

The "Oiling Out" Rescue Protocol
  • Re-dissolve: Heat the mixture until the oil dissolves completely. You may need to add a small amount of the "good" solvent (e.g., Ethanol or EtOAc).

  • Thermodynamic Reset:

    • Seed: Add a seed crystal of the pure product at the metastable limit (just as cloudiness appears).

    • Triturate: If no seed is available, scratch the glass vigorously with a glass rod to create nucleation sites.

  • Slow Cooling: Insulate the flask with cotton wool or place it in a warm water bath and let it cool to room temperature over 2–3 hours. Rapid cooling guarantees oil.

OilingOut oil Problem: Product Oils Out purity_check Is Crude Purity >85%? oil->purity_check purify_first Action: Pre-purify (Acid/Base Extraction) purity_check->purify_first No (Impurities cause oiling) redissolve Action: Re-heat to Dissolve purity_check->redissolve Yes solvent_check Is BP of Solvent > MP of Solid? redissolve->solvent_check change_solvent Action: Switch to Lower BP Solvent (e.g., DCM instead of Toluene) solvent_check->change_solvent Yes (High Risk) add_seed Action: Seed at Metastable Zone (Cloud Point) solvent_check->add_seed No (Kinetic Issue)

Figure 2: Troubleshooting decision tree for oiling out events.

Module 3: Standard Operating Procedure (SOP)

Protocol: Recrystallization of 2-Amino-4-Alkylpyridine using Ethyl Acetate/Hexane.

Preparation & Dissolution[1][2][3][4][5][6][7][8]
  • Safety: Aminopyridines are toxic and skin irritants. Wear nitrile gloves and work in a fume hood.

  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethyl Acetate (approx. 2 mL per gram of solid).

  • Heat to reflux (approx. 77°C).

  • Observation Point: If solid remains, add EtOAc dropwise until dissolved. If the solution is dark brown/black, proceed to Step 2. If pale yellow, skip to Step 3.

Decolorization (Critical for Amines)
  • Remove from heat.[1][2] Add Activated Charcoal (1-2% by weight of crude).

  • Warning: Do not add charcoal to a boiling solution; it will boil over.

  • Return to reflux for 5 minutes.

  • Filter hot through a Celite pad or fluted filter paper into a pre-warmed flask.

Crystallization[2][3][4][5][6][9][10][11][12][13][14]
  • Return the filtrate to a boil.

  • Add Hexane (anti-solvent) dropwise until a persistent turbidity (cloudiness) is observed.

  • Add 1-2 drops of EtOAc to clear the solution (return to single phase).

  • Seeding: Remove from heat. Add a seed crystal immediately.

  • Allow to cool to room temperature undisturbed (min. 2 hours).[3][4]

  • Cool in an ice bath (0°C) for 30 minutes to maximize yield.

Isolation
  • Filter crystals using vacuum filtration (Buchner funnel).

  • Wash with cold Hexane/EtOAc (9:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C. Note: Aminopyridines can sublime; do not use high heat and high vacuum simultaneously for long periods.

Module 4: Frequently Asked Questions (FAQs)

Q: My crystals are turning brown after drying. Why? A: Aminopyridines are oxidation-sensitive. The amino group facilitates oxidation of the ring or itself.

  • Fix: Dry under nitrogen or argon. Store in amber vials. Ensure all solvents used are "degassed" (sparged with inert gas) if the compound is known to be highly unstable.

Q: Can I use water as a solvent? A: Generally, avoid water for alkyl-substituted aminopyridines if possible.

  • Reason 1: Longer alkyl chains reduce water solubility, requiring massive volumes.

  • Reason 2: Aminopyridines form hydrates (incorporate water into the lattice), which are difficult to dry and can alter the melting point.

Q: How do I remove the "fishy" smell from the crystals? A: The smell is likely residual pyridine or low-molecular-weight amine impurities.

  • Fix: Wash the crystals with cold non-polar solvent (Hexane/Pentane). If the smell persists, recrystallize again.

Q: I have a low melting point solid (<50°C). What solvent should I use? A: Use a low-boiling solvent system like Dichloromethane/Pentane .

  • Why: If you use Toluene (BP 110°C) for a solid melting at 50°C, you will inevitably melt the solid before the solvent boils, leading to oiling out.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5] (The definitive guide for specific solubility data of pyridine derivatives).

  • Sigma-Aldrich. (n.d.). 4-Dimethylaminopyridine Product Specification & Solubility Data. (Provides solubility benchmarks for DMAP in Ethyl Acetate/Toluene).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. (Authoritative source on the thermodynamics of phase separation).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Detailed protocols on solvent selection and antisolvent addition).

Sources

Optimization

Technical Support Center: Handling Hygroscopic Pyridine Amine Salts

Case ID: GEN-PYR-SALT-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary Pyridine amine salts (e.g., aminopyridinium chlorides, bromides) are notoriously hygroscopic due to the high...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: GEN-PYR-SALT-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Pyridine amine salts (e.g., aminopyridinium chlorides, bromides) are notoriously hygroscopic due to the high polarity of the pyridinium cation and the hydrogen-bonding capability of the amine substituents. Improper handling leads to stoichiometric errors (under-dosing reagents because "water weight" is counted as "drug weight"), catalyst deactivation in moisture-sensitive reactions, and physical degradation (deliquescence).

This guide provides self-validating protocols to manage these risks throughout the experimental lifecycle.

Module 1: Storage & Initial Assessment

The Core Problem: Standard desiccators are often insufficient for deliquescent pyridine salts. Once the critical relative humidity (CRH) is exceeded, the salt adsorbs water to form a hydrate or dissolves in its own sorbed water (deliquescence).

Protocol 1.1: The "Double-Barrier" Storage System

Do not rely on the manufacturer's bottle alone.

  • Primary Containment: Ensure the original vial is sealed with Parafilm® M immediately after use.

  • Secondary Containment: Place the vial inside a secondary jar containing active desiccant (Phosphorus Pentoxide (

    
    ) or indicating Drierite).
    
    • Note: Silica gel is often too weak for pyridine salts that are already hydrated.

  • Thermal Control: Store at -20°C only if the secondary container is perfectly sealed.

    • Risk:[1][2][3] Storing a loosely sealed hygroscopic salt in a freezer causes it to act as a "water magnet" during the thaw cycle due to condensation.

  • Thaw Rule: NEVER open a cold vial. Allow it to reach room temperature (approx. 30-45 mins) inside the desiccator before opening to prevent immediate condensation on the cold solid.

Module 2: Weighing & Stoichiometry

The Core Problem: The mass on the balance increases in real-time as you weigh, making it impossible to record a stable "dry" mass.

Troubleshooting Logic: Weighing Strategy

WeighingLogic Start Start: Weighing Hygroscopic Salt CheckState Visual Inspection: Is it free-flowing? Start->CheckState Yes Yes: Free-flowing powder CheckState->Yes No No: Clumped or Oily CheckState->No MethodA Method A: Weighing by Difference (Standard Protocol) Yes->MethodA Mildly Hygroscopic MethodB Method B: Dissolution & Aliquot (High Accuracy) Yes->MethodB Highly Deliquescent MethodC Method C: Redrying Required (See Module 4) No->MethodC Compromised MethodC->MethodA Post-Drying

Figure 1: Decision matrix for selecting the appropriate weighing technique based on the physical state of the salt.

Protocol 2.1: Weighing by Difference (The Gold Standard)

This method eliminates the error caused by the salt absorbing water on the balance pan.

  • Dry the Weighing Bottle: Oven-dry a glass weighing bottle with a ground-glass stopper. Cool it in a desiccator.

  • Fill & Tare: Add the approximate amount of pyridine salt to the bottle inside a glove bag or quickly in the fume hood. Close the stopper.

  • Initial Weigh (

    
    ):  Place the closed bottle on the analytical balance. Record the mass.
    
  • Transfer: Remove the bottle, open it, and pour the estimated amount into your reaction vessel. Do not use a spatula (this introduces surface area for moisture). Tap the bottle to dispense.

  • Final Weigh (

    
    ):  Immediately recap and re-weigh the bottle.
    
  • Calculation: Mass transferred =

    
    .
    
    • Why this works: The salt inside the closed bottle remains dry. You measure the loss of dry material, ignoring any water the transferred material absorbs after it leaves the bottle.

Module 3: Determining True Water Content (qNMR)

The Core Problem: You weighed 100 mg, but 15 mg might be water. Your reaction stoichiometry is off by 15%.

Protocol 3.1: qNMR for Water Quantification

Karl Fischer titration is standard, but qNMR is faster and non-destructive if you lack a KF titrator.

  • Solvent: Use anhydrous DMSO-

    
     (taken from a fresh ampoule).
    
    • Avoid

      
      : Pyridine salts are often insoluble, and 
      
      
      
      often contains water traces that are hard to distinguish.
  • Internal Standard: Add a known mass of an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) that does not overlap with water (

    
     ppm in DMSO) or the pyridine signals.
    
  • Acquisition:

    • Relaxation delay (

      
      ) must be 
      
      
      
      seconds (water has a long
      
      
      ).
    • Pulse angle: 90°.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons (2 for water).

Module 4: Drying & Recovery (The "Azeotrope" Trick)

The Core Problem: Heating pyridine salts directly often causes degradation or sublimation. You cannot simply "oven dry" them at 100°C.

Protocol 4.1: Azeotropic Removal of Water

This method uses the formation of a low-boiling azeotrope to "carry" water out of the solid lattice without thermal stress.

  • Dissolution: Dissolve the wet salt in the minimum amount of dry Methanol or Ethanol.

  • Azeotrope Addition: Add Toluene (approx. 3x the volume of alcohol).

    • Mechanism:[2][3][4][5] Toluene forms an azeotrope with ethanol/water or methanol/water.

  • Evaporation: Rotovap the mixture at 40-45°C.

    • The solvent mixture will pull the water out as it evaporates.

  • Repeat: Repeat the Toluene addition and evaporation 2-3 times.

  • Final Drying: Place the resulting solid under high vacuum (< 0.5 mbar) for 12 hours, preferably with a

    
     trap in the line.
    

Module 5: Salt Engineering (Prevention)

The Core Problem: The HCl salt is simply too hygroscopic to handle.

Solution: Perform a Salt Exchange . The anion dictates the lattice energy and hygroscopicity. If the HCl salt is unmanageable, convert to a less hygroscopic counter-ion.

Counter-IonHygroscopicity RiskStabilityNotes
Chloride (HCl) High HighStandard, but often deliquescent.
Bromide (HBr) ModerateHighOften less hygroscopic than HCl.
Tosylate (TsOH) Low HighAdds MW, but usually crystalline and non-hygroscopic.
Fumarate LowModerateGood for biological studies; often forms stable hydrates.
Trifluoroacetate HighLowAvoid. often oils out; TFA is volatile.

Frequently Asked Questions (FAQs)

Q: My pyridine salt has turned into a sticky oil. Is it ruined? A: Not necessarily. It has likely undergone deliquescence (dissolved in absorbed atmospheric water).

  • Fix: Do not heat it. Dissolve the oil in a small amount of MeOH, add Toluene, and follow Protocol 4.1 (Azeotropic Drying) . If it remains an oil after drying, consider scratching the flask with a glass rod under hexanes to induce crystallization, or switch the counter-ion (Module 5).

Q: Can I use a glove box for everything? A: Yes, but it is often overkill. A glove bag is a cheaper, disposable alternative for weighing. However, ensure your balance is compatible with the static electricity often generated inside glove boxes. Use an anti-static gun if weighing erratic masses.

Q: Why does my reaction fail even though I dried the salt? A: Pyridine is a nucleophile. If you are running a metal-catalyzed reaction (e.g., Pd-catalyzed coupling), the free pyridine (generated if the salt is not 100% protonated or if equilibrium shifts) can coordinate to the metal, poisoning the catalyst. Ensure you are using the correct stoichiometry of base to regenerate the free amine in situ only when intended.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on drying specific organic salts and solvents).
  • Pernese, B., et al. (2010). "Handling Hygroscopic Chemicals." Protocol Online. Link

  • Bhardwaj, R. M., et al. (2000). "Estimation of water content in hygroscopic salts using NMR." Journal of Pharmaceutical Sciences.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for "Weighing by Difference" and azeotropic drying standards).
  • BenchChem Technical Support. (2025). "Managing Hygroscopicity of Hydrazinium and Pyridine Salts." Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6-Isopropyl-4-methylpyridin-3-amine vs. 2-Isopropyl Isomer

Executive Summary: The Steric Imperative In the high-stakes landscape of kinase inhibitor development—specifically for KRAS G12C targets—the regiochemistry of substituted pyridines is not merely a structural detail; it i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Imperative

In the high-stakes landscape of kinase inhibitor development—specifically for KRAS G12C targets—the regiochemistry of substituted pyridines is not merely a structural detail; it is the determinant of biological efficacy.

This guide compares 6-Isopropyl-4-methylpyridin-3-amine (6-IP) with its biologically critical regioisomer, 2-Isopropyl-4-methylpyridin-3-amine (2-IP) . While they share an identical molecular weight (150.22 g/mol ) and elemental composition, their performance in synthetic coupling and biological binding is vastly different.

  • The 2-Isopropyl Isomer (2-IP): The industry standard "Warhead Scaffold." Its steric bulk at the ortho-position to the ring nitrogen is essential for locking the conformation in the drug binding pocket (e.g., Sotorasib). However, this same bulk creates significant synthetic challenges during amide coupling.

  • The 6-Isopropyl Isomer (6-IP): Often a synthetic by-product or SAR (Structure-Activity Relationship) analog. It offers superior nucleophilicity due to reduced steric crowding around the amine but typically fails to provide the necessary rotameric constraints for bioactivity.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Understanding the micro-environment of the C3-amine is critical for predicting reactivity.

Feature2-Isopropyl-4-methylpyridin-3-amine (2-IP) 6-Isopropyl-4-methylpyridin-3-amine (6-IP)
CAS Number 1698293-93-41699662-11-7
Structure Pyridine core with iPr at C2 , NH₂ at C3, Me at C4.[1][2]Pyridine core with iPr at C6 , NH₂ at C3, Me at C4.[2]
Amine Environment Highly Congested: Flanked by C2-Isopropyl and C4-Methyl.Moderately Congested: Flanked by C2-Proton and C4-Methyl.
Ring Nitrogen (N1) Shielded by bulky C2-Isopropyl group.Shielded by C6-Isopropyl group (similar N1 sterics).
Key Application KRAS G12C Inhibitors (e.g., AMG 510 intermediates).Negative control in SAR; Impurity profile standard.
Structural Logic Diagram

The following diagram illustrates the steric pressure applied to the reactive amine center in both isomers.

StericMap cluster_0 2-Isopropyl Isomer (Drug Scaffold) cluster_1 6-Isopropyl Isomer (Analog) N1_2 Ring Nitrogen (N1) C2_2 C2: Isopropyl Group (High Steric Bulk) C2_2->N1_2 Shields N-pair C3_2 C3: Amine (NH2) (Nucleophile) C2_2->C3_2 Steric Clash C4_2 C4: Methyl Group C4_2->C3_2 Steric Clash N1_6 Ring Nitrogen (N1) C2_6 C2: Proton (H) (Low Steric Bulk) C3_6 C3: Amine (NH2) (Nucleophile) C2_6->C3_6 Accessible C4_6 C4: Methyl Group C4_6->C3_6 Steric Clash C6_6 C6: Isopropyl Group C6_6->N1_6 Shields N-pair

Caption: Steric mapping showing the "Sandwich Effect" on the amine in the 2-IP isomer vs. the accessible face in the 6-IP isomer.

Synthetic Accessibility & Reactivity Profile

Synthesis Challenges

The synthesis of 2-IP is notoriously difficult due to the need to introduce the bulky isopropyl group adjacent to the nitrogen. Standard Friedel-Crafts alkylation often fails or yields mixtures favoring the 4- or 6-positions.

  • Preferred Route for 2-IP: Suzuki-Miyaura coupling of 2-bromo-4-methylpyridin-3-amine with isopropylboronic acid or Negishi coupling with isopropylzinc halides [1].

  • Preferred Route for 6-IP: Often formed via condensation of isopropyl-substituted dicarbonyls or as a regioisomer byproduct during non-selective alkylation.

Nucleophilicity & Coupling Performance

In drug synthesis, these amines are typically coupled with carboxylic acids or acryloyl chlorides (to form the acrylamide "warhead").

  • 2-IP Reactivity: The amine is "sandwiched" between the isopropyl and methyl groups.

    • Consequence: Reaction rates with electrophiles are 10-50x slower than unhindered pyridines.

    • Requirement: Requires high-energy coupling reagents (e.g., HATU, T3P) or acid chlorides with forcing conditions (heat, strong base).

  • 6-IP Reactivity: The amine has an open flank (C2-H).

    • Consequence: Reacts rapidly.

    • Risk:[3] In a mixture, 6-IP will preferentially react, consuming expensive reagents and creating difficult-to-separate impurities.

Experimental Protocols

Protocol A: Differential Coupling Test (Identity Verification)

Objective: Distinguish between 2-IP and 6-IP based on steric-controlled reaction kinetics.

Reagents:

  • Substrate (10 mg)

  • Acetic Anhydride (1.1 equiv)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Workflow:

  • Dissolve 10 mg of the unknown isomer in 1 mL DCM.

  • Add 1.5 equiv TEA.

  • Add 1.1 equiv Acetic Anhydride at 0°C .

  • Monitor by TLC (50% EtOAc/Hexane) at 5 minutes .

Interpretation:

  • Rapid Conversion (< 5 min): Indicates 6-Isopropyl isomer . The accessible amine acetylates instantly.

  • Sluggish/No Reaction (> 30 min): Indicates 2-Isopropyl isomer . The steric bulk prevents rapid attack on the anhydride at low temperatures. Note: 2-IP requires room temperature or heating for complete acetylation.

Protocol B: Optimized Amide Coupling for 2-IP (Production Scale)

Context: synthesizing the KRAS intermediate requires forcing the reaction on the hindered 2-IP amine.

  • Activation: Charge reaction vessel with Carboxylic Acid (1.0 equiv), T3P (Propylphosphonic anhydride) (50% in EtOAc, 2.0 equiv), and Pyridine (3.0 equiv). Stir for 20 min to form the active ester.

  • Addition: Add 2-Isopropyl-4-methylpyridin-3-amine (1.0 equiv).

  • Conditions: Heat to 60°C for 12-24 hours. Note: Room temperature attempts typically stall at 40% conversion.

  • Workup: Quench with water. The sterically hindered amide product is often lipophilic; extract with 2-MeTHF.

Synthesis & Separation Workflow

The following Graphviz diagram outlines the critical decision points in synthesizing and isolating the correct isomer.

SynthesisWorkflow Start Precursor: 3-Amino-4-methylpyridine Bromination Regioselective Bromination (NBS, H2SO4) Start->Bromination Isomers Mixture of Bromides: 2-Br (Major) vs 6-Br (Minor) Bromination->Isomers Sep1 Separation: Column Chromatography Isomers->Sep1 PathA 2-Bromo-4-methylpyridin-3-amine Sep1->PathA Desired PathB 6-Bromo-4-methylpyridin-3-amine Sep1->PathB Discard/Save for SAR Coupling Negishi Coupling (iPr-ZnBr, Pd Catalyst) PathA->Coupling PathB->Coupling If processed Product2 TARGET: 2-Isopropyl Isomer (Sterically Hindered) Coupling->Product2 Product6 IMPURITY: 6-Isopropyl Isomer (Reactive Analog) Coupling->Product6

Caption: Synthetic divergence showing the critical separation of brominated precursors to avoid downstream isomeric contamination.

References

  • Royal Society of Chemistry. (2013).[4] Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles. (Provides comparative reactivity data for substituted pyridines). Retrieved from [Link]

Sources

Comparative

Structural Identification of Isopropyl Methyl Pyridine Isomers

This guide details the structural identification of isopropyl methyl pyridine (IMP) isomers, focusing on the critical differentiation between 2-isopropyl-5-methylpyridine and 5-isopropyl-2-methylpyridine (and related iso...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural identification of isopropyl methyl pyridine (IMP) isomers, focusing on the critical differentiation between 2-isopropyl-5-methylpyridine and 5-isopropyl-2-methylpyridine (and related isomers). These compounds are frequent intermediates in the synthesis of agrochemicals (e.g., herbicides) and fine chemical ligands.

A Publish Comparison Guide for Researchers

Executive Summary & Challenge

The primary analytical challenge lies in the structural similarity of IMP isomers. Mass spectrometry (GC-MS) often yields identical molecular ions (


 135) and very similar fragmentation patterns due to the stability of the pyridine ring and common alkyl losses. Definitive identification requires a multi-modal approach  combining Gas Chromatography Retention Indices (RI) with Nuclear Magnetic Resonance (

H and

C NMR) spectroscopy to distinguish the specific substitution pattern (2,3-, 2,4-, 2,5-, etc.).

This guide provides a self-validating protocol to distinguish the two most common and difficult-to-separate isomers:

  • Isomer A: 2-Isopropyl-5-methylpyridine (Bulky group adjacent to Nitrogen)

  • Isomer B: 5-Isopropyl-2-methylpyridine (Methyl group adjacent to Nitrogen)

Comparative Analysis: GC-MS & Retention Indices

While mass spectra are often inconclusive, the Retention Index (RI) on a non-polar column (e.g., DB-5, HP-5) is a robust first-line filter.

Table 1: Retention Index and MS Data Comparison
Feature2-Isopropyl-5-methylpyridine 5-Isopropyl-2-methylpyridine 4-Isopropyl-2-methylpyridine
Approx. RI (DB-5) 1141 1155 - 1160 1125
Boiling Point ~185°C~190°C~180°C
Base Peak (

)
120 (M - CH

)
120 (M - CH

)
120 (M - CH

)
Key Fragment

106 (Loss of ethyl from iPr)

106

93 (Loss of propene)
Elution Order Elutes Earlier (Steric shielding of N)Elutes Later (Less steric shielding)Varies by column

Analyst Note: The 2-isopropyl group provides significant steric shielding to the nitrogen lone pair, reducing interaction with the stationary phase slightly more than the 2-methyl group, leading to a slightly lower retention index for the 2-isopropyl isomer.

The Gold Standard: NMR Characterization

NMR is the only method to definitively assign the structure. The chemical shift (


) of the alkyl groups is diagnostic because the pyridine nitrogen exerts a strong deshielding effect  on adjacent (

-position) substituents.
Table 2: Diagnostic H NMR Chemical Shifts (in CDCl )

Values are approximate and relative to TMS (


 0.00).
Proton Environment2-Isopropyl-5-methylpyridine 5-Isopropyl-2-methylpyridine Mechanistic Explanation
Methyl Group (-CH

)

2.30 ppm (s)

2.52 ppm (s)
Methyl at C2 (

) is deshielded by N. Methyl at C5 (

) is less affected.
Isopropyl Methine (-CH<)

3.15 ppm (sept)

2.88 ppm (sept)
Isopropyl at C2 (

) is strongly deshielded by N.
Ring Proton H6

8.35 ppm (d/s)

8.32 ppm (d/s)
H6 is adjacent to N in both, but coupling differs.
Ring Proton H3

~7.10 ppm (d)

~7.10 ppm (d)
H3 is

to N.
Self-Validating Logic:
  • Check the Singlet: If the methyl singlet is at 2.5+ ppm , the methyl is at the 2-position . If it is at 2.3 ppm , it is at the 3, 4, or 5-position .

  • Check the Septet: If the isopropyl methine septet is downfield (>3.0 ppm), the isopropyl group is at the 2-position .

Experimental Protocols

Protocol A: GC-MS Identification Workflow

Objective: Rapid screening of crude reaction mixtures.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C.

  • Inlet: Split 50:1 @ 250°C.

  • Validation: Inject a C8-C20 alkane standard to calculate Linear Retention Indices (LRI). Compare LRI of unknown peak to Table 1.

Protocol B: NMR Structural Confirmation

Objective: Definitive assignment of isolated isomer.

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl

    
      (neutralized with basic alumina to prevent salt formation if acid traces are present).
    
  • Acquisition:

    • 1D

      
      H:  16 scans, relaxation delay (
      
      
      
      )
      
      
      2s to ensure accurate integration.
    • Key Parameter: Ensure good shimming; the coupling between H3 and H4 (

      
       Hz) vs H3/H4 and H6 (long range 
      
      
      
      Hz) helps confirm the 2,5-substitution pattern.
  • Data Processing: Reference residual CHCl

    
     to 7.26 ppm.
    

Decision & Separation Workflow

The following diagram illustrates the logical flow from a crude mixture to a confirmed structure, including separation strategies for these close-boiling isomers.

IMP_Identification cluster_legend Technique Key Start Crude Mixture (Isopropyl Methyl Pyridines) GCMS Step 1: GC-MS Analysis (DB-5 Column) Start->GCMS RI_Check Calculate Retention Index (RI) GCMS->RI_Check RI_1140 RI ≈ 1141 Likely 2-iPr-5-Me RI_Check->RI_1140 Earlier Elution RI_1155 RI ≈ 1155 Likely 5-iPr-2-Me RI_Check->RI_1155 Later Elution Purification Step 2: Purification (Fractional Distillation or Prep-HPLC) RI_1140->Purification RI_1155->Purification NMR Step 3: 1H NMR (CDCl3) Purification->NMR Check_Me Check Methyl Singlet NMR->Check_Me Res_A Methyl δ 2.3 ppm iPr-CH δ 3.1 ppm CONFIRMED: 2-Isopropyl-5-Methyl Check_Me->Res_A Upfield Methyl Res_B Methyl δ 2.5 ppm iPr-CH δ 2.9 ppm CONFIRMED: 5-Isopropyl-2-Methyl Check_Me->Res_B Downfield Methyl key1 GC-MS: Screening key2 NMR: Confirmation

Caption: Logical workflow for distinguishing isopropyl methyl pyridine isomers using sequential GC-MS screening and NMR validation.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library & Retention Index Database. 2-Isopropyl-5-methylpyridine (RI 1141). Available at: [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Authoritative source for general pyridine chemical shift increments).
  • PubChem. 2-Isopropyl-4-methylpyridine Compound Summary. Available at: [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Aminopyridines

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical and chemical analysis, a deep understanding of molecular fragmentation pattern...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and chemical analysis, a deep understanding of molecular fragmentation patterns is paramount for unambiguous compound identification and structural elucidation. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation of the three structural isomers of aminopyridine: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. By delving into the nuances of their behavior under various ionization and fragmentation techniques, this document serves as a critical resource for researchers, scientists, and drug development professionals.

The aminopyridine scaffold is a prevalent motif in numerous biologically active compounds, making the ability to distinguish between its isomers a crucial analytical task. This guide moves beyond a mere cataloging of fragments, offering insights into the causal mechanisms driving the observed fragmentation pathways and providing practical, field-proven experimental protocols.

Core Principles of Aminopyridine Fragmentation: A Tale of Two Moieties

The fragmentation of aminopyridines in the gas phase is a fascinating interplay between the pyridine ring and the amino group. Under mass spectrometric conditions, particularly with soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule, [M+H]⁺, is the primary precursor ion. The subsequent fragmentation of this ion via Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) reveals characteristic pathways that are diagnostic for each isomer.

A pivotal study has shown that the isomeric aminopyridine molecular ions exhibit fragmentation behavior more akin to aniline than to pyridine.[1] This "aniline-like" behavior is characterized by the metastable loss of isocyanic acid (HNC), a less stable neutral species compared to hydrogen cyanide (HCN), which is the typical loss from the pyridine molecular ion.[1] This fundamental difference underscores the significant electronic influence of the amino group on the pyridine ring's fragmentation. Importantly, the molecular ions of the three isomers do not isomerize to a common intermediate before fragmentation, allowing for their distinct identification through their unique mass spectra.[1]

Comparative Fragmentation Analysis of Aminopyridine Isomers

The position of the amino group on the pyridine ring dictates the stability of the precursor ion and the subsequent fragmentation pathways. Below is a comparative overview of the fragmentation patterns observed for 2-, 3-, and 4-aminopyridine under ESI-MS/MS conditions.

2-Aminopyridine: The Ortho Effect

The proximity of the amino group to the ring nitrogen in 2-aminopyridine leads to unique fragmentation behavior. Intramolecular interactions, such as hydrogen bonding, can influence the fragmentation cascade.

Proposed ESI-CID Fragmentation Pathway of 2-Aminopyridine:

Caption: Proposed CID fragmentation of 2-aminopyridine.

3-Aminopyridine: The Meta Isomer

In 3-aminopyridine, the amino group is electronically isolated from the ring nitrogen, leading to fragmentation patterns that more closely resemble a substituted aniline.

Proposed ESI-CID Fragmentation Pathway of 3-Aminopyridine:

Caption: Proposed CID fragmentation of 3-aminopyridine.

4-Aminopyridine: The Para Isomer

The para-position of the amino group in 4-aminopyridine allows for significant resonance stabilization of the protonated molecule, which influences its fragmentation.

Proposed ESI-CID Fragmentation Pathway of 4-Aminopyridine:

Caption: Proposed CID fragmentation of 4-aminopyridine.

Table 1: Comparison of Major Fragment Ions of Aminopyridine Isomers under ESI-CID

Precursor Ion (m/z)2-Aminopyridine Fragment Ions (m/z) and Proposed Neutral Loss3-Aminopyridine Fragment Ions (m/z) and Proposed Neutral Loss4-Aminopyridine Fragment Ions (m/z) and Proposed Neutral Loss
9578 (-NH₃), 68 (-HNC)68 (-HNC)68 (-HNC)

Note: The relative intensities of these fragments will vary depending on the collision energy.

The Influence of Fragmentation Technique: CID vs. HCD

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are two common methods for fragmenting ions in a mass spectrometer. While both involve collisions with an inert gas, they differ in the energy regime and the location of fragmentation, which can lead to different product ion spectra.

  • CID , typically performed in an ion trap, is a resonant excitation process involving multiple low-energy collisions. This "slow heating" process favors fragmentation pathways with lower activation energies.

  • HCD , often performed in a dedicated collision cell in Orbitrap instruments, is a non-resonant, beam-type dissociation that involves fewer, higher-energy collisions.[2] This can open up fragmentation channels that are not observed in CID, often leading to a richer and more informative fragment ion spectrum.[2]

For aminopyridines, HCD is expected to produce more extensive fragmentation of the pyridine ring itself, in addition to the characteristic neutral losses observed in CID. This can be particularly useful for distinguishing between isomers and for the structural elucidation of substituted aminopyridines.

The Impact of Substituents on Fragmentation

The presence of substituents on the aminopyridine ring can significantly alter the fragmentation pathways. Electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro, nitro) will influence the site of protonation and the stability of the resulting fragment ions.

For example, a methyl group on the pyridine ring can be lost as a radical, or it can influence the propensity for ring cleavage. A halogen substituent can be lost as a radical or as HX, providing an additional diagnostic fragment. Understanding these substituent effects is critical for the analysis of novel aminopyridine derivatives in drug discovery and development.

Experimental Protocols

The following protocols provide a general framework for the analysis of aminopyridines by LC-MS/MS. Optimization of these parameters for specific instruments and analytes is recommended.

Sample Preparation (from Human Plasma)
  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).[3]

  • Vortex the mixture for 30 seconds to precipitate proteins.[3]

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to an HPLC vial for analysis.[3]

LC-MS/MS Analysis

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a common choice. The hydrophilic nature of aminopyridines may necessitate the use of a column with enhanced polar retention.[3]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically used to ensure good peak shape and ionization efficiency.[4]

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate for a 2.1 mm ID column.

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is preferred for the analysis of aminopyridines.

  • Scan Type: Product ion scan (or MS/MS) is used to generate fragmentation spectra.

  • Precursor Ion Selection: The [M+H]⁺ ion of the aminopyridine of interest is selected in the first mass analyzer.

  • Collision Gas: Argon or nitrogen is used as the collision gas.

  • Collision Energy (CID/HCD): The collision energy should be optimized for each aminopyridine isomer to obtain a rich and informative fragmentation pattern. A collision energy ramp can be employed to observe a wide range of fragments.

Workflow Diagram:

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC Injection HPLC Injection Supernatant Collection->HPLC Injection Reversed-Phase Column Reversed-Phase Column HPLC Injection->Reversed-Phase Column Gradient Elution Gradient Elution Reversed-Phase Column->Gradient Elution ESI Source ESI Source Gradient Elution->ESI Source Precursor Ion Selection Precursor Ion Selection ESI Source->Precursor Ion Selection CID/HCD CID/HCD Precursor Ion Selection->CID/HCD Fragment Ion Analysis Fragment Ion Analysis CID/HCD->Fragment Ion Analysis Data Interpretation Data Interpretation Fragment Ion Analysis->Data Interpretation

Caption: A typical workflow for the analysis of aminopyridines by LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of aminopyridine isomers is a nuanced process governed by the interplay of the pyridine and amino functionalities. A thorough understanding of their distinct fragmentation patterns, particularly the "aniline-like" loss of HNC, is essential for their unambiguous identification. This guide provides a framework for comparing the fragmentation of 2-, 3-, and 4-aminopyridine, highlighting the importance of the analytical technique (CID vs. HCD) and the influence of substituents. The provided experimental protocols serve as a starting point for developing robust and reliable analytical methods for these important compounds in a research and drug development setting.

References

Sources

Validation

reference standards for 6-Isopropyl-4-methylpyridin-3-amine

The accurate characterization of heterocyclic building blocks is a foundational requirement in modern drug development. 6-Isopropyl-4-methylpyridin-3-amine (CAS: 1699662-11-7) is a sterically hindered, electron-rich amin...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate characterization of heterocyclic building blocks is a foundational requirement in modern drug development. 6-Isopropyl-4-methylpyridin-3-amine (CAS: 1699662-11-7) is a sterically hindered, electron-rich aminopyridine frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and Cereblon (CRBN) binders[1]. The specific steric bulk provided by the isopropyl and methyl groups is often exploited to lock the conformation of the active pharmaceutical ingredient (API) within a target protein's binding pocket.

Because this intermediate is typically introduced during late-stage cross-coupling reactions, utilizing a highly characterized reference standard is non-negotiable. This guide objectively compares the available grades of 6-Isopropyl-4-methylpyridin-3-amine and provides self-validating protocols for its qualification and application.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of 6-Isopropyl-4-methylpyridin-3-amine depends entirely on the analytical phase. Relying on commercial synthesis grades for quantitative HPLC assay development introduces systemic errors due to unquantified organic impurities and relative UV response factors.

Specification / ParameterPrimary qNMR StandardSecondary Working StandardCommercial Synthesis Grade
Purity Determination Absolute (Mass fraction via qNMR)Relative (HPLC-UV Area %)Relative (HPLC-UV Area %)
Purity Threshold > 99.5%> 99.0%> 97.0%
Metrological Traceability SI-traceable (via NIST SRM)Traceable to Primary StandardNone
Moisture / Volatiles Strictly quantified (KF / TGA)MonitoredOften uncharacterized
Primary Application Metrological anchoring, RRF calculationRoutine HPLC QC, Batch releaseEarly-stage discovery synthesis

Self-Validating Protocol: Absolute Purity Determination via 1H-qNMR

To elevate a commercial batch of 6-Isopropyl-4-methylpyridin-3-amine to a Secondary Working Standard, it must be qualified against a Primary Standard. Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for this process because it provides direct proportionality between signal intensity and the number of resonating nuclei, enabling absolute quantification without requiring a structurally identical reference standard[2].

Experimental Methodology
  • Internal Standard (IS) Selection: Weigh ~5 mg of Maleic Acid (NIST Standard Reference Material) and ~10 mg of the 6-Isopropyl-4-methylpyridin-3-amine candidate batch using a microbalance (d = 0.001 mg).

    • Causality: Maleic acid is selected because its sharp singlet resonance (~6.3 ppm in DMSO-

      
      ) falls in a "clean" spectral window, completely isolated from the aliphatic isopropyl/methyl signals (1.0–2.5 ppm) and the pyridine aromatic protons (8.0–8.5 ppm) of the analyte[3].
      
  • Sample Preparation: Co-dissolve both components in 0.6 mL of high-purity DMSO-

    
    . Ensure complete dissolution via brief sonication.
    
  • NMR Acquisition Parameters: Acquire the 1H-NMR spectrum at

    
     400 MHz.
    
    • Causality: The inter-pulse delay (

      
      ) must be set to 
      
      
      
      (longitudinal relaxation time) of the slowest relaxing proton. If
      
      
      is too short, slower-relaxing protons will not fully return to thermal equilibrium, leading to saturation bias and an underestimation of their integral area[4]. A
      
      
      of 30–60 seconds ensures >99.3% relaxation, making the protocol self-validating and metrologically sound.
  • Integration & Calculation: Integrate the maleic acid singlet and the isolated aromatic protons of the pyridine ring. Calculate the absolute mass fraction using the standard qNMR equation.

G A 6-Isopropyl-4-methylpyridin-3-amine (Candidate Batch) B Internal Standard Addition (e.g., Maleic Acid, NIST SRM) A->B C 1H-qNMR Acquisition (D1 > 5 * T1) B->C D Signal Integration & Absolute Purity Calculation C->D E Certified Primary Reference Standard D->E

Workflow for absolute purity qualification of reference standards using 1H-qNMR.

Application Protocol: Benchmarking Buchwald-Hartwig Amination

Once the reference standard is qualified, it serves as the benchmark for determining the conversion efficiency of late-stage synthetic steps. 6-Isopropyl-4-methylpyridin-3-amine is frequently coupled to aryl halides via the Buchwald-Hartwig amination to form complex drug scaffolds[1].

Experimental Methodology
  • Reaction Setup: In an oven-dried, nitrogen-purged vial, combine the aryl halide electrophile (1.0 eq) and the qualified 6-Isopropyl-4-methylpyridin-3-amine reference standard (1.2 eq).

  • Catalyst & Ligand Addition: Add

    
     (0.05 eq) and BrettPhos or RuPhos ligand (0.10 eq).
    
    • Causality: Coupling a sterically hindered primary amine requires a highly active catalyst. BrettPhos is explicitly chosen because its bulky, electron-rich biaryl framework accelerates the rate-limiting reductive elimination step. This prevents the catalyst from undergoing competitive

      
      -hydride elimination, ensuring high yields of the desired C-N bond[1].
      
  • Base Addition: Add Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq) in anhydrous 1,4-dioxane.

    • Causality: For sensitive heterocyclic substrates, LHMDS is preferred over standard inorganic bases (like

      
      ). The lithium ion forms a transient aggregate with the deprotonated amine, acting as an in-situ protecting group that mitigates unwanted side reactions or ring-opening events[1].
      
  • Execution & Analysis: Stir at 90 °C for 16 hours. Quench and analyze the crude mixture via HPLC-UV, using the reference standard's established Relative Response Factor (RRF) to accurately quantify the unreacted amine and determine the absolute reaction conversion.

G A Aryl Halide Core (Electrophile) E Oxidative Addition & Transmetalation A->E B 6-Isopropyl-4-methylpyridin-3-amine (Nucleophile) B->E C Pd Precatalyst + Ligand (e.g., Pd2(dba)3 / BrettPhos) C->E D Base (e.g., LHMDS) D->E F Reductive Elimination E->F G Target Kinase Inhibitor Core F->G

Mechanistic logic of Buchwald-Hartwig amination using the pyridin-3-amine intermediate.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: PatSnap Eureka URL:[Link]

  • Quantitative NMR Assays (qNMR): A True Universal and Primary Method Source: Bruker URL:[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Chemical Society (ACS) URL:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: National Institutes of Health (NIH) - PMC URL:[Link]

Sources

Comparative

Structural and Functional Divergence of KRAS G12C Inhibitor Intermediates: A Comparative Guide on 2-Isopropyl vs. 6-Isopropyl Pyridine Scaffolds

Executive Summary The successful development of covalent KRAS G12C inhibitors, such as Sotorasib (AMG 510), hinges on the precise spatial orientation of the inhibitor within the target's binding site. Achieving nanomolar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful development of covalent KRAS G12C inhibitors, such as Sotorasib (AMG 510), hinges on the precise spatial orientation of the inhibitor within the target's binding site. Achieving nanomolar potency requires the molecule to covalently bind to Cys12, occupy the Switch-II pocket (S-IIP), and exploit an adjacent, transiently open cryptic pocket formed by residues His95, Tyr96, and Gln99[1]. The choice of the heterocyclic amine intermediate—specifically the regiochemistry of the isopropyl group on the pyridine ring—fundamentally dictates the molecule's conformational rigidity and its ability to engage this cryptic pocket. This guide objectively compares the structural logic, experimental performance, and synthetic validation of 2-isopropyl versus 6-isopropyl KRAS intermediates.

Mechanistic Causality: Regiochemistry and Atropisomerism

The core difference between the 2-isopropyl and 6-isopropyl intermediates lies in how their regiochemistry influences the global conformation of the final inhibitor drug.

The 2-Isopropyl Advantage: Conformational Locking

When2 is used as the building block, the bulky isopropyl group is positioned ortho to the C–N linkage that connects the pyridine ring to the main scaffold (e.g., a quinazolinone or pyrido-pyrimidine core)[2].

  • Causality: This ortho-substitution induces severe steric hindrance, creating a massive energy barrier that restricts the rotation of the heteroaryl bond.

  • Effect: The molecule is locked into highly stable atropisomers (axial chirality). The active (P)-atropisomer perfectly projects the isopropyl group deep into the hydrophobic H95/Y96/Q99 cryptic pocket, maximizing critical van der Waals interactions with Tyr96 and driving exceptional biochemical potency[1]. Extensive thermal analysis (TGA/DSC) confirms the structural stability of these isolated atropisomers[3].

The 6-Isopropyl Disadvantage: Conformational Freedom

Conversely, utilizing a 6-isopropyl variant (e.g.,4) shifts the isopropyl group to the para or meta position relative to the linkage axis[4].

  • Causality: Moving the steric bulk away from the axis of rotation eliminates the rotational barrier.

  • Effect: The resulting molecule suffers from a loss of atropisomeric stability (free rotation). Without this conformational lock, the isopropyl group is predominantly solvent-exposed rather than buried in the cryptic pocket, leading to a dramatic reduction in binding affinity and target engagement.

Mechanism cluster_0 2-Isopropyl Intermediate cluster_1 6-Isopropyl Intermediate I2 Ortho-Substitution A2 Restricted Rotation (Stable Atropisomers) I2->A2 P2 Deep Pocket Engagement (H95/Y96/Q99) A2->P2 I6 Para/Meta-Substitution A6 Free Rotation (No Atropisomerism) I6->A6 P6 Solvent Exposed (Weak Binding) A6->P6

Fig 1. Mechanistic divergence between 2-isopropyl and 6-isopropyl KRAS intermediates.

Comparative Data Analysis

The table below summarizes the quantitative and qualitative differences between inhibitors derived from these two intermediates, based on standardized biochemical and cellular assays[1].

Parameter2-Isopropyl Intermediate (AMG 510 Scaffold)6-Isopropyl Intermediate Variant
Regiochemistry Ortho to the main scaffold linkagePara/Meta to the main scaffold linkage
Atropisomeric Stability Highly stable (Configurational lock at 25°C)Unstable (Rapid interconversion)
Cryptic Pocket Engagement Deep insertion; strong contacts with Tyr96Poor engagement; solvent-facing
Biochemical IC₅₀ (Exchange) ~0.90 μM (High Potency)> 10.0 μM (Low Potency)
Cellular p-ERK IC₅₀ ~2.6 μM> 20.0 μM
Industrial Scalability 5[5]Variable; prone to side reactions

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these intermediates must follow self-validating workflows. Every step must include a built-in quality control checkpoint before proceeding.

Protocol 1: Synthesis and Chiral Resolution of the Scaffold
  • Cross-Coupling: React the synthesized 2-isopropyl-4-methylpyridin-3-amine with the core quinazolinone scaffold via Buchwald-Hartwig amination.

    • Validation Checkpoint: Confirm mass and purity via LC-MS. Proceed only if target purity is >95%.

  • Chiral Resolution: Subject the racemic mixture to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak IC) to separate the (P) and (M) atropisomers.

    • Validation Checkpoint: Re-inject isolated fractions on an analytical Chiral HPLC. Proceed to biological testing only if enantiomeric excess (ee) is >99%.

Protocol 2: Biochemical Nucleotide Exchange Assay
  • Protein Incubation: Incubate recombinant GDP-loaded KRAS G12C (10 nM) with serial dilutions of the synthesized inhibitor (0.1 nM to 10 µM) in assay buffer for 2 hours at room temperature.

    • Validation Checkpoint: Include a known reference standard (e.g., ARS-1620) to ensure assay dynamic range and reproducibility.

  • SOS-Mediated Exchange: Add SOS (Son of Sevenless) protein and fluorescently labeled BODIPY-GTP to initiate nucleotide exchange.

  • Readout & Analysis: Monitor fluorescence polarization over 30 minutes.

    • Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 is required to confirm assay robustness and validate the calculated IC₅₀ values.

Workflow Step1 1. Intermediate Synthesis (Buchwald-Hartwig) Val1 Validation: 1H-NMR & LC-MS (Purity > 95%) Step1->Val1 Step2 2. Chiral Resolution (SFC Separation) Val1->Step2 Val2 Validation: Chiral HPLC (ee > 99%) Step2->Val2 Step3 3. Biochemical Assay (Nucleotide Exchange) Val2->Step3 Val3 Validation: Z'-factor > 0.6 & Reference Control Step3->Val3 Step4 4. Structural Confirmation (X-ray Crystallography) Val3->Step4 Val4 Validation: Electron Density Map (Pocket Engagement) Step4->Val4

Fig 2. Self-validating experimental workflow for KRAS G12C inhibitor development.

References

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510)
  • Source: WIPO (WO/2021/097207)
  • Source: WIPO (WO/2021/047603)
  • Source: Google Patents (WO2019213516A1)
  • Source: Google Patents (US11299491B2)

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 3-Aminopyridine

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, off...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive method for molecular structure elucidation. This guide provides an in-depth analysis of the characteristic IR absorption peaks for 3-aminopyridine, a vital heterocyclic building block. By comparing its spectrum with those of its parent structures, pyridine and aniline, we will illuminate the vibrational nuances that define this molecule, providing a robust framework for its unambiguous identification.

The Vibrational Landscape of 3-Aminopyridine: A Hybrid Signature

The IR spectrum of 3-aminopyridine is a composite of features derived from its two constituent functional groups: the pyridine ring and the primary aromatic amine. Its uniqueness arises from the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing pyridine ring nitrogen. This interaction modulates the bond strengths and dipole moments within the molecule, resulting in a distinct and identifiable spectroscopic fingerprint.

To fully appreciate these features, we will dissect the spectrum by comparing it to pyridine (representing the aromatic heterocyclic core) and aniline (representing the primary aromatic amine).

The N-H Vibrations: The Definitive Amine Signature

The most prominent and diagnostic peaks for the amino group are the N-H stretching vibrations. As a primary amine, 3-aminopyridine exhibits two distinct bands in the 3500-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.[1]

  • Asymmetric N-H Stretch (νₐₛ N-H): Typically appears at a higher wavenumber.

  • Symmetric N-H Stretch (νₛ N-H): Appears at a lower wavenumber.

These two bands are a direct confirmation of the -NH₂ group.[1] In contrast, pyridine, lacking an amino group, shows no absorption in this region. Aniline, the archetypal aromatic amine, displays similar asymmetric and symmetric N-H stretching bands, typically around 3442 and 3360 cm⁻¹.[1] The precise positions in 3-aminopyridine are influenced by the electronic environment created by the pyridine ring.

Another key amine vibration is the N-H scissoring (bending) mode (δ N-H) , which is observed in the 1650-1580 cm⁻¹ range for primary amines.[1] This band can sometimes overlap with the aromatic C=C stretching vibrations, but its presence is a strong secondary indicator of the amino functional group.

The Aromatic Core: Pyridine Ring Vibrations

The vibrations of the pyridine ring provide a complex but informative set of absorptions. Key peaks include:

  • Aromatic C-H Stretch (ν C-H): These vibrations occur above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2] Both pyridine and 3-aminopyridine exhibit these weak to medium intensity sharp peaks.[3][4]

  • Aromatic C=C and C=N Ring Stretching (ν C=C, ν C=N): These vibrations give rise to a series of sharp bands in the 1610-1430 cm⁻¹ region.[5] For 3-aminopyridine, characteristic skeleton vibrations have been identified at approximately 1602 cm⁻¹, 1575 cm⁻¹, and 1488 cm⁻¹.[6] The substitution of the amino group causes shifts in the positions and intensities of these bands compared to unsubstituted pyridine.

  • Aromatic C-H Out-of-Plane Bending (γ C-H): These strong absorptions in the 900-675 cm⁻¹ "fingerprint" region are highly diagnostic of the substitution pattern on the aromatic ring.[2] The meta-substitution pattern of 3-aminopyridine gives rise to characteristic peaks in this region, with experimental data showing notable bands around 800 cm⁻¹ and 709 cm⁻¹.[6]

The C-N Linkage: Bridging the Ring and the Amine

The stretching vibration of the carbon-nitrogen bond connecting the pyridine ring to the amino group provides another crucial data point. For aromatic amines, the C-N stretch (ν C-N) is typically a strong band found in the 1335-1250 cm⁻¹ region.[1] This is at a higher frequency compared to aliphatic amines (1250-1020 cm⁻¹) due to the partial double-bond character arising from resonance between the amino lone pair and the aromatic ring.

Comparative Spectral Data

The following table summarizes the key IR absorption peaks for 3-aminopyridine and its structural analogues, pyridine and aniline. This direct comparison highlights the unique features of the 3-aminopyridine functional group.

Vibrational Mode 3-Aminopyridine (approx. cm⁻¹) Pyridine (approx. cm⁻¹) Aniline (approx. cm⁻¹) Causality and Insights
Asymmetric N-H Stretch~3430N/A~3442[1]Presence of -NH₂ group. The electron-withdrawing nature of the pyridine ring slightly alters the frequency compared to aniline.
Symmetric N-H Stretch~3330N/A~3360[1]Presence of -NH₂ group. The two distinct peaks are characteristic of a primary amine.
Aromatic C-H Stretch3100 - 30003100 - 3000[3][4]3100 - 3000Aromatic Ring. Common to all three compounds, indicating the presence of sp² C-H bonds.
N-H Bend (Scissoring)~1620N/A~1619[1]Presence of -NH₂ group. Often overlaps with the C=C ring stretches.
Aromatic C=C, C=N Stretch~1602, 1575, 1488[6]Multiple bands 1600-1400Multiple bands 1600-1450Aromatic Ring Structure. The specific pattern and position of these bands are unique to each molecule's substitution and electronic structure.
Aromatic C-N Stretch~1310N/A~1281[1]Amine-Ring Linkage. Confirms the connection of the amino group to the aromatic system.
C-H Out-of-Plane Bend~800, 709[6]Varies with substitutionVaries with substitutionSubstitution Pattern. These strong bands in the fingerprint region are highly characteristic of the meta-substitution.

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film) and the specific instrument used.

Experimental Protocol: Acquiring the IR Spectrum

To ensure data integrity and reproducibility, a standardized protocol is essential. The following describes the Potassium Bromide (KBr) pellet method, a common and reliable technique for solid samples.

Objective: To obtain a high-quality Fourier-Transform Infrared (FT-IR) spectrum of solid 3-aminopyridine.
Materials:
  • 3-Aminopyridine (solid)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared spectrometer

Methodology:
  • Sample Preparation:

    • Gently grind ~100-200 mg of dry KBr powder in an agate mortar to a fine, consistent powder. This step helps to eliminate adsorbed water, which shows a broad absorption around 3400 cm⁻¹.

    • Add 1-2 mg of the 3-aminopyridine sample to the KBr powder. The optimal sample-to-KBr ratio is approximately 1:100.

    • Thoroughly mix and grind the sample and KBr together for several minutes until a homogeneous, fine powder is obtained. Incomplete mixing will result in a poor-quality spectrum with scattering effects (Christiansen effect).

  • Pellet Formation:

    • Carefully transfer a small amount of the mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or improper pressure.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is crucial for subtracting the spectral contributions of atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Process the resulting spectrum by performing a background subtraction.

The logical workflow for this process is visualized below.

FT_IR_Workflow cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_acq Spectral Acquisition P1 Grind KBr P2 Add 3-Aminopyridine (1:100 ratio) P1->P2 P3 Mix & Grind Homogeneously P2->P3 S1 Load Die P3->S1 Transfer Powder S2 Apply Pressure (7-10 tons) S1->S2 S3 Form Transparent Pellet S2->S3 A2 Run Sample Spectrum S3->A2 Place Pellet in Holder A1 Acquire Background A1->A2 A3 Process Data (Background Subtraction) A2->A3 End End A3->End Final Spectrum

Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Conclusion

The IR spectrum of 3-aminopyridine is a rich source of structural information, defined by the characteristic vibrations of its primary amine and meta-substituted pyridine functionalities. By systematically comparing its key absorption bands—the dual N-H stretches, the N-H bend, the aromatic C-N stretch, and the ring C-H out-of-plane bends—with those of pyridine and aniline, researchers can confidently identify and characterize this compound. The provided protocol for spectral acquisition ensures that the data obtained is of high quality, forming a reliable basis for structural verification in any research or development setting.

The relationship between the functional groups and their spectral signatures is summarized in the diagram below.

Functional_Group_IR_Peaks Molecule 3-Aminopyridine FG1 Primary Amine (-NH2) Molecule->FG1 FG2 Pyridine Ring (Aromatic Heterocycle) Molecule->FG2 Peak1 ν(N-H) Asymmetric ~3430 cm⁻¹ FG1->Peak1 causes Peak2 ν(N-H) Symmetric ~3330 cm⁻¹ FG1->Peak2 causes Peak3 δ(N-H) Bend ~1620 cm⁻¹ FG1->Peak3 causes Peak4 ν(C-N) Stretch ~1310 cm⁻¹ FG1->Peak4 causes Peak5 ν(C-H) Aromatic >3000 cm⁻¹ FG2->Peak5 causes Peak6 ν(C=C), ν(C=N) Ring 1610-1430 cm⁻¹ FG2->Peak6 causes Peak7 γ(C-H) OOP Bend ~800, 709 cm⁻¹ FG2->Peak7 causes

Caption: Relationship between 3-aminopyridine's functional groups and their IR peaks.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem 241. Retrieved from [Link]

  • Lee, Y. A., Lee, S. K., & Kim, B. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534. Retrieved from [Link]

  • Lee, Y. A., Lee, S. K., & Kim, B. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534. Retrieved from [Link]

  • Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 41(12), 3058-3067. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical spectra. Retrieved from [Link]

  • Takahashi, M., Nibu, Y., & Fujii, M. (2002). A New Electronic State of Aniline Observed in the Transient IR Absorption Spectrum from S1 in a Supersonic Jet. The Journal of Physical Chemistry A, 106(47), 11463-11467. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • von Helden, G., Holleman, I., Meijer, G., & Sartakov, B. (1999). Infrared spectroscopy of jet-cooled neutral and ionized aniline–Ar. The Journal of Chemical Physics, 110(4), 1891-1901. Retrieved from [Link]

  • Sen, B., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. PLOS ONE, 16(5), e0250953. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and experimental IR spectra and assignments of 3-aminopyridine. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Ishiuchi, S., et al. (2012). Solvation effect on the NH stretching vibrations of solvated aminopyrazine, 2-aminopyridine, and 3-aminopyridine clusters. The Journal of Physical Chemistry A, 116(37), 9285-9293. Retrieved from [Link]

  • Ishiuchi, S., et al. (2012). Solvation Effect on the NH Stretching Vibrations of Solvated Aminopyrazine, 2-Aminopyridine, and 3-Aminopyridine Clusters. The Journal of Physical Chemistry A, 116(37), 9285-9293. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • Wandas, M., & Puszko, A. (1998). The IR spectra of 2-alkylamino- and alkylnitramino-3- or 5-nitro-4-methylpyridine derivatives. Chemistry of Heterocyclic Compounds, 34(10), 1205-1208. Retrieved from [Link]

  • American Chemical Society Publications. (2012). Solvation Effect on the NH Stretching Vibrations of Solvated Aminopyrazine, 2-Aminopyridine, and 3-Aminopyridine Clusters. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the title compound. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

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Comparative

A Senior Scientist's Guide to the Rigorous Verification of a Certificate of Analysis for 6-Isopropyl-4-methylpyridin-3-amine

For drug development professionals, the Certificate of Analysis (COA) accompanying a key starting material like 6-Isopropyl-4-methylpyridin-3-amine is more than a formality; it is the foundational document upon which the...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the Certificate of Analysis (COA) accompanying a key starting material like 6-Isopropyl-4-methylpyridin-3-amine is more than a formality; it is the foundational document upon which the integrity of a research and development campaign rests.[1][2][3] This guide provides a comprehensive framework for the in-house verification of a COA for this critical pyridine derivative, an important intermediate in the synthesis of KRAS G12C inhibitors for cancer therapy.[4][5][6] We will move beyond simple acceptance of supplier data, delving into the comparative application of orthogonal analytical techniques to build a self-validating system of quality assessment.[3]

The principle of "Trust, but Verify" is paramount.[3] A supplier's COA is a claim, and while typically reliable, it is the receiving scientist's responsibility to independently confirm that the material's identity, purity, and safety profile meet the stringent requirements of pharmaceutical research. This guide is structured to empower researchers to establish this verified trust.

Section 1: Deconstructing the COA - A Multi-Faceted Analytical Approach

A typical COA for a pharmaceutical intermediate will report on several key quality attributes.[7][8] For each attribute, we will compare the primary method likely used by the supplier with orthogonal and complementary techniques that provide a more robust verification.

Key Quality Attributes for Verification:

  • Identity: Confirmation of the molecular structure.

  • Purity: Assay/Purity determination and impurity profiling.

  • Residual Solvents: Quantification of organic volatile impurities from the manufacturing process.

  • Water Content: Measurement of residual moisture.

The following diagram illustrates the logical workflow for a comprehensive COA verification process.

COA_Verification_Workflow cluster_0 COA Verification Workflow for 6-Isopropyl-4-methylpyridin-3-amine COA Receive Material & Supplier COA Identity 1. Identity Confirmation COA->Identity Purity 2. Purity & Impurity Profile Identity->Purity Residuals 3. Residual Solvent Analysis Purity->Residuals Water 4. Water Content Residuals->Water Decision Material Disposition Decision Water->Decision Accept Accept Batch Decision->Accept All Specs Met Reject Reject Batch & Contact Supplier Decision->Reject OOS Result

Caption: High-level workflow for the systematic verification of a COA.

Section 2: Identity Confirmation - Beyond a Simple Match

The unequivocal confirmation of the molecular structure of 6-Isopropyl-4-methylpyridin-3-amine (C₉H₁₄N₂, MW: 150.22 g/mol ) is the most critical first step.[9][10]

Comparison of Identity Verification Techniques
Technique Principle Strengths Limitations Role in Verification
¹H and ¹³C NMR Spectroscopy Measures the magnetic properties of ¹H and ¹³C nuclei, providing detailed information on molecular structure and connectivity.[11]Provides unambiguous structural elucidation. Can detect and help identify structurally similar impurities. Quantitative (qNMR) capability.Lower sensitivity compared to MS. Requires higher sample concentration.Primary/Confirmatory: Essential for confirming the carbon-hydrogen framework and substitution pattern.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, confirming molecular weight and fragmentation patterns.[12]Extremely high sensitivity. Confirms molecular weight with high accuracy (HRMS). Provides fragmentation data for structural confirmation.Isomers may not be distinguishable by mass alone. Ionization efficiency can vary.Primary/Confirmatory: Orthogonal confirmation of molecular weight. Essential when coupled with a separation technique (LC-MS, GC-MS).
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Fast and non-destructive. Excellent for confirming the presence of key functional groups (e.g., N-H, C-H, aromatic C=N).Provides limited information on the overall molecular skeleton. Not suitable for complex mixture analysis.Screening/Supportive: Quick check for the correct functional groups and absence of major unexpected functionalities.
Experimental Protocol: ¹H NMR for Structural Confirmation
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the 6-Isopropyl-4-methylpyridin-3-amine sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 5 seconds (to ensure full relaxation for potential future quantification).

    • Number of Scans: 16-32 scans.

  • Data Processing & Interpretation: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals. The expected chemical shifts (δ, ppm) and couplings for the pyridine ring protons and substituents should be consistent with the known structure. For substituted pyridines, aromatic protons typically resonate in the downfield region (δ 6.5-8.5 ppm).[11][13]

Section 3: Purity and Impurity Profiling - A Quantitative Comparison

Purity assessment is a two-fold process: determining the concentration of the main component (assay) and identifying/quantifying any impurities. A high-performance liquid chromatography (HPLC) method is the industry standard for this analysis.

Comparison of Purity Analysis Techniques
Technique Principle Strengths Limitations Role in Verification
Reverse-Phase HPLC (RP-HPLC) with UV Detection Separates compounds based on their hydrophobicity. Detection is based on the absorption of UV light by chromophores.[14][15]Highly robust, reproducible, and precise. Excellent for separating the main compound from non-polar and moderately polar impurities. Well-suited for purity by area percent and assay vs. reference standard.Requires impurities to have a UV chromophore. Peak co-elution can mask impurities.Primary Method: The gold standard for purity and assay determination of pyridine derivatives.[16][17]
Gas Chromatography (GC) with FID Detection Separates volatile compounds based on their boiling point and interaction with a stationary phase. FID provides a near-universal response for organic compounds.[15]Excellent for volatile impurities. High sensitivity and resolution. FID provides more uniform response factors for hydrocarbon-like impurities compared to UV.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.Orthogonal Method: Ideal for confirming purity and assessing a different profile of potential impurities (e.g., volatile starting materials) than HPLC.
LC-MS Combines the separation power of HPLC with the detection and identification capabilities of Mass Spectrometry.Can detect impurities without a UV chromophore. Provides molecular weight information for unknown impurity peaks, aiding in their identification.More complex and expensive instrumentation. Quantification can be more challenging than with UV or FID due to variations in ionization efficiency.Impurity Identification: The definitive tool for characterizing unknown impurities detected by HPLC or GC.
Experimental Protocol: RP-HPLC for Purity by Area Percent
  • Sample and Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile:Water.

    • Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis: Integrate all peaks. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. Any peak greater than 0.05% should be reported.

Section 4: Residual Solvent Analysis - Ensuring Process Safety

Residual solvents are organic volatile chemicals used or produced during synthesis that are not completely removed.[18][19] Their levels are strictly controlled by regulatory guidelines such as ICH Q3C.[18][19][20][21][22]

Comparison of Residual Solvent Techniques
Technique Principle Strengths Limitations Role in Verification
Static Headspace Gas Chromatography (HS-GC) with FID The sample is heated in a sealed vial, and the vapor (headspace) is injected into a GC system for separation and detection.[21]The definitive and regulatory-accepted method (e.g., USP <467>).[19] Highly sensitive and specific for volatile compounds. Matrix effects are minimized.Not suitable for non-volatile solvents. Requires specialized headspace autosampler.Primary/Confirmatory: The required method for verifying compliance with ICH Q3C limits for Class 1, 2, and 3 solvents.
Direct Injection GC The sample, dissolved in a suitable solvent, is injected directly into the GC.Simpler instrumentation than HS-GC.Can contaminate the GC inlet and column with non-volatile matrix components. Less sensitive for trace-level solvents.Screening (Not Recommended): Generally unsuitable for pharmaceutical intermediates due to matrix complexity and sensitivity requirements.

The workflow for selecting the appropriate analytical method for each COA parameter is crucial for an efficient and compliant laboratory.

Method_Selection cluster_1 Analytical Method Selection Logic Test COA Test Parameter Identity Identity Test->Identity Purity Purity / Impurities Test->Purity Solvents Residual Solvents Test->Solvents Water Water Content Test->Water NMR NMR Identity->NMR Primary MS Mass Spec Identity->MS Orthogonal HPLC RP-HPLC Purity->HPLC Primary GC_HS Headspace GC Solvents->GC_HS Primary KF Karl Fischer Water->KF Primary

Caption: Decision tree for selecting primary analytical methods.

Section 5: Water Content - The Impact of Moisture

Water can significantly affect the stability, reactivity, and accurate weighing of a chemical intermediate.[23] Karl Fischer titration is the universally accepted method for determining water content due to its high accuracy, precision, and selectivity for water.[23][24][25][26]

Comparison of Water Content Methods
Technique Principle Strengths Limitations Role in Verification
Karl Fischer (KF) Titration A coulometric or volumetric titration where iodine reacts stoichiometrically with water.[25]The "gold standard" for water determination.[23] Selective for water, unlike Loss on Drying.[26] Accurate from ppm levels to 100%.Can be affected by side reactions with certain functional groups (e.g., ketones, aldehydes), though methods exist to mitigate this.Primary/Confirmatory: The definitive method for verifying the water content specification on the COA.
Loss on Drying (LOD) Measures the weight loss of a sample after heating in an oven.Simple and inexpensive instrumentation.Not specific to water; measures all volatile components (including residual solvents). Can cause thermal degradation of the sample.Screening/Inappropriate: Not recommended for COA verification of water content due to its lack of specificity.[24]
Experimental Protocol: Volumetric Karl Fischer Titration
  • Instrument Setup: Use a standardized volumetric Karl Fischer titrator. The titrant (e.g., a one-component reagent with a titer of ~5 mg/mL) should be standardized daily using a certified water standard or disodium tartrate dihydrate.

  • Solvent Preparation: Add a suitable volume of anhydrous methanol or a specialized KF solvent to the titration vessel and pre-titrate to a dry endpoint.

  • Sample Analysis:

    • Accurately weigh a quantity of the 6-Isopropyl-4-methylpyridin-3-amine sample expected to contain between 10-50 mg of water directly into the conditioned titration vessel.

    • Allow the sample to dissolve completely.

    • Initiate the titration. The instrument will automatically add titrant until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the sample weight, titrant volume consumed, and the titrant's concentration (titer). The result is typically expressed as a weight/weight percentage (% w/w).

Conclusion

Verifying a Certificate of Analysis is a critical, non-negotiable step in the drug development process. By employing a suite of orthogonal and complementary analytical techniques, researchers can build a comprehensive and scientifically sound understanding of the quality of their starting materials. This guide provides the strategic framework and practical protocols to move beyond reliance on supplier data to a state of independently verified confidence. This rigorous approach not only safeguards the integrity of experimental outcomes but also upholds the stringent quality and safety standards that are the hallmark of the pharmaceutical industry.[2][8]

References

  • What Is Karl Fischer Titration?. Mettler Toledo. Available from: [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). Available from: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. Available from: [Link]

  • Spot Fake COAs: Verify Certificate of Analysis Authenticity. At Tianming Pharmaceutical. Available from: [Link]

  • Karl Fischer titration. Wikipedia. Available from: [Link]

  • Karl Fischer water content titration. Scharlab. Available from: [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. Available from: [Link]

  • Moisture Content by Karl Fischer Titration. ARDL. Available from: [Link]

  • Assessment of residual solvents in pharmaceuticals to updated ICH Q3C R8 and USP 467. Separation Science. Available from: [Link]

  • What is a Certificate of Analysis (CoA). DDReg Pharma. Available from: [Link]

  • Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour?. R Discovery. Available from: [Link]

  • 2-Aminopyridine. NIST WebBook. Available from: [Link]

  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC Technologies. Available from: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: [Link]

  • ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available from: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Center for Biotechnology Information (PMC). Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Certificate of Analysis COA. Enviropass. Available from: [Link]

  • Certificate of Analysis: Ensuring Product Quality and Compliance. Inecta. Available from: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Certificates of Analysis: Don't Trust, Verify. Pharmaceutical Technology. Available from: [Link]

  • ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available from: [Link]

  • Gas chromatography/mass spectroscopy identification of M2 as... ResearchGate. Available from: [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Patsnap. Available from: [Link]

  • 2-isopropyl-4-methylpyridin-3-amine,95%. Acmec Biochemical. Available from: [Link]

  • Improved synthesis of kras g12c inhibitor compound. Google Patents.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Isopropyl-4-methylpyridin-3-amine

For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides a detailed, step-by-step protocol for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Isopropyl-4-methylpyridin-3-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols for pyridine derivatives and hazardous waste management.

Understanding the Hazard Profile

Before handling 6-Isopropyl-4-methylpyridin-3-amine, it is imperative to be thoroughly familiar with its hazard profile. This compound is classified as a hazardous substance, and its improper disposal can pose significant risks.

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[2][3]

Refer to the Safety Data Sheet (SDS) for a comprehensive understanding of all potential hazards.[1]

Personnel Protective Equipment (PPE): The First Line of Defense

Strict adherence to personal protective equipment protocols is mandatory when handling 6-Isopropyl-4-methylpyridin-3-amine. This minimizes the risk of accidental exposure during routine laboratory work and disposal procedures.

PPE ItemSpecificationRationale
Gloves Chemical-resistant, such as nitrile or neoprene.To prevent skin contact and irritation.[1]
Eye Protection Chemical splash goggles or a face shield.To protect against accidental splashes that can cause serious eye irritation.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.To minimize inhalation exposure.[4]

Step-by-Step Disposal Protocol

The disposal of 6-Isopropyl-4-methylpyridin-3-amine must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6] The primary and recommended method for the final disposal of pyridine-containing waste is high-temperature incineration.[4]

Waste Collection
  • Designated Waste Container: Collect all waste containing 6-Isopropyl-4-methylpyridin-3-amine, including contaminated consumables (e.g., pipette tips, weighing boats, contaminated absorbent materials), in a designated, compatible, and clearly labeled hazardous waste container.[5][7]

  • Container Compatibility: The container must be made of a material compatible with pyridine derivatives and have a secure, leak-proof screw-on cap.[7]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "6-Isopropyl-4-methylpyridin-3-amine," and any other relevant hazard information.[5]

Waste Storage
  • Segregation: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area.[5][7]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids, to prevent dangerous chemical reactions.[5]

  • Ignition Sources: Keep the storage area clear of any sources of ignition, heat, and direct sunlight.[5]

Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional hazardous waste disposal service to arrange for the pickup and disposal of the waste container.[5]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[4]

Emergency Procedures: Spill and Decontamination

Accidents can happen, and a clear, well-rehearsed emergency plan is crucial for mitigating risks.

Spill Management

In the event of a spill of 6-Isopropyl-4-methylpyridin-3-amine, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated. If the spill is significant, work upwind.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[1][5] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization (for larger spills or residual amounts): Due to its basic nature as a pyridine derivative, a dilute acidic solution can be used to neutralize the spilled material, converting the volatile base into a less volatile salt. A 5% aqueous solution of hydrochloric acid (HCl) is often used for this purpose.[8][9] Caution: This should only be performed by trained personnel and with appropriate PPE, as the neutralization reaction may be exothermic.

  • Collection: Carefully collect the absorbed and neutralized material using non-sparking tools and place it into a designated hazardous waste container.[5]

  • Final Decontamination: Clean the spill area thoroughly with soap and water.[4]

Personnel Decontamination
  • Skin Contact: If skin contact occurs, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation persists.[1][4]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • Inhalation: If inhaled, move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[10]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of 6-Isopropyl-4-methylpyridin-3-amine.

DisposalWorkflow Disposal Workflow for 6-Isopropyl-4-methylpyridin-3-amine cluster_Preparation Preparation & Handling cluster_WasteCollection Waste Collection & Storage cluster_Disposal Final Disposal cluster_Spill Spill Response Start Start: Handling 6-Isopropyl-4-methylpyridin-3-amine PPE Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat Start->PPE Spill Spill Occurs FumeHood Work in a well-ventilated area (Chemical Fume Hood) PPE->FumeHood CollectWaste Collect all waste in a designated, compatible, and labeled hazardous waste container. FumeHood->CollectWaste StoreWaste Store sealed container in a cool, dry, well-ventilated secondary containment area. CollectWaste->StoreWaste Segregate Segregate from incompatible materials (strong oxidizers, acids). StoreWaste->Segregate ContactEHS Contact Institutional EHS or licensed waste disposal service. Segregate->ContactEHS Incineration Arrange for High-Temperature Incineration ContactEHS->Incineration End End: Safe and Compliant Disposal Incineration->End Evacuate Evacuate & Ventilate Area Spill->Evacuate Absorb Contain with Inert Absorbent (Vermiculite, Sand) Evacuate->Absorb Neutralize Neutralize with Dilute Acid (e.g., 5% HCl) - Trained Personnel Only Absorb->Neutralize CollectSpill Collect absorbed material into hazardous waste container. Neutralize->CollectSpill DecontaminateArea Decontaminate spill area with soap and water. CollectSpill->DecontaminateArea DecontaminateArea->CollectWaste

Caption: Disposal workflow for 6-Isopropyl-4-methylpyridin-3-amine.

Conclusion

The proper disposal of 6-Isopropyl-4-methylpyridin-3-amine is a critical aspect of laboratory safety and environmental responsibility. By following these detailed procedures, researchers can ensure they are handling this hazardous chemical in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and your local regulations to ensure full compliance.

References

Sources

Handling

Personal protective equipment for handling 6-Isopropyl-4-methylpyridin-3-amine

Executive Summary & Hazard Architecture Objective: To establish a zero-compromise safety protocol for the handling of 6-Isopropyl-4-methylpyridin-3-amine . As a researcher, you must recognize that this compound is not me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Objective: To establish a zero-compromise safety protocol for the handling of 6-Isopropyl-4-methylpyridin-3-amine .

As a researcher, you must recognize that this compound is not merely a "building block"; it is a substituted aminopyridine . This structural class is characterized by significant biological activity, often acting as potassium channel blockers. Consequently, they pose a dual threat: neurotoxicity and rapid dermal absorption .

The presence of the isopropyl group at position 6 and the methyl group at position 4 increases the lipophilicity of the molecule compared to a bare pyridine ring. This lipophilicity facilitates deeper and faster penetration through the lipid bilayer of the skin, making standard "splash protection" insufficient.

Critical Hazard Profile (Universal Precautions for Aminopyridines):

  • Acute Toxicity (Dermal/Oral): High potential.[1] Treat as fatal in contact with skin (H310/H311 equivalent).

  • Target Organs: Central Nervous System (seizures, tremors), Eyes (corrosive/irritant), Respiratory Tract.

  • Physical State: Solid (likely crystalline powder), prone to static charge generation, increasing inhalation/dust risk.

The PPE Shield: Barrier Stratification

Standard laboratory PPE is inadequate for direct handling of lipophilic toxic amines. You must employ a Redundant Barrier System .

A. Hand Protection (The Critical Interface)

Directive: Do NOT rely on single-layer disposable nitrile gloves.

  • Primary Layer (Inner): 4-mil Nitrile (Examination Grade). Acts as a sweat barrier and last line of defense.

  • Secondary Layer (Outer): Minimum 5-8 mil Nitrile or Neoprene .

    • Rationale: Amines can degrade thin nitrile over time. The thicker outer glove provides the mechanical strength to resist abrasion and the chemical resistance to prevent permeation breakthrough for >60 minutes.

    • Technique: "Double Gloving" with colored indicators (e.g., orange under blue) allows immediate visual detection of outer glove breach.

B. Respiratory Protection

Directive: Engineering controls are primary.

  • Primary: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).

  • Secondary (Powder Handling): If weighing outside a hood (strongly discouraged) or if the powder is electrostatically active, use a P100 Particulate Respirator or a Powered Air Purifying Respirator (PAPR).

    • Why? Aminopyridine dust is potent. Inhalation bypasses first-pass metabolism, delivering the toxin directly to the bloodstream.

C. Ocular & Body Defense[3]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Body: Tyvek® Lab Coat or similar impervious apron over a standard cotton lab coat.

    • Why? Cotton absorbs liquids and holds them against the skin. An impervious layer prevents the "wicking" effect of toxic solutions.

D. PPE Decision Logic (Visualization)

PPE_Decision_Matrix Risk Risk Assessment State Physical State? Risk->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Hood Is Fume Hood Available? Solid->Hood Conc Concentration > 0.1M? Solution->Conc YesHood Standard Protocol: - Double Nitrile Gloves - Splash Goggles - Lab Coat Hood->YesHood Yes NoHood High Risk Protocol: - P100 Respirator REQUIRED - Double Gloves (Long Cuff) - Tyvek Sleeves Hood->NoHood No HighConc High Permeation Risk: - Laminate/Silver Shield Gloves - Face Shield + Goggles Conc->HighConc Yes LowConc Standard Protocol: - Double Nitrile Gloves - Splash Goggles Conc->LowConc No

Figure 1: PPE Decision Matrix based on physical state and concentration risks.

Operational Workflow: From Storage to Synthesis

Phase 1: Storage & Retrieval[2]
  • Condition: Store in a cool, dry, well-ventilated area. Keep container tightly closed.

  • Segregation: Store away from oxidizing agents and strong acids .[2] Pyridines are basic; uncontrolled mixing with strong acids can generate heat (exothermic neutralization), potentially aerosolizing the toxic amine.

Phase 2: Weighing (The Highest Risk Moment)
  • Static Control: Organic crystalline powders often carry static charges. They can "jump" onto gloves or cuffs.

    • Protocol: Use an anti-static gun or bar inside the balance enclosure.

    • Containment: Weigh inside a secondary container (e.g., a tared vial inside a beaker) to catch any stray granules. Do not weigh directly onto paper on the open balance pan.

Phase 3: Reaction & Solubilization
  • Solvent Choice: When dissolving, add solvent slowly.

  • Temperature: Monitor internal temperature. Although the amine itself is stable, its reaction with alkylating agents or acyl chlorides is exothermic.

  • Quenching: Never quench reaction mixtures containing this amine directly into open waste containers without cooling first.

Phase 4: Waste Disposal (Cradle-to-Grave)
  • Segregation: Do NOT mix with general organic waste if that waste contains oxidizers (e.g., nitric acid waste).

  • Labeling: Clearly label as "Toxic Organic Amine."

  • Disposal Method: Incineration is the only acceptable disposal method for aminopyridines to ensure complete destruction of the aromatic ring.

Operational Logic Flow

Operational_Workflow Storage Storage (Cool, Dry, Segregated) Weighing Weighing (Static Control, Fume Hood) Storage->Weighing Transport in Secondary Cont. Reaction Reaction (Closed Vessel, Inert Gas) Weighing->Reaction Dissolve Slowly Waste Waste Disposal (Segregated Incineration) Reaction->Waste Quench & Cool

Figure 2: Operational workflow emphasizing containment at every transfer point.

Emergency Response Protocols

Scenario A: Dermal Exposure (Skin Contact)[1]
  • Immediate Action: Cease work immediately.

  • Decontamination:

    • Do NOT Scrub: Scrubbing abrades the skin and increases absorption of the lipophilic amine.

    • Flush: Rinse with copious amounts of water for 15 minutes.[3] Use mild soap only after initial flushing.

  • Medical: Seek medical attention. Inform the physician of Aminopyridine exposure (potential for potassium channel blocking/seizures).

Scenario B: Spills (Solid/Powder)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don a P100 respirator before re-entering.

  • Cleanup:

    • Do not dry sweep (creates dust).

    • Cover spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop up damp material and place in a hazardous waste container.

Technical Data Summary

ParameterSpecificationOperational Implication
Physical State Solid / CrystallineHigh dust generation potential; requires static control.
Solubility Organic Solvents (DMSO, MeOH)Lipophilic; penetrates skin easily in solution.
pKa (Est.) ~6.5 - 7.5 (Pyridine Nitrogen)Weak base; incompatible with strong acids.
Toxicity Class High Potency (OEB 3/4 est.)Zero skin contact allowed; use closed systems where possible.
Glove Type Nitrile (Double Layer)Change outer gloves every 60 mins or immediately upon splash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • PubChem. (n.d.). Compound Summary: Aminopyridines Toxicity Profile. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Pyridine. [Link]

Sources

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